molecular formula C3H3NO2 B1669376 Cyanoacetic acid CAS No. 372-09-8

Cyanoacetic acid

Katalognummer: B1669376
CAS-Nummer: 372-09-8
Molekulargewicht: 85.06 g/mol
InChI-Schlüssel: MLIREBYILWEBDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanoacetic acid (CAS 372-09-8) is a versatile organic compound and a highly valuable building block in chemical synthesis, recognized for its structure containing both nitrile and carboxylic acid functional groups . This white to almost white crystalline solid appears as a powder to crystal and is hygroscopic, requiring storage in a cool, dark place, preferably under inert gas . It is highly soluble in water, alcohol, and ether, with a melting point of approximately 71 °C . In industrial and research applications, this compound serves as a critical precursor. Its most significant large-scale application is in the synthesis of cyanoacrylate polymers, which are key components of industrial and consumer adhesives . Furthermore, it is a fundamental starting material for the production of a wide range of pharmaceuticals, including important drugs such as dextromethorphan, amiloride, and allopurinol . Its utility extends to the synthesis of synthetic caffeine and various heterocyclic compounds . Recent research highlights its role as a precursor for generating novel dihydropyridine and pyrrole derivatives, which have shown promising in vitro anticancer activity against human liver (HepG-2) and lung (A-549) cancer cell lines . In specialized chemistry, this compound is employed in cyanoacetylation reactions and is a common acceptor/anchoring group in the molecular design of π-conjugated systems, such as organic dyes used in dye-sensitized solar cells (DSSCs) . Its high acidity (pKa ~2.5) makes it approximately 1000 times more acidic than acetic acid, which influences its reactivity in various chemical transformations . Safety Information: This compound is classified as dangerous. It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential when handling. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-cyanoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIREBYILWEBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Record name CYANOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8476
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027149
Record name Cyanoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999), White hygroscopic solid; [Hawley] White crystalline solid; [MSDSonline]
Record name CYANOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8476
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyanoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

108 °C at 15 mm Hg
Record name CYANOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water, alcohol, ether; slightly sol in benzene, chloroform, Slightly sol in acetic acid
Record name CYANOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

greater than 1.1 at 68 °F (USCG, 1999)
Record name CYANOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8476
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.03 [mmHg]
Record name Cyanoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Hygroscopic crystals

CAS No.

372-09-8
Record name CYANOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8476
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyanoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYANOACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-cyano-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZT550H2Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYANOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

151 °F (USCG, 1999), 66 °C
Record name CYANOACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8476
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYANOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetic acid (also known as 2-cyanoacetic acid or malonic acid mononitrile) is a versatile organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1][2][3] This bifunctionality makes it a highly valuable and reactive building block in organic synthesis. It is a white, hygroscopic solid that serves as a key precursor in the manufacturing of a wide array of commercially significant products, including cyanoacrylate adhesives (superglues), pharmaceuticals, dyes, and other specialty chemicals.[1][3] Its unique electronic structure, particularly the presence of an activated methylene group, dictates its characteristic reactivity and utility in forming new carbon-carbon bonds. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow solid that is highly soluble in water, alcohol, and ether.[2][4] Notably, it is approximately 1000 times more acidic than acetic acid, with a pKa of about 2.5, a consequence of the electron-withdrawing nature of the adjacent cyano group which stabilizes the carboxylate anion.[1]

PropertyValue
Molecular Formula C₃H₃NO₂
Molar Mass 85.06 g/mol [1]
Appearance White to off-white hygroscopic crystals[1][4]
Melting Point 66–72 °C[5]
Boiling Point 108 °C at 15 mmHg[1]
Density 1.287 g/cm³[1]
Solubility in Water 1000 g/L at 20 °C[1][6]
Acidity (pKa) 2.5[1]
Vapor Pressure 0.1 mmHg at 100 °C[7]
Flash Point 107 °C (225 °F)[1]
CAS Number 372-09-8[2][5]

Synthesis of this compound

This compound is commercially prepared through the Kolbe nitrile synthesis, which involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification to yield the final product.[1] An alternative method involves the electrosynthesis from the cathodic reduction of carbon dioxide and the anodic oxidation of acetonitrile.[1][8]

Synthesis_of_Cyanoacetic_Acid chloroacetate Chloroacetate Salts intermediate Sodium Cyanoacetate chloroacetate->intermediate + NaCN NaCN Sodium Cyanide (NaCN) cyanoacetic_acid This compound intermediate->cyanoacetic_acid + Acid NaCl NaCl intermediate->NaCl Byproduct acid Acidification (e.g., HCl)

Synthesis of this compound via Kolbe Nitrile Synthesis.

Key Reactions and Reactivity

The reactivity of this compound is dominated by its three key features: the acidic carboxylic acid group, the electrophilic nitrile group, and the highly acidic protons on the α-carbon (the active methylene group).

Decarboxylation

Upon heating to temperatures around 160 °C, this compound readily undergoes decarboxylation to produce acetonitrile and carbon dioxide.[1][4] This reaction is a common characteristic of β-keto acids and related compounds where the carboxyl group is beta to another electron-withdrawing group.

Decarboxylation_of_Cyanoacetic_Acid cyanoacetic_acid This compound (HOOC-CH₂-CN) acetonitrile Acetonitrile (CH₃-CN) cyanoacetic_acid->acetonitrile Δ (Heat, ~160°C) co2 Carbon Dioxide (CO₂)

Thermal Decarboxylation of this compound.
Knoevenagel Condensation

The Knoevenagel condensation is one of the most important reactions involving this compound and its esters.[9] It involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base (like piperidine or an amine salt) as a catalyst.[9][10] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is fundamental in the synthesis of cyanoacrylates and is a cornerstone for producing various pharmaceuticals and polymers.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration cyanoacetate Active Methylene (Z-CH₂-Z') enolate Carbanion/Enolate cyanoacetate->enolate + Base base Base (B:) carbonyl Aldehyde/Ketone (R₂C=O) enolate->carbonyl alkoxide Tetrahedral Alkoxide carbonyl->alkoxide + Carbanion proton H-B⁺ alkoxide->proton hydroxy β-Hydroxy Intermediate alkoxide2->hydroxy + H-B⁺ product α,β-Unsaturated Product hydroxy->product hydroxy2->product - H₂O water H₂O

Mechanism of the Knoevenagel Condensation.
Esterification

This compound can be esterified with various alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to produce the corresponding cyanoacetate esters.[11] Ethyl cyanoacetate, for instance, is a critical intermediate in the production of ethyl cyanoacrylate, the primary component of superglue.[1][11]

Halodecarboxylation

This compound can undergo halodecarboxylation when treated with reagents like N-bromosuccinimide, resulting in the formation of dihaloacetonitriles.[12]

Applications in Synthesis

This compound is a foundational building block for a multitude of complex molecules and heterocycles.[2][5] It is a precursor in the industrial synthesis of:

  • Pharmaceuticals : Including allopurinol (for gout), theophylline, caffeine, sulfadimethoxine, and amiloride.[1][13]

  • Adhesives : As the precursor to cyanoacrylate esters.[1][3]

  • Vitamins : Used in the production of Vitamin B6.[3][14]

  • Agrochemicals : Serves as an intermediate in the manufacture of certain herbicides and insecticides.[5]

Experimental Protocols

Example Protocol: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate (Knoevenagel Condensation)

The following is a representative protocol for a Knoevenagel condensation, a core reaction for this compound.

Materials:

  • 4-Chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc) or Piperidine (as catalyst)

  • Ethanol or other suitable solvent

Procedure:

  • To a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent like ethanol.[15]

  • Add a catalytic amount of a weak base, such as piperidine or DIPEAc.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically ranging from minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10][15]

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure ethyl 2-cyano-3-(4-chlorophenyl)acrylate.

Safety and Handling

This compound is a corrosive and toxic compound.[1] It can cause severe skin burns and eye damage.[16] It is also harmful if swallowed or inhaled.[16] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood. Contact with strong acids can liberate toxic hydrogen cyanide gas.[16][17] It is incompatible with strong bases, oxidizing agents, and reducing agents.[16]

Conclusion

This compound's unique bifunctional nature, combining a carboxylic acid and a nitrile group, renders it an exceptionally reactive and versatile reagent in organic chemistry. Its ability to readily participate in condensation, esterification, and decarboxylation reactions has established it as an indispensable building block in the pharmaceutical, adhesive, and fine chemical industries. A thorough understanding of its properties and reactivity is crucial for any scientist or researcher aiming to leverage its synthetic potential.

References

An In-depth Technical Guide to the Synthesis of Cyanoacetic Acid from Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyanoacetic acid from chloroacetic acid, a cornerstone reaction in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. This document details the core chemical principles, experimental procedures, and critical process parameters to ensure a high-yield, high-purity synthesis.

Introduction

This compound is a valuable bifunctional molecule containing both a carboxylic acid and a nitrile group, making it a versatile building block in organic synthesis. Its preparation from the readily available starting materials, chloroacetic acid and an alkali metal cyanide, is the most common industrial route. This synthesis, a classic example of the Kolbe nitrile synthesis, involves a nucleophilic substitution reaction. This guide will explore the nuances of this process, offering detailed protocols and data-driven insights for laboratory and potential scale-up applications.

The Core Synthesis: A Two-Step Process

The synthesis of this compound from chloroacetic acid is fundamentally a two-step process:

  • Neutralization: Chloroacetic acid is first neutralized with a base to form the corresponding chloroacetate salt. This step is crucial as it prevents the formation of highly toxic hydrogen cyanide gas in the subsequent step. Common bases include sodium carbonate and sodium hydroxide.

  • Cyanation (Nucleophilic Substitution): The chloroacetate salt is then reacted with an alkali metal cyanide, typically sodium cyanide, in an aqueous solution. The cyanide ion acts as a nucleophile, displacing the chloride ion to form the cyanoacetate salt.

  • Acidification: The resulting cyanoacetate salt solution is then acidified, typically with a strong mineral acid like hydrochloric acid, to yield the final product, this compound.

The overall reaction can be summarized as follows:

ClCH₂COOH + Base → ClCH₂COONa (or K) ClCH₂COONa (or K) + NaCN (or KCN) → NCCH₂COONa (or K) + NaCl (or KCl) NCCH₂COONa (or K) + HCl → NCCH₂COOH + NaCl (or KCl)

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various experimental protocols and industrial methods for the synthesis of this compound.

Table 1: Comparison of Neutralization Agents

Neutralization AgentMolar Ratio (Base:Chloroacetic Acid)Typical pHNoted Advantages/Disadvantages
Sodium Carbonate~0.5 (as Na₂CO₃)6.5 - 7.0Cost-effective; CO₂ evolution needs to be managed.
Sodium Hydroxide1.0NeutralFaster reaction; can lead to localized high pH if not added carefully.

Table 2: Typical Reaction Conditions and Yields for Cyanation

ParameterValueReference
Reactant Molar Ratio (NaCN:Chloroacetate)1.05 - 1.1 : 1[1][2]
Reaction Temperature85 - 115°C[1][3]
Reaction Time5 minutes to 1 hour[3][4]
Yield of Sodium Cyanoacetate96 - 98% (based on chloroacetate)[5]
Final Product Purity (after purification)>98%[6][7]

Table 3: Spectroscopic Data for this compound

TechniqueSolventKey Signals
¹H NMR (90 MHz)DMSO-d₆δ 3.87 (s, 2H, CH₂)
¹³C NMR (100.54 MHz)DMSO-d₆δ 165.65 (C=O), 115.50 (C≡N), 24.57 (CH₂)
IRν ~2260 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O stretch)

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Laboratory Scale Synthesis (Organic Syntheses Procedure)[4]

Materials:

  • Chloroacetic acid: 500 g (5.3 moles)

  • Anhydrous sodium carbonate: ~290 g (2.7 moles)

  • Sodium cyanide (97%): 294 g (5.8 moles)

  • Commercial hydrochloric acid (sp. gr. 1.156): 694 g (600 cc, 5.8 moles)

  • Water

Procedure:

  • Neutralization: Dissolve 500 g of chloroacetic acid in 700 cc of water in a 5-L round-bottomed flask. Warm the solution to 50°C and neutralize with approximately 290 g of anhydrous sodium carbonate. A slight excess of sodium carbonate is not detrimental.

  • Cyanide Solution Preparation: In a separate beaker, dissolve 294 g of sodium cyanide in 750 cc of water warmed to 55°C.

  • Cyanation: Cool the sodium chloroacetate solution to room temperature. Add the sodium cyanide solution with rapid mixing and cooling under a water tap. The temperature will rise rapidly. When it reaches 95°C, cool the solution by adding 200 cc of cold water. Repeat this cooling step if the temperature continues to rise.

  • Reaction Completion: Heat the solution to boiling and boil for five minutes. Cool the solution with running water for half an hour.

  • Acidification: Filter the solution if it is not clear. In a well-ventilated hood, add 694 g of commercial hydrochloric acid with thorough stirring to liberate the this compound.

  • Isolation: Evaporate the solution on a water bath at 60–70°C under a pressure of 20–30 mm Hg to obtain the crude product.

Purification by Solvent Extraction[6][7]

Materials:

  • Crude aqueous solution of this compound and sodium chloride

  • Ethyl formate

Procedure:

  • Extraction: At 50°C, extract the mixed aqueous solution of this compound and sodium chloride with ethyl formate. The volume ratio of the aqueous solution to ethyl formate should be 1:3.

  • Perform the extraction five times, with each extraction lasting for 10 minutes.

  • Concentration: Combine the ethyl formate extracts and concentrate them by evaporation under reduced pressure to obtain solid this compound with a purity of over 98%. The ethyl formate can be recovered and reused.

Purification by Recrystallization[6]

Materials:

  • Crude this compound

  • Benzene

  • Acetone

  • Silica gel

Procedure:

  • Recrystallization: Recrystallize the crude this compound from a benzene/acetone (2:3) mixture until a constant melting point is achieved.

  • Drying: Dry the purified crystals over silica gel.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from chloroacetic acid proceeds via a well-established Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Cyanation (Sₙ2) cluster_step3 Step 3: Acidification ClCH2COOH Chloroacetic Acid ClCH2COONa Sodium Chloroacetate ClCH2COOH->ClCH2COONa + Base Base Base (e.g., NaOH) H2O Water ClCH2COONa_2 Sodium Chloroacetate NaCN Sodium Cyanide TransitionState [NC---CH₂(COO⁻)---Cl]⁻ NaCN->TransitionState Nucleophilic Attack ClCH2COONa_2->TransitionState NCCH2COONa Sodium Cyanoacetate TransitionState->NCCH2COONa Chloride Departure NaCl Sodium Chloride TransitionState->NaCl NCCH2COONa_3 Sodium Cyanoacetate NCCH2COOH This compound NCCH2COONa_3->NCCH2COOH + HCl HCl Hydrochloric Acid NaCl_2 Sodium Chloride

Caption: Overall reaction pathway for the synthesis of this compound.

In the key cyanation step, the negatively charged carbon atom of the cyanide ion attacks the electrophilic carbon atom bonded to the chlorine in the chloroacetate molecule. This occurs in a single, concerted step where the carbon-cyanide bond is formed simultaneously as the carbon-chlorine bond is broken. The reaction proceeds through a trigonal bipyramidal transition state.

Experimental Workflow

ExperimentalWorkflow start Start neutralization Neutralization of Chloroacetic Acid start->neutralization cyanation Cyanation with Sodium Cyanide neutralization->cyanation acidification Acidification with Hydrochloric Acid cyanation->acidification isolation Isolation of Crude This compound acidification->isolation purification Purification isolation->purification extraction Solvent Extraction purification->extraction Method 1 crystallization Recrystallization purification->crystallization Method 2 final_product Pure Cyanoacetic Acid extraction->final_product crystallization->final_product

Caption: A generalized experimental workflow for the synthesis and purification.

Potential Side Reactions and Safety Considerations

Side Reactions
  • Formation of Glycolate: If the reaction between the cyanide and chloroacetate becomes too vigorous and the temperature is not controlled, hydrolysis of chloroacetate can occur, leading to the formation of sodium glycolate.[5]

  • Formation of Isonitriles: The cyanide ion is an ambident nucleophile and can, in principle, attack via the nitrogen atom to form an isonitrile. However, under the typical aqueous reaction conditions used for this synthesis, the formation of the nitrile is strongly favored.

  • Decarboxylation: At elevated temperatures (above 160°C), this compound can decarboxylate to form acetonitrile and carbon dioxide.

Safety Considerations
  • Toxicity: Chloroacetic acid and this compound are corrosive and toxic. Sodium cyanide is highly toxic and can be fatal if ingested or absorbed through the skin.

  • Hydrogen Cyanide Gas: The reaction must be carried out in a well-ventilated fume hood. Acidification of any unreacted cyanide will produce highly toxic hydrogen cyanide gas. Ensure the initial neutralization of chloroacetic acid is complete before adding sodium cyanide.

  • Exothermic Reaction: The cyanation reaction is highly exothermic. Proper cooling and temperature control are essential to prevent the reaction from becoming uncontrollable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Conclusion

The synthesis of this compound from chloroacetic acid is a robust and well-established method that is crucial for the production of numerous important chemical compounds. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, high yields of high-purity this compound can be consistently achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully and safely perform this important chemical transformation.

References

cyanoacetic acid CAS number 372-09-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyanoacetic Acid (CAS 372-09-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 372-09-8), also known as malonic mononitrile, is a highly versatile organic compound featuring both a nitrile and a carboxylic acid functional group.[1][2] This dual functionality makes it a critical building block and intermediate in a wide range of chemical syntheses.[3] Its strong acidity and reactivity are leveraged in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[4][5] In the pharmaceutical industry, it is a key precursor for the synthesis of numerous drugs, including caffeine, barbiturates, and vitamin B6.[5][6][7] This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, experimental protocols, and applications of this compound, with a focus on its relevance to drug development and organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a white, hygroscopic crystalline solid.[1][8] It is highly soluble in water, ethanol, and ether.[7]

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 372-09-8[9]
Molecular Formula C₃H₃NO₂[9]
Molecular Weight 85.06 g/mol [2][9]
Appearance White to off-white hygroscopic crystals[1][4][8]
Melting Point 64-72 °C[4][9]
Boiling Point 108 °C at 0.15 mmHg[4][9]
Density ~1.287 g/cm³[1]
pKa ~2.5[1][10]
Solubility Soluble in water (1000 g/L at 20 °C), ethanol, and ether[1][7][9]
Vapor Pressure 0.1 mmHg at 100 °C[9][11]
Flash Point 107 °C (225 °F)[1][8]
Decomposition Temp. 160 °C (320 °F)[2]
Table 2: Identification and Registry Numbers
IdentifierValueReference(s)
EC Number 206-743-9[1][9]
PubChem CID 9740[1][4]
Beilstein Reference 506325[1][9]
UN Number 1759[1]
SMILES O=C(O)CC#N[9][12]
InChI Key MLIREBYILWEBDM-UHFFFAOYSA-N[9][12]

Synthesis and Key Reactions

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of a chloroacetate salt with sodium cyanide, followed by acidification. This process is a variation of the Kolbe nitrile synthesis.[1][10]

Synthesis_of_Cyanoacetic_Acid chloroacetate Sodium Chloroacetate (ClCH₂COONa) intermediate Sodium Cyanoacetate (NCCH₂COONa) chloroacetate->intermediate Cyanidation na_cn Sodium Cyanide (NaCN) na_cn->intermediate product This compound (NCCH₂COOH) intermediate->product Acidification nacl1 NaCl intermediate->nacl1 + hcl Hydrochloric Acid (HCl) hcl->product nacl2 NaCl product->nacl2 + Drug_Synthesis_Pathway cluster_0 Core Precursor cluster_1 Key Intermediates cluster_2 Pharmaceutical End-Products CAA This compound (CAS 372-09-8) ECA Ethyl Cyanoacetate CAA->ECA Esterification Heterocycles Heterocyclic Compounds CAA->Heterocycles Condensation/ Cyclization Drugs1 Caffeine, Vitamin B6, Barbiturates ECA->Drugs1 Drugs2 Dextromethorphan, Amiloride Heterocycles->Drugs2 Drugs3 Anti-inflammatory & Anti-cancer Agents Heterocycles->Drugs3 Knoevenagel_Workflow start Start: Combine Reactants (Aldehyde, this compound, KOH, Water) mw Microwave Irradiation (50W, 75°C, 20 min) start->mw tlc Monitor by TLC mw->tlc acidify Acidify with HCl tlc->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract dry Dry & Evaporate Solvent extract->dry purify Purify Product (Recrystallization/Chromatography) dry->purify end End: Isolated Product purify->end

References

A Technical Guide to Cyanoacetic Acid: Functional Groups, pKa, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetic acid (C₃H₃NO₂) is a versatile bifunctional organic compound of significant interest in pharmaceutical and chemical synthesis. This technical guide provides an in-depth analysis of its core chemical characteristics, focusing on its functional groups and acidity (pKa). Detailed experimental protocols for pKa determination are provided, alongside an examination of its reactivity, particularly in the context of the Knoevenagel condensation. This document serves as a comprehensive resource for professionals requiring a deep understanding of this compound's chemical behavior.

Molecular Structure and Functional Groups

This compound is a white, hygroscopic solid organic compound.[1][2] Its structure is characterized by the presence of two key functional groups: a carboxylic acid (-COOH) and a nitrile (-C≡N).[1][2][3][4] These groups are attached to a central methylene (-CH₂-) carbon.

The IUPAC name for this compound is 2-cyanoacetic acid.[5] It is also known by several synonyms, including malonic acid mononitrile and cyanoethanoic acid.[2][4]

The presence of both a carboxylic acid and a nitrile group on the same molecule imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitrile group significantly influences the acidity of the carboxylic acid proton.

Acidity and pKa

The pKa of this compound is a critical parameter that dictates its behavior in solution and its reactivity in various chemical transformations.

Quantitative Data

The pKa value for this compound has been experimentally determined and is summarized in the table below.

Parameter Value Temperature (°C) Reference
pKa2.4525[2][3][5]

This low pKa value indicates that this compound is a significantly stronger acid than acetic acid (pKa ≈ 4.76).[1] This increased acidity is a direct consequence of the inductive effect of the adjacent electron-withdrawing cyano group, which stabilizes the resulting carboxylate anion.

Logical Relationship of Structure to Acidity

The enhanced acidity of this compound can be explained by the electronic properties of its functional groups. The following diagram illustrates the inductive effect of the nitrile group on the carboxylic acid.

G Potentiometric Titration Workflow prep Prepare Standardized NaOH and Cyanoacetic Acid Solutions setup Calibrate pH Meter and Assemble Titration Apparatus prep->setup titrate Titrate this compound with NaOH, Recording pH and Volume setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka G Knoevenagel Condensation Mechanism start This compound + Aldehyde/Ketone + Weak Base deprotonation 1. Deprotonation of α-carbon (forms carbanion) start->deprotonation attack 2. Nucleophilic attack of carbanion on carbonyl carbon deprotonation->attack protonation 3. Protonation of alkoxide intermediate attack->protonation dehydration 4. Dehydration (elimination of water) protonation->dehydration product α,β-Unsaturated Product dehydration->product

References

The Genesis of a Synthetic Workhorse: A Technical History of Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetic acid, a cornerstone of modern organic synthesis, has a rich history stretching back to the mid-19th century. This in-depth technical guide explores the discovery and historical development of this versatile compound. We will delve into the original experimental protocols, present key quantitative data from seminal publications, and trace the evolution of its synthesis and applications. This guide will provide researchers and professionals with a comprehensive understanding of the foundational chemistry of this compound, complete with detailed methodologies and visual representations of key chemical transformations.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in 1864 by the German chemist W. Henneberg in the journal Annalen der Chemie und Pharmacie. His pioneering work, titled "Ueber die Cyanessigsäure" (On this compound), laid the groundwork for the production and subsequent widespread use of this important chemical intermediate. Henneberg's synthesis involved the reaction of chloroacetic acid with potassium cyanide, a method that, in its fundamental principle, remains a common approach for the industrial production of this compound today.

Original Experimental Protocol of W. Henneberg (1864)

Henneberg's original method, as described in his 1864 publication, involved the following steps:

  • Preparation of Potassium Chloroacetate: Chloroacetic acid was neutralized with potassium carbonate.

  • Cyanation: The resulting potassium chloroacetate was then treated with a solution of potassium cyanide.

  • Isolation of this compound: The reaction mixture was acidified with nitric acid, leading to the precipitation of potassium nitrate and the formation of an aqueous solution of this compound. The solution was then concentrated by evaporation, and the this compound was extracted with ether.

  • Purification: The crude this compound was purified by recrystallization.

Physicochemical Properties

This compound is a colorless, hygroscopic crystalline solid at room temperature.[1] It is highly soluble in water.[2] The presence of both a nitrile and a carboxylic acid functional group makes it a versatile reagent in organic synthesis.

PropertyValue
Molecular Formula C₃H₃NO₂
Molar Mass 85.06 g/mol
Melting Point 66-70 °C
Boiling Point 108 °C at 15 mmHg
Acidity (pKa) 2.45

Data compiled from various sources.[2][3]

Evolution of Synthesis

While Henneberg's original synthesis provided the foundation, subsequent research focused on improving the yield, purity, and safety of this compound production.

The Kolbe Nitrile Synthesis Approach

The reaction of a chloroacetate salt with an alkali metal cyanide, a classic example of the Kolbe nitrile synthesis, became the dominant method for producing this compound.[4] This process can be summarized in the following two steps:

  • Neutralization: Chloroacetic acid is neutralized with a base, typically sodium carbonate or sodium hydroxide, to form the sodium chloroacetate salt.

  • Cyanation and Acidification: The sodium chloroacetate is then reacted with sodium cyanide to produce sodium cyanoacetate, which is subsequently acidified with a strong mineral acid, such as hydrochloric or sulfuric acid, to yield this compound.[1]

Kolbe_Synthesis

Modern Industrial Production

Modern industrial processes have optimized the Kolbe synthesis for large-scale production. These improvements often involve continuous flow reactors, precise pH control, and advanced purification techniques to maximize yield and product quality.[1] Alternative, more environmentally friendly methods are also being explored, such as the electrosynthesis from the cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile.[2]

Key Applications in Synthesis

The utility of this compound stems from its reactive methylene group, situated between the electron-withdrawing nitrile and carboxyl groups. This makes the α-carbon acidic and prone to participate in a variety of condensation reactions.

Knoevenagel Condensation

A primary application of this compound is in the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated cyanoacrylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Knoevenagel_Condensation

Synthesis of Malonic Acid

Hydrolysis of the nitrile group of this compound provides a straightforward route to malonic acid, another important dicarboxylic acid used in organic synthesis.

Precursor to Cyanoacrylates

This compound is a key precursor in the production of cyanoacrylates, most notably ethyl cyanoacrylate, the primary component of "super glue." This involves the esterification of this compound followed by condensation with formaldehyde.[2]

Pharmaceutical and Agrochemical Synthesis

The compound is a vital building block in the synthesis of a wide range of pharmaceuticals, including caffeine, theophylline, and the barbiturate barbital.[1][3] It also finds application in the manufacturing of dyes and agrochemicals.[1]

Historical Significance and Modern Relevance

From its discovery in a 19th-century German laboratory to its current large-scale industrial production, this compound has proven to be an exceptionally versatile and enduring chemical. Its journey reflects the broader evolution of organic synthesis, from foundational discoveries to the development of sophisticated industrial processes. For today's researchers and drug development professionals, a deep understanding of the history and fundamental chemistry of this compound provides a valuable context for its continued application in the creation of novel molecules and materials that shape our world.

References

The Pivotal Role of Cyanoacetic Acid in a Malonic Ester Synthesis Variant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids. While the classical approach utilizes diethyl malonate, a powerful variant employs cyanoacetic acid and its esters, offering a distinct and often advantageous route to similar targets. This technical guide provides an in-depth exploration of the role of this compound, primarily through the Knoevenagel-Doebner condensation, as a strategic alternative to the traditional malonic ester synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers and drug development professionals with a comprehensive understanding of this versatile synthetic tool.

Introduction: Beyond the Classical Malonic Ester Synthesis

The traditional malonic ester synthesis involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. This method is renowned for its reliability in forming carbon-carbon bonds. However, the landscape of organic synthesis is ever-evolving, with a continuous demand for alternative and more efficient pathways.

This compound (NCCH₂COOH) and its esters emerge as powerful precursors in a significant variation of this synthesis. The presence of the electron-withdrawing nitrile group significantly increases the acidity of the α-protons, facilitating condensations under milder conditions than those typically required for malonic esters. This reactivity is harnessed in the Knoevenagel-Doebner condensation, which provides a direct route to α,β-unsaturated carboxylic acids, which can be subsequently converted to the saturated analogues, thereby achieving a similar overall transformation to the classical malonic ester synthesis.

The Knoevenagel-Doebner Condensation: A this compound-Centric Pathway

The core of this synthetic strategy lies in the Knoevenagel-Doebner condensation, a reaction between an active methylene compound (in this case, this compound or its ester) and a carbonyl compound (an aldehyde or ketone), catalyzed by a weak base.[1] When this compound itself is used with a base like pyridine, the condensation is often followed by a spontaneous decarboxylation.[2]

Reaction Mechanism

The generally accepted mechanism for the Knoevenagel-Doebner condensation using this compound and a base like piperidine in pyridine is as follows:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of this compound, forming a highly stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Aldol-type Addition: This addition forms an intermediate aldol-type product.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated cyanoacrylic acid.

  • Decarboxylation (Doebner Modification): When the reaction is heated in the presence of pyridine, the α,β-unsaturated cyanoacrylic acid can decarboxylate to yield a substituted acrylonitrile. However, the primary product of interest in this context is often the unsaturated acid itself.[2]

The resulting α,β-unsaturated acid can then be subjected to reduction (e.g., catalytic hydrogenation) to afford the saturated substituted carboxylic acid, the same type of product obtained from a traditional malonic ester synthesis.

// Nodes CAA [label="this compound\n(NC-CH₂-COOH)"]; Base [label="Base\n(e.g., Piperidine)", shape=ellipse, fillcolor="#FFFFFF"]; Enolate [label="Enolate\n(NC-CH⁻-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Aldehyde/Ketone\n(R-CHO / R₂C=O)", shape=ellipse, fillcolor="#FFFFFF"]; Aldol_Adduct [label="Aldol Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Unsaturated_Acid [label="α,β-Unsaturated\nCyanoacrylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Substituted\nCarboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges CAA -> Enolate [label="+ Base\n- HB⁺"]; Enolate -> Aldol_Adduct [label="+ Carbonyl"]; Carbonyl -> Aldol_Adduct; Aldol_Adduct -> Unsaturated_Acid [label="- H₂O"]; Unsaturated_Acid -> Final_Product [label="+ Reduction"]; Reduction -> Final_Product; } .dot Figure 1: Mechanism of the Knoevenagel-Doebner condensation followed by reduction.

Quantitative Data and Substrate Scope

The Knoevenagel-Doebner condensation using this compound or its esters is applicable to a wide range of aldehydes and some ketones. Aromatic aldehydes, in particular, react efficiently to give high yields of the corresponding α,β-unsaturated products. The following tables summarize representative quantitative data from the literature.

Table 1: Knoevenagel Condensation of Various Aldehydes with Ethyl Cyanoacetate [3]

EntryAldehydeProductTime (min)Yield (%)
1BenzaldehydeEthyl (E)-2-cyano-3-phenylacrylate2096
24-ChlorobenzaldehydeEthyl (E)-2-cyano-3-(4-chlorophenyl)acrylate1598
34-MethoxybenzaldehydeEthyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate2595
42-NaphthaldehydeEthyl (E)-2-cyano-3-(naphthalen-2-yl)acrylate3094
52-FuraldehydeEthyl (E)-2-cyano-3-(furan-2-yl)acrylate1097

Table 2: Knoevenagel Condensation of Aldehydes with Malononitrile (for comparison of reactivity) [3]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Benzylidenemalononitrile599
24-Chlorobenzaldehyde2-(4-Chlorobenzylidene)malononitrile598
34-Nitrobenzaldehyde2-(4-Nitrobenzylidene)malononitrile299

Experimental Protocols

General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Cyanoacetate

This protocol is adapted from a literature procedure.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

  • Water (25 mmol)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).

  • In a separate vial, prepare the DBU/water complex by mixing DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.

  • Add the DBU/water complex to the flask containing the aldehyde and ethyl cyanoacetate.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated ester.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Reactants [label="Charge flask with\nAldehyde and Ethyl Cyanoacetate"]; Catalyst_Prep [label="Prepare DBU/Water Complex"]; Reaction [label="Add Catalyst Complex\nand Stir at Room Temperature"]; TLC_Monitor [label="Monitor Reaction\nby TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Precipitation and Filtration"]; Drying [label="Dry Product\nunder Vacuum"]; Product [label="Pure α,β-Unsaturated Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Catalyst_Prep -> Reaction; Reaction -> TLC_Monitor; TLC_Monitor -> Workup [label="Reaction Complete"]; TLC_Monitor -> Reaction [label="Incomplete"]; Workup -> Drying; Drying -> Product; } .dot Figure 2: General experimental workflow for the Knoevenagel condensation.

Subsequent Reduction to a Substituted Carboxylic Acid

The α,β-unsaturated product from the Knoevenagel condensation can be reduced to the corresponding saturated carboxylic acid.

Materials:

  • α,β-Unsaturated cyanoacrylic acid or ester

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol as solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the α,β-unsaturated compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • If the starting material was an ester, the resulting saturated ester can be hydrolyzed to the carboxylic acid by standard procedures (e.g., saponification with NaOH followed by acidification).

Logical Relationships and Advantages

The use of this compound in this malonic ester synthesis variant presents several advantages:

  • Milder Reaction Conditions: The high acidity of the α-protons in this compound and its esters allows for the use of weaker bases and often lower reaction temperatures compared to the classical malonic ester synthesis.

  • High Yields: The Knoevenagel-Doebner condensation is typically a high-yielding reaction, especially with aromatic aldehydes.

  • Direct Access to Unsaturated Systems: This method provides a direct route to α,β-unsaturated carboxylic acids and their derivatives, which are valuable intermediates in their own right.

  • Avoidance of Strong Alkylating Agents: The classical malonic ester synthesis requires the use of alkyl halides, some of which can be hazardous. The Knoevenagel-Doebner approach condenses a carbonyl compound, offering a different and sometimes safer synthetic strategy.

// Nodes MES [label="Malonic Ester Synthesis\n(Goal: Substituted Carboxylic Acids)"]; Classical [label="Classical Pathway:\nDiethyl Malonate + Alkyl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAA_Variant [label="this compound Variant:\nKnoevenagel-Doebner Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Advantages [label="Advantages of CAA Variant:\n- Milder Conditions\n- High Yields\n- Access to Unsaturated Intermediates", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges MES -> Classical; MES -> CAA_Variant; CAA_Variant -> Advantages; } .dot Figure 3: Logical relationship between classical and this compound-based malonic ester synthesis.

Conclusion

This compound and its esters serve as highly effective substrates in a powerful variation of the malonic ester synthesis. Through the Knoevenagel-Doebner condensation, this approach provides an efficient and often milder alternative for the synthesis of substituted carboxylic acids, proceeding through valuable α,β-unsaturated intermediates. For researchers and professionals in drug development and chemical synthesis, understanding and utilizing this this compound-centric pathway can significantly broaden the strategic options for molecular construction, leading to more efficient and versatile synthetic routes. The detailed protocols and data presented in this guide offer a solid foundation for the practical application of this important synthetic methodology.

References

A Technical Guide to the Core Reactions of the Cyanoacetic Acid Nitrile Group for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanoacetic acid and its derivatives are versatile building blocks in organic synthesis, prized for the reactivity conferred by their dual functional groups: a carboxylic acid (or its ester) and a nitrile. The electron-withdrawing nature of both groups activates the intervening methylene bridge, making it a potent nucleophile in a variety of condensation reactions. However, the nitrile group itself possesses a rich and diverse reactivity profile, serving as a linchpin for the construction of a wide array of acyclic and heterocyclic structures of significant interest in medicinal chemistry and materials science. This guide provides an in-depth technical overview of the fundamental reactions involving the nitrile moiety of this compound and its common derivatives, such as ethyl cyanoacetate. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable synthons.

Hydrolysis of the Nitrile Group

The transformation of the nitrile group in this compound derivatives into amides or carboxylic acids is a fundamental reaction that can be achieved under both acidic and basic conditions. This hydrolysis proceeds in a stepwise manner, initially forming an amide intermediate which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as hydrochloric acid, at elevated temperatures facilitates the protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water. The reaction typically proceeds to the carboxylic acid, yielding malonic acid derivatives.

Base-Catalyzed Hydrolysis: The use of strong bases, like sodium hydroxide, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This process initially forms the corresponding amide, which can be isolated or further hydrolyzed to the carboxylate salt upon continued heating.

Quantitative Data for Nitrile Hydrolysis
ReactantReagents & ConditionsProduct(s)Yield (%)Reference(s)
This compound methyl ester0.4 mol HCl, 200 ml H₂O, 80-90°C, 10 minThis compound96.5[1]
Cyanoacetic esterAqueous HCl (molar ratio 1:0.25-0.55), 50-100°CThis compound, AlcoholN/A[1]
General NitrileNaOH or KOH, EtOH/H₂O, refluxCarboxylate salt, AmmoniaN/A
General NitrileStrong acid (e.g., HCl), H₂O, refluxCarboxylic acid, Ammonium saltN/A
Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound Methyl Ester [1]

  • A mixture of 99 g (1 mol) of this compound methyl ester, 200 ml of water, and 0.4 mol of hydrochloric acid is heated at 80-90°C for 10 minutes.

  • The reaction mixture is subsequently concentrated by evaporation under a gradually increasing vacuum to yield this compound.

Reaction Pathway: Nitrile Hydrolysis

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile_A->ProtonatedNitrile H⁺ ImidicAcid R-C(OH)=N⁺H₂ ProtonatedNitrile->ImidicAcid H₂O Amide_A R-C(=O)NH₂ ImidicAcid->Amide_A Tautomerization CarboxylicAcid R-C(=O)OH Amide_A->CarboxylicAcid H₃O⁺, Δ Nitrile_B R-C≡N Intermediate_B R-C(O⁻)=NH Nitrile_B->Intermediate_B OH⁻ Amide_B R-C(=O)NH₂ Intermediate_B->Amide_B H₂O Carboxylate R-C(=O)O⁻ Amide_B->Carboxylate OH⁻, Δ

Caption: Mechanisms for acid and base-catalyzed nitrile hydrolysis.

Reduction to Primary Amines

The nitrile group of this compound esters can be readily reduced to a primary amine, yielding valuable β-amino acid derivatives. This transformation typically requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

Quantitative Data for Nitrile Reduction
ReactantReagent(s)SolventConditionsProductYield (%)Reference(s)
L-ValineLiAlH₄THFReflux, 16 hrL-Valinol73-75[2]
General NitrileLiAlH₄Ether/THFRoom Temp to RefluxPrimary AmineHigh[3]
Experimental Protocols

Protocol 2: General Procedure for LiAlH₄ Reduction of a Nitrile Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled in an ice bath.

  • A solution of the this compound ester (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).

  • The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.

Reaction Workflow: LiAlH₄ Reduction

Reduction Start Ethyl Cyanoacetate in Anhydrous THF Addition Slow Addition at 0°C Start->Addition LAH LiAlH₄ Suspension in THF LAH->Addition Reaction Stir/Reflux under N₂ Addition->Reaction Workup Fieser Workup (H₂O, NaOH(aq)) Reaction->Workup Filtration Filter Granular Precipitate Workup->Filtration Evaporation Dry and Evaporate Solvent Filtration->Evaporation Product 3-Amino-1-propanol Evaporation->Product

Caption: Experimental workflow for the reduction of ethyl cyanoacetate.

Addition of Organometallic Reagents

Grignard and other organolithium reagents act as potent carbon nucleophiles that can add to the electrophilic carbon of the nitrile group. This reaction provides a powerful method for carbon-carbon bond formation, ultimately leading to the synthesis of ketones after acidic workup of the intermediate imine. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents.

Quantitative Data for Grignard Addition to Nitriles
ReactantReagent(s)SolventConditionsProductYield (%)Reference(s)
Methyl BenzoatePhenylmagnesium bromide (2 equiv)Anhydrous EtherDropwise addition, then refluxTriphenylmethanolN/A[4]
General NitrileR-MgXAnhydrous EtherAddition, then H₃O⁺ workupKetoneN/A[1][5]
Experimental Protocols

Protocol 3: General Procedure for Grignard Addition to Ethyl Cyanoacetate Caution: Grignard reagents are highly sensitive to moisture and air. All glassware must be flame-dried or oven-dried, and the reaction must be performed under a dry, inert atmosphere.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, the Grignard reagent (e.g., phenylmagnesium bromide) is prepared by reacting magnesium turnings with the corresponding alkyl or aryl halide in anhydrous diethyl ether.

  • The prepared Grignard reagent (1.1 equivalents) is cooled in an ice bath.

  • A solution of ethyl cyanoacetate (1 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure completion.

  • The reaction is quenched by carefully pouring the mixture onto a mixture of ice and a dilute acid (e.g., 2M H₂SO₄ or HCl).

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The resulting crude ketone is purified by distillation, chromatography, or recrystallization.

Reaction Pathway: Grignard Addition

Grignard Nitrile EtOOC-CH₂-C≡N ImineSalt EtOOC-CH₂-C(R')=N-MgX Nitrile->ImineSalt 1. Add R'-MgX in Ether GrignardReagent R'-MgX GrignardReagent->ImineSalt Ketone EtOOC-CH₂-C(=O)R' ImineSalt->Ketone 2. H₃O⁺ Workup H₃O⁺ Workup Workup->Ketone

Caption: General scheme for the synthesis of β-keto esters via Grignard addition.

Cyclization Reactions for Heterocycle Synthesis

The nitrile group of this compound and its derivatives is a key participant in numerous cyclization reactions, providing access to a diverse range of nitrogen-containing heterocycles. These reactions often involve the nitrile as an electrophile in intramolecular additions.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular base-catalyzed condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone.[6][7] This reaction is particularly useful for the formation of 5- and 6-membered rings, as well as macrocycles under high-dilution conditions. The starting dinitriles can often be synthesized via alkylation of cyanoacetic esters.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine). The nitrile group undergoes cyclization with the sulfur-containing intermediate.

Quantitative Data for Heterocycle Synthesis
Reaction TypeReactantsBase/CatalystSolventConditionsProduct TypeYield (%)Reference(s)
GewaldKetone/Aldehyde, Ethyl Cyanoacetate, SulfurMorpholine/Et₃NEthanol/DMF50-70°C, 2-12h2-AminothiopheneGood-High[8]
Guareschi-ThorpeEthyl Cyanoacetate, 1,3-Dicarbonyl, (NH₄)₂CO₃(NH₄)₂CO₃H₂O/EtOH80°C3-Cyano-2-pyridoneHigh[9]
Experimental Protocols

Protocol 4: Gewald Synthesis of 2-Aminothiophenes [8]

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add an amine base, such as morpholine (1.0 equiv), to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry. Otherwise, concentrate the solvent and purify the residue by column chromatography.

Reaction Pathway: Thorpe-Ziegler Cyclization

ThorpeZiegler Dinitrile NC-(CH₂)n-CH₂-CN Carbanion NC-(CH₂)n-C⁻H-CN Dinitrile->Carbanion Base CyclicImine Cyclic Iminonitrile Carbanion->CyclicImine Intramolecular Attack Enamine Cyclic α-Cyanoenamine CyclicImine->Enamine Tautomerization Ketone Cyclic Ketone Enamine->Ketone H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Caption: Mechanism of the Thorpe-Ziegler reaction.

[3+2] Cycloaddition Reactions

The nitrile group can participate as a 2π component in [3+2] cycloaddition reactions with 1,3-dipoles. While unactivated nitriles are generally poor dipolarophiles, derivatives of this compound can be converted into reactive 1,3-dipoles, such as nitrile ylides.[10][11] These intermediates can be generated in situ and trapped with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings like pyrroles and dihydropyrroles.

Experimental Protocols

Protocol 5: Representative Generation and Cycloaddition of a Nitrile Ylide [10]

  • An imidoyl chloride precursor, derived from an N-substituted cyanoacetamide, is dissolved in a dry, aprotic solvent (e.g., THF) containing the dipolarophile (e.g., methyl acrylate, 1.5 equivalents).

  • The solution is cooled, and a non-nucleophilic base, such as triethylamine (1.1 equivalents), is added dropwise to generate the nitrile ylide in situ.

  • The reaction mixture is stirred at low temperature or allowed to warm to room temperature until the reaction is complete.

  • The triethylammonium chloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude cycloadduct is purified by column chromatography.

Reaction Pathway: [3+2] Cycloaddition

Cycloaddition ImidoylChloride R-C(Cl)=N-R' NitrileYlide R-C≡N⁺-R'⁻ (Nitrile Ylide) ImidoylChloride->NitrileYlide -HCl (Base) Cycloadduct Five-membered Heterocycle NitrileYlide->Cycloadduct Dipolarophile Alkene/Alkyne Dipolarophile->Cycloadduct [3+2] Cycloaddition

Caption: General scheme for a [3+2] cycloaddition involving a nitrile ylide.

Conclusion

The nitrile group of this compound and its derivatives is far more than a passive activating group for the adjacent methylene. It is a synthetically versatile functional handle that provides entry into a vast chemical space. Through reactions such as hydrolysis, reduction, addition of organometallics, and various cyclization strategies, the cyano group serves as a gateway to key functional groups—amides, carboxylic acids, and primary amines—and a diverse array of heterocyclic scaffolds including pyridines, thiophenes, and pyrroles. A thorough understanding of these core reactions and their experimental conditions is essential for leveraging the full potential of this compound as a strategic starting material in modern drug discovery and development.

References

Fundamental Principles of Cyanoacetylation Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetylation is a cornerstone chemical transformation in organic synthesis, enabling the introduction of a cyanoacetyl group (-C(O)CH₂CN) onto a variety of nucleophilic substrates. This reaction is of paramount importance in the pharmaceutical industry and materials science, as the resulting products are versatile intermediates for the synthesis of a wide array of biologically active heterocycles and functionalized molecules. This guide provides an in-depth exploration of the fundamental principles of cyanoacetylation reactions, detailing their core mechanisms, common reagents, and key applications. Emphasis is placed on providing structured quantitative data and detailed experimental protocols to facilitate practical application in a research and development setting.

Core Principles and Key Reactions

Cyanoacetylation reactions fundamentally involve the reaction of a cyanoacetylating agent with a nucleophile. The high reactivity of the cyanoacetyl moiety is attributed to the electron-withdrawing nature of both the cyano and carbonyl groups, which renders the methylene protons acidic and the carbonyl carbon highly electrophilic.

Two major classes of reactions that embody the principles of cyanoacetylation are the Knoevenagel Condensation and the Thorpe-Ziegler Reaction. Additionally, the direct N- and O-cyanoacetylation of amines and phenols represents a significant application of this chemical transformation.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as a cyanoacetic acid derivative, to a carbonyl group of an aldehyde or ketone. This is followed by a dehydration step to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[1][2]

The mechanism proceeds through the following key steps:

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from the cyanoacetyl compound, forming a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[2]

  • Protonation: The intermediate is protonated to form an aldol-type addition product.[2]

  • Dehydration: The aldol intermediate undergoes dehydration to form the final α,β-unsaturated cyanoacrylate or a related derivative.[2]

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde/Ketone (R-CHO) Cyanoacetate Ethyl Cyanoacetate (NC-CH₂-COOEt) Enolate Enolate Ion Cyanoacetate->Enolate + Base Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Aldehyde Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct + H⁺ Product α,β-Unsaturated Product (R-CH=C(CN)-COOEt) Aldol_Adduct->Product - H₂O Catalyst Base Catalyst Catalyst->Cyanoacetate

Mechanism of the Knoevenagel Condensation.
The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular self-condensation of aliphatic dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine.[2][3] Subsequent acidic hydrolysis of the enamine yields a cyclic ketone.[2] This reaction is particularly useful for the synthesis of 5- to 8-membered rings and macrocycles.[2]

The mechanism involves:

  • Carbanion Formation: A strong base deprotonates the α-carbon of one of the nitrile groups, forming a carbanion.

  • Intramolecular Cyclization: The carbanion performs a nucleophilic attack on the carbon of the second nitrile group within the same molecule, leading to a cyclic imine anion.

  • Protonation and Tautomerization: Protonation of the imine anion followed by tautomerization yields the more stable cyclic enamine.

  • Hydrolysis: Acidic hydrolysis of the enamine first produces an imine, which is then further hydrolyzed to the final cyclic ketone.[4]

Thorpe_Ziegler_Reaction Dinitrile Adiponitrile (NC-(CH₂)₄-CN) Carbanion Carbanion Intermediate Dinitrile->Carbanion + Base Cyclic_Imine_Anion Cyclic Imine Anion Carbanion->Cyclic_Imine_Anion Intramolecular Attack Cyclic_Enamine Cyclic α-Cyanoenamine Cyclic_Imine_Anion->Cyclic_Enamine + H⁺, Tautomerization Cyclic_Ketone Cyclopentanone (after hydrolysis) Cyclic_Enamine->Cyclic_Ketone + H₃O⁺, -NH₃ Base Strong Base (e.g., NaNH₂) Base->Dinitrile Acid Acidic Workup (H₃O⁺) Acid->Cyclic_Enamine

Thorpe-Ziegler cyclization of adiponitrile.
N-Cyanoacetylation of Amines

The cyanoacetylation of primary and secondary amines is a direct method for the formation of N-substituted cyanoacetamides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. A variety of cyanoacetylating agents can be employed, with 1-cyanoacetyl-3,5-dimethylpyrazole being a particularly efficient and convenient reagent due to the formation of a soluble pyrazole byproduct.[5]

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the cyanoacetylating agent, followed by the departure of a leaving group.

N_Cyanoacetylation Amine Primary/Secondary Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Cyanoacetylating_Agent Cyanoacetylating Agent (NC-CH₂-CO-LG) Cyanoacetylating_Agent->Tetrahedral_Intermediate Product N-Substituted Cyanoacetamide (R-NH-CO-CH₂-CN) Tetrahedral_Intermediate->Product Leaving_Group Leaving Group (LG⁻) Tetrahedral_Intermediate->Leaving_Group - LG⁻

General mechanism of N-Cyanoacetylation.
O-Cyanoacetylation of Phenols

The O-cyanoacetylation of phenols results in the formation of phenyl cyanoacetate esters. This reaction follows a nucleophilic acyl substitution pathway, similar to other acylations of phenols. The reaction can be catalyzed by either acid or base. Base catalysis involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the cyanoacetylating agent.

Quantitative Data on Cyanoacetylation Reactions

The efficiency of cyanoacetylation reactions is highly dependent on the choice of substrates, catalysts, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalystSolventConditionsTimeYield (%)
BenzaldehydeMalononitrilePiperidineTolueneReflux--
4-ChlorobenzaldehydeMalononitrileIn/AlMC M-41Ethanol25°C25 min95
BenzaldehydeMalononitrileBasic-Meso-ZSM-5-50°C30 min-
Various Aromatic AldehydesMalononitrile / Ethyl Cyanoacetate[Bmim][OAc]WaterRoom TempminutesHigh
BenzaldehydeEthyl CyanoacetateDIPEAc (10 mol%)HexaneReflux3 h91
4-MethoxybenzaldehydeEthyl CyanoacetateDIPEAc (10 mol%)HexaneReflux3 h96
4-ChlorobenzaldehydeEthyl CyanoacetateDIPEAc (10 mol%)HexaneReflux3 h88
Furan-2-carbaldehydeEthyl CyanoacetateDIPEAc (10 mol%)HexaneReflux3 h90

Table 2: Cyanoacetylation of 2-Aminothiophenes with 1-Cyanoacetyl-3,5-dimethylpyrazole [5]

Substrate (Substituted 2-Aminothiophene)ProductM.P. (°C)Yield (%)
4,5-dimethyl-2-aminothiophene-3-carbonitrile2-Cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide258-25992
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide240-24185
2-amino-4,5-dimethylthiophene-3-carboxamide2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide235-23692
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide248-24989

Detailed Experimental Protocols

Protocol for Knoevenagel Condensation using Piperidine Catalyst[5]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

  • Piperidine (0.1 mmol)

  • Toluene (10 mL)

Procedure:

  • A solution of the substituted benzaldehyde (1 mmol), active methylene compound (1 mmol), and piperidine (0.1 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired α,β-unsaturated product.[4]

Knoevenagel_Workflow Start Start Mix_Reactants Mix Aldehyde, Active Methylene Compound, Piperidine, and Toluene Start->Mix_Reactants Heat_Reflux Heat to Reflux Mix_Reactants->Heat_Reflux Monitor_TLC Monitor Reaction by TLC Heat_Reflux->Monitor_TLC Cool Cool to Room Temperature Monitor_TLC->Cool Reaction Complete Evaporate Remove Solvent under Reduced Pressure Cool->Evaporate Purify Purify by Recrystallization or Column Chromatography Evaporate->Purify End End Purify->End

Experimental workflow for Knoevenagel condensation.
Protocol for Thorpe-Ziegler Cyclization of 2,2-Diphenylglutaronitrile[5]

Materials:

  • 2,2-Diphenylglutaronitrile

  • Strong base (e.g., sodium amide in liquid ammonia)

  • Saturated ammonium chloride solution

  • Ether

  • Ethanol

  • Concentrated hydrochloric acid

  • Hexane

Procedure for Enaminonitrile Formation:

  • In a round-bottom flask, dissolve 2,2-diphenylglutaronitrile in a suitable solvent.

  • Treat the mixture with a strong base, such as sodium amide in liquid ammonia, and heat to reflux.

  • After the reaction is complete, carefully quench with a saturated solution of ammonium chloride.

  • Extract the product with ether.

  • Wash and dry the organic layer.

  • Purify the crude product by recrystallization from ethanol to yield the enaminonitrile as a white solid.[4]

Procedure for Hydrolysis to Ketone:

  • Dissolve the 2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile in ethanol in a round-bottom flask.[4]

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the progress of the hydrolysis by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from hexane to afford 2,2-diphenyl-cyclopentanone as a white solid.[4]

General Protocol for N-Cyanoacetylation of 2-Aminothiophenes[6]

Materials:

  • Substituted 2-aminothiophene (1.0 equivalent)

  • 1-Cyanoacetyl-3,5-dimethylpyrazole (10 mM)

  • Toluene (20 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Add 1-cyanoacetyl-3,5-dimethylpyrazole (1.63 g, 10 mM) to a solution of the substituted 2-aminothiophene (1.0 equivalent) in toluene (20 mL).[5]

  • Reflux the mixture for approximately 1 hour at 100-110°C.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the crude product and recrystallize from ethanol.[5]

Applications in Drug Development

Cyanoacetamide derivatives, the products of cyanoacetylation, are privileged structures in medicinal chemistry. They serve as key intermediates in the synthesis of a multitude of heterocyclic compounds with diverse pharmacological activities. For instance, they are precursors to various anti-cancer, anti-inflammatory, and antimicrobial agents. The cyano and acetamide functionalities provide reactive handles for further chemical modifications, allowing for the construction of complex molecular architectures.

Conclusion

Cyanoacetylation reactions are a versatile and powerful tool in the arsenal of synthetic chemists. A thorough understanding of the underlying principles of reactions such as the Knoevenagel condensation and the Thorpe-Ziegler cyclization, coupled with access to robust experimental protocols, is crucial for their effective implementation. The ability to introduce the cyanoacetyl group into a wide range of molecules provides a gateway to novel chemical entities with significant potential in drug discovery and materials science. This guide serves as a foundational resource for researchers seeking to leverage the power of cyanoacetylation in their scientific endeavors.

References

The Ambivalent Nucleophile: An In-depth Technical Guide to the Dual Reactivity of Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetic acid, a seemingly simple organic molecule, harbors a remarkable versatility that has cemented its role as a cornerstone in synthetic chemistry. Its unique bifunctional nature, possessing both a highly activated methylene group and a reactive carboxylic acid, allows it to act as a potent and adaptable building block in the synthesis of a diverse array of complex molecules, from vital pharmaceuticals to advanced materials. This technical guide delves into the core principles of this compound's dual reactivity, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging its full synthetic potential.

The Duality of Reactivity: Active Methylene and Carboxyl/Nitrile Functionalities

The synthetic utility of this compound stems from the electronic interplay between its three key components: the nitrile group (-C≡N), the carboxylic acid group (-COOH), and the α-carbon (methylene group, -CH₂-). The strong electron-withdrawing nature of both the nitrile and carboxyl groups renders the methylene protons significantly acidic (pKa ≈ 2.5), making this position a prime site for nucleophilic attack.[1] This "active methylene" character is the foundation for a multitude of carbon-carbon bond-forming reactions.

Simultaneously, the carboxylic acid and nitrile functionalities offer their own rich chemistry. The carboxyl group can undergo esterification, amidation, and decarboxylation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[1][2][3] This guide will explore these reactive centers, providing a framework for their strategic application in synthesis.

The Active Methylene Group: A Gateway to Molecular Complexity

The high acidity of the methylene protons in this compound facilitates their easy removal by even weak bases, generating a resonance-stabilized carbanion. This nucleophile is central to a variety of condensation and addition reactions.

The Knoevenagel Condensation: A Classic C=C Bond Formation

The Knoevenagel condensation is arguably the most prominent reaction involving the active methylene group of this compound. It involves the reaction of this compound with aldehydes or ketones, catalyzed by a base, to form α,β-unsaturated products. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4]

Experimental Protocol: Knoevenagel Condensation of Furfural with this compound [5]

  • Reaction Setup: In a round-bottom flask, combine furfural (1.0 mmol), this compound (1.0 mmol), and potassium hydroxide (KOH, 20 mol%, 0.7 M solution) in water (5 mL).

  • Reaction Conditions: Stir the suspension at 75 °C for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (8:2) mobile phase.

  • Work-up: Upon completion, add 1 mL of 3 M hydrochloric acid (HCl) and stir the solution for 30 minutes.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic phases and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Table 1: Knoevenagel Condensation of Various Aldehydes with this compound [5][6][7]

EntryAldehydeCatalyst (mol%)SolventTime (min)Temperature (°C)Yield (%)
1BenzaldehydeKOH (20)Water207595
24-ChlorobenzaldehydeKOH (20)Water207597
34-MethoxybenzaldehydeKOH (20)Water207592
42-ThiophenecarboxaldehydeKOH (20)Water207588
5FurfuralKOH (20)Water207590

Diagram 1: Generalized Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration CAA NC-CH₂-COOH Enolate [NC-CH-COOH]⁻ CAA->Enolate Deprotonation Base Base (B:) Enolate2 [NC-CH-COOH]⁻ HB HB⁺ Aldehyde R-CHO Intermediate R-CH(O⁻)-CH(CN)COOH Aldehyde->Intermediate Intermediate2 R-CH(O⁻)-CH(CN)COOH Enolate2->Aldehyde Attack on carbonyl Aldol R-CH(OH)-CH(CN)COOH Intermediate2->Aldol Protonation HB2 HB⁺ Aldol2 R-CH(OH)-CH(CN)COOH Base2 B: Product R-CH=C(CN)COOH Aldol2->Product -H₂O Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Multicomponent Reactions for Heterocycle Synthesis

The reactivity of the active methylene group makes this compound and its derivatives ideal components in multicomponent reactions (MCRs) for the efficient synthesis of complex heterocyclic scaffolds.[8][9]

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, a this compound derivative, and elemental sulfur in the presence of a base.[10][11] This reaction is highly valuable for creating thiophene rings, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxamide [10]

  • Reaction Setup: In a suitable flask, mix the cyanoacetamide (1.0 mmol), the aldehyde or ketone (1.0 mmol), elemental sulfur (1.0 mmol), and triethylamine (1.0 mmol).

  • Solvent and Conditions: Add ethanol as the solvent and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a suitable solvent like cold ethanol. If precipitation does not occur, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Diagram 2: Workflow for the Gewald Synthesis

Gewald_Workflow Start Cyanoacetamide + Aldehyde/Ketone + Sulfur + Base Reaction One-pot reaction in Ethanol at RT Start->Reaction Workup Precipitation or Evaporation & Chromatography Reaction->Workup Product 2-Aminothiophene-3-carboxamide Workup->Product

Caption: General workflow for the Gewald three-component reaction.

The Guareschi-Thorpe reaction provides an efficient route to substituted 2-pyridones by condensing a this compound derivative with a 1,3-dicarbonyl compound in the presence of an ammonia source.[12][13]

Experimental Protocol: Advanced Guareschi-Thorpe Pyridine Synthesis [12]

  • Reactant Mixture: In a flask, combine the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol).

  • Reaction Medium and Conditions: Add a 1:1 mixture of ethanol and water (2 mL total) and stir the mixture at 80 °C. Monitor the reaction for the specified time as indicated by TLC.

  • Product Isolation: Upon completion, the product often precipitates. Cool the reaction mixture, collect the solid by filtration, and wash with cold water/ethanol to obtain the pure pyridone derivative.

Table 2: Guareschi-Thorpe Synthesis of Substituted Pyridones [12]

Entry1,3-DicarbonylCyano-componentTime (h)Yield (%)
1Ethyl acetoacetateCyanoacetamide296
2AcetylacetoneCyanoacetamide294
3DimedoneCyanoacetamide392
4Ethyl benzoylacetateCyanoacetamide390

The Carboxylic Acid and Nitrile Groups: Complementary Reactive Sites

While the active methylene group often takes center stage, the carboxylic acid and nitrile functionalities provide crucial secondary reactivity that can be exploited for further molecular diversification.

Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be readily esterified under standard conditions. This is often the first step in syntheses where the free acid might interfere with subsequent reactions or where the ester provides desirable solubility or reactivity properties. For instance, ethyl cyanoacetate is a common starting material for many of the reactions mentioned above.[14]

Diagram 3: Esterification and Subsequent Knoevenagel Condensation

Esterification_Knoevenagel CAA This compound (NC-CH₂-COOH) Esterification Esterification (ROH, H⁺) CAA->Esterification ECA Alkyl Cyanoacetate (NC-CH₂-COOR) Esterification->ECA Knoevenagel Knoevenagel Condensation (R'-CHO, Base) ECA->Knoevenagel Product α,β-Unsaturated Ester (R'-CH=C(CN)COOR) Knoevenagel->Product

Caption: A common synthetic sequence involving both functional groups.

Upon heating, this compound and its derivatives can undergo decarboxylation. This reaction is particularly facile in the Knoevenagel condensation products, where the resulting α,β-unsaturated nitrile is a stable conjugated system. This decarboxylation step is a key feature of the Doebner modification of the Knoevenagel condensation.[1] The catalytic decarboxylation of this compound itself to produce acetonitrile and CO₂ has also been studied.[15]

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.[2][16] This provides a pathway to convert this compound derivatives into malonic acid derivatives, which are themselves versatile synthetic intermediates.

Experimental Protocol: Acidic Hydrolysis of a Nitrile [16]

  • Reaction Setup: Heat the nitrile-containing compound under reflux with a dilute strong acid, such as hydrochloric acid.

  • Reaction Outcome: The reaction typically proceeds to the carboxylic acid, with the nitrogen being converted to an ammonium salt.

  • Work-up: After cooling, the carboxylic acid can be isolated by extraction or crystallization, depending on its properties.

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[3][17] This transformation is valuable for introducing an aminoethyl group into a molecule, opening up possibilities for the synthesis of amino acids and other nitrogen-containing compounds.

Synergistic Reactivity: One-Pot Syntheses

The true elegance of this compound's dual reactivity is demonstrated in one-pot syntheses where multiple functional groups are sequentially engaged to build complex molecular architectures with high efficiency.

A prime example is the palladium-catalyzed one-pot synthesis of 2-alkyl-2-arylcyanoacetates. This process begins with the arylation of the active methylene group of ethyl cyanoacetate, followed by an in-situ alkylation of the resulting enolate.[18] Another example is the one-pot three-component synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes, which showcases a cascade of reactions including condensation and cyclization.[19][20]

Diagram 4: One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates

One_Pot_Synthesis cluster_pot Single Reaction Vessel Start Ethyl Cyanoacetate + Aryl Bromide Step1 Pd-catalyzed Arylation Start->Step1 Intermediate Aryl Cyanoacetate Intermediate Step1->Intermediate Step2 In-situ Alkylation (Alkyl Halide) Intermediate->Step2 Product 2-Alkyl-2-arylcyanoacetate Step2->Product

Caption: Illustrative workflow of a one-pot dual functionalization.

Conclusion

This compound is far more than a simple difunctional molecule; it is a versatile and powerful tool in the arsenal of the synthetic chemist. By understanding and strategically manipulating the distinct yet synergistic reactivity of its active methylene, carboxyl, and nitrile groups, researchers can unlock efficient and elegant pathways to a vast landscape of valuable chemical entities. The protocols, data, and mechanistic diagrams presented in this guide serve as a foundational resource for professionals in research and drug development to harness the full potential of this remarkable building block.

References

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation with Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, followed by a dehydration step. When cyanoacetic acid is employed as the active methylene compound, the resulting α,β-unsaturated cyanoacrylic acids are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.

This document provides detailed protocols for performing the Knoevenagel condensation with this compound, a summary of expected yields with various substrates, and a visual representation of the general experimental workflow.

Reaction Mechanism

The base-catalyzed Knoevenagel condensation using this compound proceeds through the following key steps:

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate.

  • Protonation: The intermediate is protonated to yield an aldol-type addition product.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. In many cases, particularly with pyridine as a solvent and catalyst, this is followed by decarboxylation.[1][2]

Data Presentation

The following table summarizes the yields of Knoevenagel condensation between various aldehydes and this compound or its ethyl ester under different catalytic conditions. This data is compiled from multiple sources to provide a comparative overview.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeEthyl CyanoacetateDBU/H₂OWaterRoom Temp20 min96[1]
4-ChlorobenzaldehydeEthyl CyanoacetateDABCO/[HyEtPy]ClWaterRoom Temp5 min95[2]
4-NitrobenzaldehydeEthyl CyanoacetateDABCO/[HyEtPy]ClWaterRoom Temp5 min99[2]
4-MethoxybenzaldehydeEthyl CyanoacetateDABCO/[HyEtPy]ClWaterRoom Temp20 min94[2]
2-ChlorobenzaldehydeEthyl CyanoacetateDIPEAcHexane65-703-6 h88
FurfuralThis compoundKOHWater75 (MW)20 min92
4-FluorobenzaldehydeThis compoundKOHWater75 (MW)20 min97
3-NitrobenzaldehydeThis compoundKOHWater75 (MW)20 min95[3]
CinnamaldehydeThis compoundAmmonium AcetateAcetic AcidReflux-High[4]

Experimental Protocols

Below are detailed methodologies for performing the Knoevenagel condensation with this compound under different catalytic systems.

Protocol 1: Base-Catalyzed Synthesis using Piperidine

This traditional method is widely applicable for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid, and the principle is directly applicable to this compound.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • This compound

  • Pyridine (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Hydrochloric acid (for work-up)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10.0 mmol), this compound (11.0 mmol), and pyridine (10 mL).

  • Heat the reaction mixture to a gentle reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and water, and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the desired α,β-unsaturated cyanoacrylic acid.

Protocol 2: Microwave-Assisted Synthesis using Potassium Hydroxide

This method offers a green and efficient alternative, often leading to higher yields in shorter reaction times.[3]

Materials:

  • Aromatic aldehyde (e.g., 4-Fluorobenzaldehyde)

  • This compound

  • Potassium hydroxide (KOH)

  • Water

  • Ethyl acetate (for extraction)

  • Hydrochloric acid (3 M)

Procedure:

  • In a microwave reactor vessel, prepare a mixture of the aldehyde (1.0 mmol), this compound (1.0 mmol), and an aqueous solution of KOH (20 mol%, 0.7 M) in water (5 mL).[3]

  • Stir the mixture and irradiate in a microwave reactor at 75 °C for 20 minutes (Power: 50 W).[3]

  • Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexane 8:2).[3]

  • After completion, cool the reaction mixture and add 1 mL of 3 M HCl, then stir for 30 minutes.[3]

  • Extract the product with ethyl acetate (3 x 25 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.[3]

Visualizations

The following diagrams illustrate the key aspects of the Knoevenagel condensation protocol.

G General Experimental Workflow for Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Aldehyde, This compound, Solvent, and Catalyst heat Heat/Stir (Reflux or MW) reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench Reaction (e.g., Acidification) monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for Knoevenagel condensation.

G Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration start This compound + Base enolate Resonance-Stabilized Enolate start->enolate Deprotonation intermediate Tetrahedral Intermediate enolate->intermediate aldehyde Aldehyde aldehyde->intermediate aldol_add Aldol Addition Product intermediate->aldol_add Protonation final_prod α,β-Unsaturated Product aldol_add->final_prod - H₂O

Caption: Mechanism of base-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Cyanoacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetic acid and its derivatives, such as ethyl cyanoacetate, cyanoacetamide, and cyanoacetohydrazide, are exceptionally versatile C-building blocks in organic synthesis. The presence of a reactive methylene group flanked by a nitrile and a carbonyl (or derivative) group allows for a wide range of classical and multicomponent reactions (MCRs), providing efficient access to a diverse array of heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound derivatives.

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald three-component reaction is a robust and widely used method for the one-pot synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[3][4] The resulting 2-aminothiophene core is a bioisostere of anthranilic acid and is a key structural motif in various pharmaceuticals, including the antipsychotic drug olanzepine.[2]

General Reaction Scheme: Gewald Aminothiophene Synthesis

A carbonyl compound, an activated nitrile, and elemental sulfur react in the presence of a base to yield a 2-aminothiophene derivative.

Experimental Workflow and Proposed Mechanism

The synthesis proceeds through a sequence of Knoevenagel condensation, addition of sulfur to the active methylene group, and subsequent intramolecular cyclization and tautomerization to form the final aromatic thiophene ring.

Gewald_Reaction sub Carbonyl Compound (Ketone/Aldehyde) + Activated Nitrile (e.g., Ethyl Cyanoacetate) knoevenagel Knoevenagel Condensation sub->knoevenagel S8 Elemental Sulfur (S8) add_sulfur Michael Addition of Sulfur S8->add_sulfur base Base (e.g., Morpholine, Piperidine) base->knoevenagel Catalyst base->add_sulfur Catalyst intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) knoevenagel->intermediate1 intermediate1->add_sulfur intermediate2 Thiolate Intermediate add_sulfur->intermediate2 cyclization Intramolecular Cyclization (Thorpe-Ziegler Type) intermediate2->cyclization intermediate3 Cyclized Intermediate (Tetrahydrothiophene) cyclization->intermediate3 tauto Tautomerization & Aromatization intermediate3->tauto product 2-Aminothiophene Product tauto->product

Caption: Workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is adapted from a truly catalytic Gewald synthesis method.[4]

  • Reagents & Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 equiv, 10 mmol, 0.98 g), ethyl cyanoacetate (1.0 equiv, 10 mmol, 1.13 g), elemental sulfur (1.0 equiv, 10 mmol, 0.32 g), and ethanol (20 mL).

  • Catalyst Addition: Add the basic catalyst, such as morpholine or piperidine (stoichiometric amounts are common, though catalytic amounts of specific systems like piperidinium borate can be used).[4]

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 50-80 °C) for the required time (typically 1-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water and stir until a solid precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol.

Data Summary: Gewald Reaction
Carbonyl CompoundActivated NitrileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrilePiperidinium BorateEtOH801.096[4]
CyclopentanoneEthyl CyanoacetatePiperidinium BorateEtOH801.595[4]
AcetoneMalononitrileMorpholineEtOH502.085[3]
4-MethylcyclohexanoneCyanoacetamideMorpholineEtOHRT2478[2]

Synthesis of Coumarins via Knoevenagel Condensation

Coumarins (2H-chromen-2-ones) are a major class of oxygen-containing heterocycles found widely in nature and possessing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[5] A primary synthetic route is the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound, such as ethyl cyanoacetate or malonic acid, often in the presence of a basic catalyst like piperidine.[5][6]

General Reaction Scheme: Coumarin Synthesis

A substituted salicylaldehyde condenses with an active methylene compound, followed by intramolecular cyclization (lactonization) to form the coumarin ring.

Logical Workflow for Coumarin Synthesis

The process involves base-catalyzed condensation followed by an intramolecular cyclization step to form the stable coumarin product.

Knoevenagel_Coumarin salicylaldehyde Substituted Salicylaldehyde step1 Knoevenagel Condensation salicylaldehyde->step1 active_methylene Active Methylene Cmpd. (e.g., Ethyl Cyanoacetate) active_methylene->step1 catalyst Base Catalyst (e.g., Piperidine) catalyst->step1 Catalyzes intermediate Styrene Intermediate step1->intermediate step2 Intramolecular Lactonization intermediate->step2 product 3-Substituted Coumarin step2->product

Caption: Logical workflow for Knoevenagel synthesis of coumarins.

Experimental Protocol: Synthesis of 3-Cyanocoumarin

This protocol is adapted from a green synthesis approach using an aqueous medium.[5]

  • Reagents & Setup: In a 50 mL flask, prepare an equimolar mixture (e.g., 1 mmol) of salicylaldehyde (0.122 g) and ethyl cyanoacetate (0.113 g).

  • Solvent and Catalyst: Add water (5 mL) as the solvent. Add a catalytic amount of Potassium 1,2,3,6-Tetrahydrophthalimide (e.g., 20 mol%, 0.037 g).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-5 hours. Monitor its completion by TLC.

  • Work-up: Upon completion, the solid product usually precipitates from the aqueous solution.

  • Purification: Collect the product by filtration, wash thoroughly with cold water to remove the catalyst and any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield pure 3-cyanocoumarin.

Data Summary: Knoevenagel Coumarin Synthesis
Salicylaldehyde DerivativeActive Methylene Cmpd.CatalystSolventTemp (°C)Time (h)Yield (%)Reference
SalicylaldehydeEthyl CyanoacetatePotassium 1,2,3,6-TetrahydrophthalimideWaterRT595[5]
5-BromosalicylaldehydeEthyl CyanoacetateCholine Chloride/ZnCl₂ (DES)DES1000.596[6]
SalicylaldehydeMalonic AcidPotassium 1,2,3,6-TetrahydrophthalimideWaterRT492[5]
4-HydroxysalicylaldehydeDimethyl MalonateCholine Chloride/ZnCl₂ (DES)DES1000.6785[6]

Synthesis of Polysubstituted Pyridines

Substituted pyridines are fundamental scaffolds in pharmaceuticals and agrochemicals. The Guareschi-Thorpe reaction and its variations provide a powerful method for synthesizing 2-hydroxypyridines (which exist in equilibrium with 2-pyridones).[7] A modern, greener approach involves a three-component reaction of a 1,3-dicarbonyl compound, an alkyl cyanoacetate, and an ammonium source like ammonium carbonate in an aqueous medium.[7]

General Reaction Scheme: Guareschi-Thorpe Pyridine Synthesis

A 1,3-dicarbonyl, an active nitrile, and an ammonium source combine to form a substituted 2-hydroxy-3-cyanopyridine.

Proposed Mechanism Pathway

The reaction is proposed to initiate with the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes a series of condensation, cyclization, and dehydration/aromatization steps.[7]

Pyridine_Synthesis start_a Ethyl Cyanoacetate step1 Aminolysis start_a->step1 start_b Ammonium Carbonate (Nitrogen Source) start_b->step1 start_c 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) step2 Knoevenagel Condensation start_c->step2 step3 Michael Addition (Enolate of Dicarbonyl) start_c->step3 forms enolate intermediate1 Cyanoacetamide (In situ formation) step1->intermediate1 intermediate1->step2 intermediate2 Michael Acceptor step2->intermediate2 intermediate2->step3 intermediate3 1,5-Dicarbonyl Adduct step3->intermediate3 step4 Intramolecular Cyclization & Dehydration intermediate3->step4 product Substituted 2-Hydroxy-3-cyanopyridine step4->product

Caption: Proposed mechanistic pathway for pyridine synthesis.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

This protocol is based on the multi-component reaction of cyanoacetamide, aldehydes, and ketones.

  • Reagents & Setup: To a solution of cyanoacetamide (1.0 equiv, 10 mmol, 0.84 g) and benzoylacetone (1.0 equiv, 10 mmol, 1.62 g) in ethanol (25 mL), add a catalytic amount of piperidine (0.2 mL).

  • Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a small amount of hydrochloric acid to neutralize the catalyst.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure pyridone derivative.

Data Summary: Pyridine/Pyridone Synthesis
1,3-Dicarbonyl / KetoneActivated NitrileNitrogen SourceSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetateEthyl Cyanoacetate(NH₄)₂CO₃H₂O/EtOH801.095[7]
AcetylacetoneCyanoacetamide(NH₄)₂CO₃H₂O/EtOH800.598[7]
DibenzoylmethaneEthyl Cyanoacetate(NH₄)₂CO₃H₂O/EtOH801.592[7]
Cyclohexanone/MalononitrileBenzaldehydeNH₄OAcTFEReflux2.089[8]

Synthesis of Pyrimidines

Pyrimidines are a critical class of N-heterocycles, forming the core of nucleobases like cytosine, thymine, and uracil. A common synthetic strategy involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like urea, thiourea, or guanidine.[9] Ethyl cyanoacetate can act as the C-C-C precursor in a one-pot, three-component reaction with an aldehyde and thiourea.[10]

General Reaction Scheme: Pyrimidine Synthesis

An aldehyde, ethyl cyanoacetate, and thiourea condense in the presence of a base to form a 2-thioxopyrimidine derivative.

Logical Flow of the Multicomponent Reaction

The reaction proceeds through a cascade of condensation, addition, and cyclization steps to build the pyrimidine ring in a single pot.

Pyrimidine_Synthesis aldehyde Aldehyde step1 Knoevenagel Condensation aldehyde->step1 cyanoacetate Ethyl Cyanoacetate cyanoacetate->step1 thiourea Thiourea step2 Michael Addition of Thiourea thiourea->step2 base Base (K₂CO₃) base->step1 Catalyst base->step2 Catalyst intermediate1 Arylidenecyanoacetate step1->intermediate1 intermediate1->step2 intermediate2 Open-Chain Adduct step2->intermediate2 step3 Intramolecular Cyclization & Dehydration intermediate2->step3 product 5-Cyano-2-thioxo- 1,2,3,4-tetra- hydropyrimidine step3->product

Caption: Logical workflow for the synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of 5-Cyano-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one

This protocol is adapted from the method described by Kambe et al.[10]

  • Reagents & Setup: In a suitable flask, mix ethyl cyanoacetate (1.0 equiv, 10 mmol, 1.13 g), benzaldehyde (1.0 equiv, 10 mmol, 1.06 g), and thiourea (1.0 equiv, 10 mmol, 0.76 g) in ethanol (30 mL).

  • Catalyst: Add anhydrous potassium carbonate (1.5 equiv, 15 mmol, 2.07 g) as the catalyst.

  • Reaction: Heat the suspension under reflux with stirring for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water (100 mL). Acidify the solution with dilute hydrochloric acid until it is acidic to litmus paper.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from acetic acid or ethanol provides the purified product.

Data Summary: Pyrimidine Synthesis
AldehydeC-C-C FragmentN-C-N FragmentCatalystSolventYield (%)Reference
BenzaldehydeEthyl CyanoacetateThioureaK₂CO₃EtOH85[10]
4-ChlorobenzaldehydeEthyl CyanoacetateThioureaK₂CO₃EtOH90[10]
BenzaldehydeEthyl CyanoacetateGuanidine HClNaOEtEtOH78[9]
4-MethoxybenzaldehydeEthyl CyanoacetateGuanidine HClNaOEtEtOH82[9]

References

The Pivotal Role of Cyanoacetic Acid in Purine Alkaloid Synthesis: Application Notes and Protocols for Caffeine and Theophylline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetic acid serves as a fundamental building block in the chemical synthesis of pharmaceutically important purine alkaloids, notably caffeine and theophylline. Its strategic use, primarily through the well-established Traube purine synthesis and its variations, provides a versatile and economically viable route to these widely consumed stimulants and therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of caffeine and theophylline, emphasizing the critical role of this compound. The methodologies are compiled from established industrial practices and patent literature, offering a comprehensive guide for laboratory-scale synthesis and process development.

Application Notes

The synthesis of caffeine and theophylline from this compound generally follows a multi-step reaction sequence, commencing with the condensation of this compound with a urea derivative. The "Dimethylurea method" is a prominent industrial process for caffeine synthesis that begins with the reaction of this compound and dimethylurea.[1] This initial step forms a key intermediate, which then undergoes a series of reactions including cyclization, nitrosation, reduction, formylation, and a final cyclization to construct the purine ring system.[1][2] Subsequent methylation of the theophylline intermediate yields caffeine.[3][4]

The Traube purine synthesis, a general and widely applicable method, allows for the preparation of various purine derivatives.[5][6] The synthesis of theophylline, an important bronchodilator, can also be achieved starting from this compound or its esters, such as ethyl cyanoacetate, and dimethylurea.[7][8] The reaction proceeds through similar intermediates as in the caffeine synthesis, culminating in the formation of the theophylline ring structure.

Key advantages of using this compound as a starting material include its commercial availability, relatively low cost, and the ability to introduce the necessary carbon and nitrogen atoms into the purine scaffold efficiently. The overall yields for these multi-step syntheses can be optimized by careful control of reaction conditions at each stage.

Experimental Protocols

Protocol 1: Synthesis of Caffeine via the Dimethylurea Method

This protocol outlines the synthesis of caffeine starting from this compound and dimethylurea, adapted from various established industrial methods.[1][3][4]

Step 1: Synthesis of Dimethyl Cyanacetylurea

  • In a suitable reaction vessel equipped with a stirrer and a reflux condenser, mix 1 mole of this compound with 1.2 moles of acetic anhydride.

  • Heat the mixture to 40°C for 1 hour.[3]

  • Add 2 moles of an appropriate solvent (e.g., toluene) and 1.2 moles of dimethylurea to the reaction mixture.[3]

  • Heat the mixture to reflux and maintain for 3 hours.[3]

  • Cool the reaction mixture to room temperature. The product, dimethyl cyanacetylurea, will precipitate.

  • Filter the solid product, wash with a small amount of cold solvent, and dry.

Step 2: Cyclization to form 1,3-Dimethyl-4-aminouracil (Dimethyl 4AU)

  • Suspend the dimethyl cyanacetylurea obtained in the previous step in water.

  • Adjust the pH of the suspension to 9-10 by the dropwise addition of a sodium hydroxide solution.[3]

  • Heat the mixture to 90°C for 30 minutes.[3]

  • Cool the solution to room temperature to allow the product, 1,3-dimethyl-4-aminouracil, to crystallize.

  • Filter the crystals, wash with cold water, and dry.

Step 3: Nitrosation, Reduction, and Formylation

  • Dissolve the 1,3-dimethyl-4-aminouracil in formic acid.[3]

  • Cool the solution to 0°C and add a molar equivalent of sodium nitrite. Stir the reaction at room temperature for 4 hours.[3]

  • To the resulting solution, add a catalyst (e.g., 5% Platinum on Carbon) and continue stirring at 30°C for 5 hours to effect reduction.[3]

  • Recover the catalyst by filtration. The filtrate contains 1,3-dimethyl-4-amino-5-formamidouracil.

Step 4: Ring Closure to Theophylline Sodium Salt and Methylation to Caffeine

  • To the filtrate containing 1,3-dimethyl-4-amino-5-formamidouracil, add water and sodium hydroxide solution to induce ring closure, forming theophylline sodium salt.[3]

  • The theophylline sodium salt is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) to yield caffeine.[3]

  • The crude caffeine is purified by recrystallization.

Protocol 2: Synthesis of Theophylline

This protocol describes a general method for the synthesis of theophylline, which can be derived as an intermediate in the caffeine synthesis or as the final product.

The initial steps for the synthesis of theophylline are identical to Steps 1, 2, and 3 of the caffeine synthesis protocol, resulting in the formation of 1,3-dimethyl-4-amino-5-formamidouracil.

Step 4: Ring Closure to Theophylline

  • The 1,3-dimethyl-4-amino-5-formamidouracil is treated with an alkaline solution (e.g., sodium hydroxide) and heated to induce cyclization.[9]

  • This reaction forms the sodium salt of theophylline.

  • Acidification of the reaction mixture precipitates theophylline.

  • The crude theophylline is collected by filtration, washed with water, and purified by recrystallization.

Data Presentation

Table 1: Summary of Quantitative Data for Caffeine Synthesis

StepReactantsMolar Ratio (this compound:Reagent)SolventTemperature (°C)Reaction Time (hours)Overall Yield (%)Purity (%)Reference
Example 1 This compound, Acetic anhydride, Dimethylurea1 : 1.2 : 1.2Toluene40 (initial), Reflux1 (initial), 3 (reflux)74.899.98[3]
Example 2 This compound, Acetic anhydride, Dimethylurea1 : 1.02 : 1.02Benzene30 (initial), Reflux5 (initial), 3 (reflux)81.099.98[3]
Example 3 This compound, Acetic anhydride, Dimethylurea1 : 1.3 : 1.3Trichloro-methane75 (initial), Reflux3 (initial), 5 (reflux)--[3]
Industrial Scale This compound, Dimethylurea, Acetic anhydride----High99.95[1]

Note: The overall yields reported in the patents encompass the multi-step synthesis from this compound to caffeine.

Mandatory Visualizations

Caffeine Synthesis Pathway

G A This compound D Dimethyl Cyanacetylurea A->D Condensation B Dimethylurea B->D C Acetic Anhydride C->D E 1,3-Dimethyl-4-aminouracil (Dimethyl 4AU) D->E Cyclization (NaOH) F 1,3-Dimethyl-4-amino-5-nitrosouracil E->F Nitrosation (NaNO2, H+) G 1,3-Dimethyl-4,5-diaminouracil F->G Reduction H 1,3-Dimethyl-4-amino-5-formamidouracil G->H Formylation I Theophylline H->I Ring Closure (NaOH) J Caffeine I->J Methylation

Caption: Synthetic pathway of caffeine from this compound.

Theophylline Synthesis Pathway

G A This compound D Dimethyl Cyanacetylurea A->D Condensation B Dimethylurea B->D C Acetic Anhydride C->D E 1,3-Dimethyl-4-aminouracil (Dimethyl 4AU) D->E Cyclization (NaOH) F 1,3-Dimethyl-4-amino-5-nitrosouracil E->F Nitrosation (NaNO2, H+) G 1,3-Dimethyl-4,5-diaminouracil F->G Reduction H 1,3-Dimethyl-4-amino-5-formamidouracil G->H Formylation I Theophylline H->I Ring Closure (NaOH)

Caption: Synthetic pathway of theophylline from this compound.

Experimental Workflow for Caffeine Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Final Product Formation A Mix this compound, Acetic Anhydride, Dimethylurea B Reflux A->B C Filter and Dry Dimethyl Cyanacetylurea B->C D Suspend in Water, Adjust pH to 9-10 C->D E Heat to 90°C D->E F Crystallize, Filter and Dry 1,3-Dimethyl-4-aminouracil E->F G Nitrosation F->G H Reduction G->H I Formylation H->I J Ring Closure to Theophylline Sodium Salt I->J K Methylation J->K L Purification of Caffeine K->L

References

Application Notes and Protocols for the Cyanoacetylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyanoacetylation of indoles is a significant chemical transformation that introduces a cyanoacetyl group, primarily at the C3 position of the indole ring. This reaction yields 3-cyanoacetylindoles, which are versatile synthetic intermediates in the development of various heterocyclic compounds with potential biological and pharmaceutical activities.[1][2][3] The presence of the reactive cyano and carbonyl groups allows for further chemical modifications, making these compounds valuable precursors for the synthesis of more complex molecules such as pyrans, pyridines, and pyrimidines.[1] This document provides detailed experimental procedures for the cyanoacetylation of indoles, a summary of reaction conditions and yields, and a visual representation of the experimental workflow.

Data Presentation: A Comparative Summary of Cyanoacetylation Methods

The following table summarizes various methods for the cyanoacetylation of indoles, highlighting the different reagents, reaction conditions, and reported yields.

Indole SubstrateReagentsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
IndoleCyanoacetic acid, Acetic anhydrideNeat60-705 min90-98Bergman et al.[2]
IndoleThis compound, Propionic anhydrideNot specifiedNot specifiedNot specifiedNot specifiedVenkatanarayana et al.[4][5]
IndolePotassium cyanoacetate, Methanesulfonyl chlorideAcetonitrileRoom Temp.1 h84Kreher and Wagner[2]
Substituted IndolesThis compound, Acetic anhydrideNeat60-705 min90-98Bergman et al.[2]
IndoleChloroacetylindole, Potassium cyanideNot specified501 hNot specified[2]

Experimental Protocols

This section provides a detailed methodology for the cyanoacetylation of indole using the highly efficient method developed by Bergman and colleagues.[2][6][7]

Protocol: Synthesis of 3-Cyanoacetylindole using this compound and Acetic Anhydride

Materials:

  • Indole

  • This compound

  • Acetic anhydride

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine indole (1.17 g, 10 mmol) and this compound (0.85 g, 10 mmol).

  • Addition of Reagent: To this mixture, add acetic anhydride (3.0 mL, 31.8 mmol) portion-wise with stirring.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath. Maintain this temperature with continuous stirring for 5 minutes. The reaction mixture will typically become a thick paste.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add ethanol (20 mL) to the flask and stir to break up the solid mass.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol (2 x 10 mL) and then with water (2 x 15 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain 3-cyanoacetylindole as a solid.

  • Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the cyanoacetylation of indole.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Combine Indole and this compound add_anhydride Add Acetic Anhydride start->add_anhydride Stirring heat Heat at 60-70°C for 5 min add_anhydride->heat cool Cool to Room Temperature heat->cool Reaction Completion add_etoh Add Ethanol cool->add_etoh filtrate Vacuum Filtration add_etoh->filtrate wash Wash with Ethanol and Water filtrate->wash dry Dry under Vacuum wash->dry product 3-Cyanoacetylindole dry->product

Caption: Experimental workflow for the synthesis of 3-cyanoacetylindole.

References

Application Notes and Protocols for the Preparation of Cyanoacrylates Using Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacrylates are a class of vinyl monomers that rapidly polymerize in the presence of moisture, forming strong adhesive bonds. This property has led to their widespread use as "superglues" in industrial, medical, and household applications. The synthesis of cyanoacrylates is primarily achieved through the Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde. This reaction is a cornerstone of cyanoacrylate production and involves the formation of a prepolymer followed by thermal depolymerization to yield the monomer, which is then purified. Cyanoacetic acid serves as the fundamental starting material, which is first esterified to the corresponding alkyl cyanoacetate. This document provides detailed protocols and application notes for the laboratory-scale synthesis of cyanoacrylates, focusing on the Knoevenagel condensation reaction and subsequent purification steps.

Reaction and Workflow Overview

The overall process for synthesizing cyanoacrylate monomers from this compound involves three main stages:

  • Esterification: this compound is reacted with an alcohol (e.g., ethanol, n-butanol) to form the corresponding alkyl cyanoacetate. This step is a standard esterification and is not the primary focus of this protocol. The following steps assume the availability of the alkyl cyanoacetate.

  • Knoevenagel Condensation and Polymerization: The alkyl cyanoacetate undergoes a Knoevenagel condensation with a formaldehyde source, typically paraformaldehyde, in the presence of a basic catalyst. This reaction forms a poly(alkyl cyanoacrylate) prepolymer.

  • Depolymerization ("Cracking") and Purification: The prepolymer is thermally depolymerized under reduced pressure in the presence of polymerization inhibitors to yield the crude cyanoacrylate monomer. The crude monomer is then purified by distillation to obtain the final high-purity product.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for various methods of synthesizing substituted cyanoacrylates, offering a clear comparison of their efficiencies.

Cyanoacrylate ProductStarting Aldehyde/KetoneStarting CyanoacetateCatalystSolventEnergy SourceTemperature (°C)TimeYield (%)Purity (%)
Ethyl 2-cyano-3-phenylacrylateBenzaldehydeEthyl cyanoacetateDIPEAcNoneConventional701-2 h90-96-
Ethyl 2-cyano-3-(2-chlorophenyl)acrylate2-ChlorobenzaldehydeEthyl cyanoacetateDIPEAcNoneConventional701-2 h88-
n-Butyl cyanoacrylateParaformaldehyden-Butyl cyanoacetatePiperidine HClTolueneConventional~13075 min (reaction) + 60 min (pyrolysis)~40>98
n-Butyl cyanoacrylateParaformaldehyden-Butyl cyanoacetatePiperidine HClTolueneMicrowave-15 min (reaction) + 15 min (pyrolysis)~40>98
Methyl cyanoacrylateFormaldehydeMethyl cyanoacetatePiperidinium acetateButyl acetateConventional--->96
Octyl cyanoacrylateParaformaldehyden-Octyl cyanoacetateToluenesulfonic acid-Conventional150-230-4798.4

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Cyanoacrylate via Conventional Heating

This protocol describes the synthesis of n-butyl cyanoacrylate using a conventional oil bath for heating.[1]

Materials:

  • n-Butyl cyanoacetate

  • Paraformaldehyde

  • Piperidine hydrochloride

  • Toluene

  • Phosphorus pentoxide (P₂O₅)

  • Hydroquinone

  • p-Toluenesulfonic acid monohydrate (APTS)

Procedure:

  • Condensation Reaction:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, combine n-butyl cyanoacetate (0.35 mol), paraformaldehyde (0.3 mol), piperidine hydrochloride (0.002 mol), and toluene.

    • Heat the mixture to approximately 130°C with stirring.

    • Continuously remove the water-toluene azeotrope by distillation.

    • After about 75 minutes, when distillation ceases, stop heating and remove the stirrer.

    • Extract the remaining water-toluene mixture under reduced pressure. The resulting product is a viscous oligomer.

  • Depolymerization (Pyrolysis):

    • To the oligomeric mixture, add phosphorus pentoxide, hydroquinone, and APTS as polymerization inhibitors.

    • Heat the mixture under reduced pressure to induce pyrolysis. The n-butyl cyanoacrylate monomer will distill off.

    • Collect the monomer in a receiving flask cooled with an ice bath.

  • Purification:

    • The collected crude n-butyl cyanoacrylate can be further purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 2-cyano-3-phenylacrylate using DIPEAc Catalyst

This protocol details the synthesis of a substituted cyanoacrylate using diisopropylethylammonium acetate (DIPEAc) as a catalyst under solvent-free conditions.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc)

  • Hexane (for workup)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, mix benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).

    • Add DIPEAc (0.1 mmol) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 65-70°C with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to 40-45°C.

    • If layers separate, concentrate the product layer under vacuum.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure ethyl 2-cyano-3-phenylacrylate.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates and Final Product Cyanoacetic_Acid This compound Esterification Esterification Cyanoacetic_Acid->Esterification Alcohol Alcohol (e.g., Ethanol) Alcohol->Esterification Formaldehyde Formaldehyde Source (e.g., Paraformaldehyde) Knoevenagel_Condensation Knoevenagel Condensation Formaldehyde->Knoevenagel_Condensation Alkyl_Cyanoacetate Alkyl Cyanoacetate Esterification->Alkyl_Cyanoacetate Prepolymer Poly(alkyl cyanoacrylate) Prepolymer Knoevenagel_Condensation->Prepolymer Depolymerization Thermal Depolymerization ('Cracking') Crude_Monomer Crude Cyanoacrylate Monomer Depolymerization->Crude_Monomer Purification Purification (Distillation) Pure_Monomer Pure Cyanoacrylate Monomer Purification->Pure_Monomer Alkyl_Cyanoacetate->Knoevenagel_Condensation Prepolymer->Depolymerization Crude_Monomer->Purification

Caption: Overall workflow for the synthesis of cyanoacrylates.

G cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Mechanism cluster_products Products Alkyl_Cyanoacetate Alkyl Cyanoacetate Enolate_Formation Enolate Formation Alkyl_Cyanoacetate->Enolate_Formation Base Base (Catalyst) Base->Enolate_Formation Formaldehyde Formaldehyde Nucleophilic_Addition Nucleophilic Addition Formaldehyde->Nucleophilic_Addition Enolate Enolate Anion Enolate_Formation->Enolate Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Addition->Alkoxide_Intermediate Dehydration Dehydration & Polymerization Prepolymer Poly(alkyl cyanoacrylate) Dehydration->Prepolymer Enolate->Nucleophilic_Addition Alkoxide_Intermediate->Dehydration

Caption: Mechanism of Knoevenagel condensation for cyanoacrylate formation.

Safety Precautions

  • This compound and its esters are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • The depolymerization step involves high temperatures and vacuum; ensure the glassware is free of defects.

  • Cyanoacrylate monomers can rapidly polymerize on contact with skin. Avoid direct contact. In case of accidental bonding of skin, use acetone or a specialized de-bonder.

Conclusion

The synthesis of cyanoacrylates from this compound via the Knoevenagel condensation is a well-established and versatile method. By carefully controlling the reaction conditions, including the choice of catalyst, solvent, and temperature, researchers can efficiently produce a variety of cyanoacrylate monomers. The provided protocols offer a starting point for laboratory-scale synthesis, and the comparative data can aid in selecting a method best suited for a specific application. Proper purification is crucial to obtain high-purity monomers suitable for research and development in materials science and drug delivery.

References

step-by-step synthesis of dextromethorphan with cyanoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Detailed Synthesis Protocol Request Cannot Be Fulfilled

Providing detailed, step-by-step instructions for the synthesis of chemical compounds like dextromethorphan is restricted. This policy is in place to prevent the facilitation of illicit production of substances that have potential for abuse and to ensure chemical safety.

Dextromethorphan (DXM) is the active ingredient in many over-the-counter cough suppressants.[1][2] While effective at recommended therapeutic doses, recreational "megadoses" can produce dissociative, euphoria-like experiences.[1] This has led to its abuse, particularly among adolescents, due to its low cost and easy availability.[3] Misuse of DXM can lead to serious health risks, including increased heart rate, high blood pressure, loss of motor coordination, psychosis, seizures, and in some cases, coma or death.[1][2][4] Statistics from poison control centers and emergency departments highlight the public health concern, with thousands of incidents related to DXM abuse reported annually.[1][2][3]

General Principles of Multi-Step Synthesis in Drug Development

From an academic perspective, the creation of complex active pharmaceutical ingredients (APIs) like those in the morphinan class is a core challenge in medicinal chemistry.[5][6] This process, known as multi-step synthesis, involves a sequence of chemical reactions to build a complex molecule from simpler starting materials.[7][8]

Key Stages in Multi-Step Synthesis:

  • Synthetic Pathway Design: Chemists devise a strategic route, often called a retrosynthesis, to construct the target molecule efficiently. This requires careful planning to control the molecule's specific three-dimensional structure (stereochemistry), which is crucial for its biological activity.[5][7]

  • Scaffold Construction: The core structure of the molecule, known as the scaffold, is assembled. For dextromethorphan, this is the morphinan scaffold.[9][10] Synthetic strategies for such complex scaffolds often involve key reactions that form multiple chemical bonds and rings in a single step to improve efficiency.[11]

  • Functional Group Interconversion: Throughout the synthesis, various functional groups (specific arrangements of atoms) are added, removed, or modified.[7] This allows chemists to build complexity and guide subsequent reactions to the desired outcome.[12]

  • Purification and Analysis: After each step, the intermediate compound is typically purified to remove byproducts and unreacted starting materials. At the end of the synthesis, the final API must be rigorously purified and analyzed to ensure it meets high standards of purity and identity.

This systematic approach is fundamental to the development of new medicines, allowing for the creation of novel compounds with improved therapeutic properties and fewer side effects.[6][13] Modern advancements in this field include the use of flow chemistry, which can make the process more efficient and safer, and a focus on "green chemistry" to minimize environmental impact.[5][14]

Below is a conceptual diagram illustrating a generalized workflow for multi-step synthesis in pharmaceutical development.

G cluster_0 Phase 1: Design & Strategy cluster_1 Phase 2: Synthesis Execution cluster_2 Phase 3: Finalization A Target Molecule Identification B Retrosynthetic Analysis A->B  Conceptual Breakdown C Simple Starting Materials B->C  Initiate Synthesis D Intermediate Synthesis (Multiple Steps) C->D E Key Scaffold Formation D->E F Functionalization & Modification E->F G Final API Synthesis F->G H Purification G->H  Crude Product I Structural Analysis (e.g., NMR, MS) H->I J Final Product I->J

A generalized workflow for multi-step API synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Allopurinol from Cyanoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopurinol is a xanthine oxidase inhibitor used in the treatment of hyperuricemia and its complications, including gout.[1][2][3] This document outlines a detailed protocol for the laboratory-scale synthesis of allopurinol, commencing from cyanoacetic acid esters (methyl or ethyl cyanoacetate). The synthetic route is a well-established three-step process involving an initial condensation, followed by two cyclization reactions to construct the pyrazolopyrimidine core of the allopurinol molecule.[1][4]

The overall synthesis begins with the condensation of a this compound ester with triethyl orthoformate. The resulting intermediate is then cyclized with hydrazine hydrate to form a substituted pyrazole. The final step involves a second cyclization with formamide to yield allopurinol.[1][4] This method is adaptable for laboratory-scale preparations and provides a solid foundation for further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of allopurinol from methyl cyanoacetate, as described in the detailed protocol.

StepReactionReagentsKey ParametersYieldPurity (HPLC)
1CondensationMethyl cyanoacetate, Triethyl orthoformate, Acetic anhydrideReflux, 3-5 h; 125-130°C for solvent removal83-86%90.1-91.1%
2First Cyclizationα-ethoxymethylene methyl cyanoacetate, Hydrazine hydrate, Absolute ethanolReflux--
3Second Cyclization & Crude Product Formation3-amino-4-methoxycarbonyl pyrazole, Formamide150-170°C, 10-15 h-~99.0%
4PurificationAllopurinol crude product, Acid solution, Activated carbonHot filtration, Low-temperature crystallization-Meets pharmacopoeia standards

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of allopurinol.

Step 1: Synthesis of α-ethoxymethylene methyl cyanoacetate (Intermediate 1)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Charge the reactor with methyl cyanoacetate, triethyl orthoformate, and acetic anhydride. A typical mass ratio is 1:1.2-1.6:2-2.8 (methyl cyanoacetate:triethyl orthoformate:acetic anhydride).[4]

  • Condensation Reaction: Heat the mixture to reflux with constant stirring. Maintain reflux for 3-5 hours.[4]

  • Solvent Removal: After the reaction is complete, arrange the apparatus for distillation. Heat the reactor to 125-130°C to remove the solvent under reduced pressure.[4]

  • Product Isolation: Cool the reactor to room temperature. The resulting product is bronzing α-ethoxymethylene methyl cyanoacetate. The yield is typically in the range of 83-86%, with a purity of 90.1-91.1% as determined by HPLC.[4]

Step 2: Synthesis of 3-amino-4-methoxycarbonyl pyrazole (Intermediate 2)

  • Reaction Setup: In a clean reactor, add absolute ethanol and hydrazine hydrate.

  • Addition of Intermediate 1: Add the α-ethoxymethylene methyl cyanoacetate obtained from Step 1 to the ethanol-hydrazine hydrate mixture.

  • Cyclization Reaction: Heat the mixture to reflux.

  • Crystallization and Filtration: After the reaction, cool the mixture to induce crystallization. Collect the crystalline product, 3-amino-4-methoxycarbonyl pyrazole, by filtration.[4]

Step 3: Synthesis of Crude Allopurinol

  • Reaction Setup: In a suitable reactor, combine the 3-amino-4-methoxycarbonyl pyrazole from Step 2 with formamide. A typical mass ratio is 1:3.5-4.5 (pyrazole intermediate:formamide).[4]

  • Cyclization Reaction: Heat the mixture to 150-170°C and maintain this temperature with stirring for 10-15 hours.[4]

  • Crystallization: Cool the reaction mixture to 0-5°C to induce crystallization of the crude allopurinol.[4]

  • Product Isolation: Collect the crystalline solid by filtration. Wash the crystals with water.

  • Drying: Dry the crude allopurinol at 40-60°C for at least 12 hours. The purity of the crude product is typically around 99.0% (HPLC).[4]

Step 4: Purification of Allopurinol

  • Dissolution: In a reactor, add an acid solution and heat it. Add the crude allopurinol and activated carbon to the hot acid solution.

  • Decolorization: Maintain the heat and stir to allow for decolorization by the activated carbon.

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool to a low temperature to induce crystallization of the purified allopurinol.

  • Final Product: Collect the purified crystals by filtration and dry them appropriately. The final product should meet the standards of the relevant pharmacopoeia.[4]

Visualizations

Experimental Workflow Diagram

Allopurinol_Synthesis_Workflow Start Start: Methyl Cyanoacetate Step1 Step 1: Condensation with Triethyl Orthoformate and Acetic Anhydride Start->Step1 Intermediate1 Intermediate: α-ethoxymethylene methyl cyanoacetate Step1->Intermediate1 Yield: 83-86% Step2 Step 2: Cyclization with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 Intermediate: 3-amino-4-methoxycarbonyl pyrazole Step2->Intermediate2 Step3 Step 3: Cyclization with Formamide Intermediate2->Step3 Crude_Allopurinol Crude Allopurinol Step3->Crude_Allopurinol Purity: ~99.0% Step4 Step 4: Purification (Acid solution, Activated Carbon, Crystallization) Crude_Allopurinol->Step4 Final_Product Final Product: Allopurinol Step4->Final_Product High Purity

Caption: Synthetic pathway of allopurinol from methyl cyanoacetate.

References

Application Notes and Protocols for the Synthesis of Sulfadimethoxine from Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, multi-step protocol for the synthesis of the sulfonamide antibiotic, sulfadimethoxine, commencing from the starting material cyanoacetic acid. The described pathway involves the sequential preparation of key intermediates, including cyanoacetamide, malononitrile, and 2-amino-4,6-dimethoxypyrimidine (ADMP). Each stage of the synthesis is detailed with specific experimental procedures, including reagents, reaction conditions, and purification methods.

The protocols are designed to be reproducible in a laboratory setting. All quantitative data, such as molar ratios, reaction times, temperatures, and yields, are summarized in a tabular format for clarity and ease of comparison. Additionally, a visual representation of the entire synthetic workflow is provided as a Graphviz diagram to facilitate a clear understanding of the process flow.

Overall Synthesis Pathway

The synthesis of sulfadimethoxine from this compound is a five-step process:

  • Amidation: Conversion of this compound to cyanoacetamide.

  • Dehydration: Synthesis of malononitrile from cyanoacetamide.

  • Pyrimidine Ring Formation: Synthesis of the key intermediate, 2-amino-4,6-dimethoxypyrimidine (ADMP), from malononitrile.

  • Condensation: Reaction of ADMP with p-acetylaminobenzenesulfonyl chloride to form N'-acetylsulfadimethoxine.

  • Hydrolysis: Removal of the acetyl protecting group to yield the final product, sulfadimethoxine.

Experimental Protocols

Step 1: Synthesis of Cyanoacetamide from Ethyl Cyanoacetate

This procedure details the amidation of ethyl cyanoacetate to produce cyanoacetamide.

Materials:

  • Ethyl cyanoacetate

  • Concentrated aqueous ammonia (sp. gr. 0.90)

  • Ice-salt mixture

  • Ethyl alcohol (95%)

  • Decolorizing charcoal

  • 1-L wide-mouthed Erlenmeyer flask

  • Suction filtration apparatus

Procedure:

  • Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia in a 1-L Erlenmeyer flask.

  • Shake the mixture; it will warm up slightly and become clear in approximately three minutes.

  • Allow the flask to stand in an ice-salt mixture for one hour.

  • Filter the resulting solid product by suction and wash the filter cake with two 50-cc portions of ice-cold ethyl alcohol.[1]

  • Air-dry the crystalline amide. The yield of slightly yellowish cyanoacetamide is typically 205–225 g.

  • For purification, dissolve 200 g of the crude amide in 350 cc of hot 95% ethyl alcohol.

  • Cool the solution to induce crystallization. A snow-white product is obtained with minimal loss.[1]

  • An additional yield can be obtained by evaporating the original mother liquor to dryness under reduced pressure. Dissolve the residue in hot alcohol, treat with decolorizing charcoal, filter while hot, and cool to crystallize.

Step 2: Synthesis of Malononitrile from Cyanoacetamide

This protocol describes the dehydration of cyanoacetamide to malononitrile using phosphorus pentachloride.

Materials:

  • Cyanoacetamide (pure)

  • Phosphorus pentachloride

  • 1-L Claisen flask with a 360° thermometer and an air-intake tube

  • Double-length air condenser

  • 250-cc filter flask

  • Water pump

  • Oil bath

  • Ice water bath

Procedure:

  • Thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride in a large mortar.

  • Quickly transfer the mixture to a 1-L Claisen flask.

  • Connect the flask to a filter flask via a condenser and evacuate the system to approximately 30 mm of mercury.

  • Immerse the Claisen flask in a boiling water bath. The mixture will melt and boiling will commence in about fifteen minutes.

  • After the initial vigorous reaction subsides (30-35 minutes), change the receiver flask.

  • Immerse the Claisen flask in an oil bath preheated to 140°C and place the new receiver in an ice water bath.

  • Slowly raise the oil bath temperature to 180°C over 25 minutes. Collect the fraction distilling between 113° and 125°C. The yield of crude malononitrile is 80–95 g (67–80%).[2]

  • The crude nitrile can be purified by vacuum distillation, collecting the fraction between 113° and 120°C at 30 mm Hg.[2]

Step 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) from Malononitrile

This is a three-part synthesis proceeding through two key intermediates.

Part A: Synthesis of 1,3-Dimethoxypropanediimine Dihydrochloride

  • In a suitable reactor, charge methanol, toluene, and malononitrile at room temperature with constant stirring.[3]

  • Cool the mixture to a temperature between 0°C and 20°C.[3]

  • Pass dry HCl gas through the solution until the reaction is complete, maintaining the temperature below 20°C. The product, 1,3-dimethoxypropanediimine dihydrochloride, will precipitate as a thick slurry.[3]

  • Filter the reaction mass to obtain the wet cake of the product.

Part B: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propenimidate

  • Prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to between 0°C and 5°C.[3]

  • Add the wet cake of 1,3-dimethoxypropanediimine dihydrochloride from the previous step to this solution.[3]

  • The reaction will produce a slurry containing 3-amino-3-methoxy-N-cyano-2-propenimidate. Filter and wash the product.

Part C: Cyclization to 2-Amino-4,6-dimethoxypyrimidine (ADMP)

  • React the slurry from the previous step with toluene at reflux temperature to obtain a clear solution.[3]

  • Cool the solution to a temperature between 55°C and 63°C.[3]

  • Add activated charcoal to remove impurities and filter the mixture.

  • Transfer the filtrate to another vessel and cool to room temperature to crystallize the final product, 2-amino-4,6-dimethoxypyrimidine.[3]

  • Filter and dry the product.

Step 4: Synthesis of N'-acetylsulfadimethoxine

This step involves the condensation of ADMP with p-acetylaminobenzenesulfonyl chloride.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (ADMP)

  • p-Acetylaminobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Reaction flask with a stirrer and reflux condenser

Procedure:

  • Dissolve ADMP in anhydrous pyridine in a reaction flask.

  • Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while stirring. An exothermic reaction may occur, and cooling may be necessary to maintain the temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the crude N'-acetylsulfadimethoxine.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure N'-acetylsulfadimethoxine.

Step 5: Synthesis of Sulfadimethoxine (Hydrolysis of N'-acetylsulfadimethoxine)

This final step is the deprotection of the acetyl group to yield sulfadimethoxine.

Materials:

  • N'-acetylsulfadimethoxine

  • Methanol

  • 20% Sodium hydroxide solution

  • 20% Hydrochloric acid solution

  • Activated carbon

  • 2000L reactor (for large scale)

Procedure:

  • In a 2000L reactor, add 600 kg of methanol, 348.5 kg of the condensation product (N'-acetylsulfadimethoxine), and 440 kg of 20% sodium hydroxide solution.[4]

  • Stir the mixture and heat to 85°C, then reflux for 6 hours.[4]

  • Monitor the reaction for completion.

  • Cool the reaction mixture to below 10°C.

  • Dropwise, add 20% hydrochloric acid solution until the pH reaches 6.7.[4]

  • Cool to 0°C and centrifuge to obtain crude sulfadimethoxine.

  • To the crude product, add 800 kg of methanol and 15 kg of activated carbon. Heat to reflux for 30 minutes.[4]

  • Perform a hot pressure filtration.

  • Cool the filtrate to 0°C, centrifuge, and dry the final product. This process can yield up to 294.6 kg of sulfadimethoxine with a purity of 99% and a yield of 96%.[4]

Quantitative Data Summary

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1 Ethyl cyanoacetate, Aqueous ammoniaEthanol0-251~60-70>98
2 Cyanoacetamide, Phosphorus pentachloride-140-180~167-80>95
3 Malononitrile, Methanol, HCl, CyanamideToluene, Sodium bicarbonate0-110 (reflux)-~77 (total)>99
4 2-Amino-4,6-dimethoxypyrimidine, p-Acetylaminobenzenesulfonyl chloridePyridineReflux---
5 N'-acetylsulfadimethoxine, Sodium hydroxideMethanol, Hydrochloric acid8569699

Note: Yields and purity for Step 4 are not explicitly provided in the search results and can vary based on reaction scale and purification efficiency.

Logical Workflow Diagram

Sulfadimethoxine_Synthesis Cyanoacetic_Acid This compound Cyanoacetamide Cyanoacetamide Cyanoacetic_Acid->Cyanoacetamide Amidation Malononitrile Malononitrile Cyanoacetamide->Malononitrile Dehydration ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) Malononitrile->ADMP Pyrimidine Ring Formation N_Acetyl_SDM N'-acetylsulfadimethoxine ADMP->N_Acetyl_SDM Condensation p_ASC p-Acetylaminobenzenesulfonyl Chloride p_ASC->N_Acetyl_SDM Sulfadimethoxine Sulfadimethoxine N_Acetyl_SDM->Sulfadimethoxine Hydrolysis

References

Application of Cyanoacetic Acid in Dye-Sensitized Solar Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of cyanoacetic acid and its derivatives in the field of dye-sensitized solar cells (DSSCs). It is intended to serve as a detailed guide, offering insights into the synthesis of sensitizing dyes, their integration into solar cell devices, and the underlying mechanisms that govern their performance. This guide includes experimental protocols, data presentation in tabular format for clear comparison, and visualizations of key processes to facilitate understanding.

Introduction: The Role of this compound in DSSCs

This compound is a pivotal organic compound in the advancement of dye-sensitized solar cells. Its primary application is as a precursor to the cyanoacrylic acid group, which serves as a highly effective electron acceptor and anchoring moiety for organic sensitizer dyes. This anchoring group is crucial for the stable adsorption of the dye onto the titanium dioxide (TiO₂) photoanode and for facilitating efficient electron injection from the photo-excited dye into the conduction band of the TiO₂. Furthermore, derivatives of this compound are explored as co-adsorbents to modulate the dye layer on the TiO₂ surface, prevent dye aggregation, and reduce charge recombination, thereby enhancing the overall power conversion efficiency (PCE) and stability of the DSSC.

This compound as a Precursor to Sensitizer Dyes

The most prominent role of this compound in DSSCs is in the synthesis of D-π-A (Donor-π-bridge-Acceptor) organic dyes. The cyanoacrylic acid group, formed through a Knoevenagel condensation reaction between an aldehyde-functionalized dye precursor and this compound, acts as the acceptor and anchoring part of the dye molecule.

Experimental Protocol: Synthesis of a Cyanoacrylic Acid-Based Dye

This protocol outlines the synthesis of a representative D-π-A dye, (2E)-2-Cyano-3-[4'-(2,5-di-2-thienyl-1H-pyrrol-1-yl)biphenyl-4-yl]acrylic acid, using a Knoevenagel condensation.

Materials:

  • 4'-(2,5-di-2-thienyl-1H-pyrrol-1-yl)biphenyl-4-carbaldehyde (aldehyde precursor)

  • This compound

  • Acetonitrile (anhydrous)

  • Piperidine (catalyst)

  • Purified water

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the aldehyde precursor (e.g., 83 mg, 0.2 mmol) and this compound (e.g., 17 mg, 0.2 mmol) in anhydrous acetonitrile.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approximately 90°C) and maintain for 24-28 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add purified water (e.g., 40 mL) to the mixture to precipitate the product.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final dye.

// Nodes aldehyde [label="Aldehyde Precursor\n(D-π-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; cyanoacetic [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Acetonitrile,\nPiperidine (catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; reflux [label="Reflux (90°C, 24-28h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up &\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dye [label="Final D-π-A Dye\nwith Cyanoacrylic Acid Anchor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges aldehyde -> reflux [arrowhead=vee]; cyanoacetic -> reflux [arrowhead=vee]; reagents -> reflux [arrowhead=vee]; reflux -> workup [arrowhead=vee]; workup -> dye [arrowhead=vee]; } dot Caption: Knoevenagel Condensation Workflow for Dye Synthesis.

Application of this compound Derivatives as Co-adsorbents

Co-adsorbents are crucial in DSSC fabrication to prevent the aggregation of dye molecules on the TiO₂ surface. Dye aggregation can lead to inefficient electron injection and increased charge recombination. While chenodeoxycholic acid (CDCA) is a widely used co-adsorbent, this compound and its derivatives can also play this role. They compete with the dye molecules for adsorption sites on the TiO₂, creating a more ordered and less aggregated dye monolayer.

Experimental Protocol: Fabrication of a DSSC with a Co-adsorbent

This protocol describes the fabrication of a DSSC, incorporating a co-adsorbent in the dye sensitization step.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • TiO₂ paste (e.g., P25)

  • Sensitizer dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile/tert-butanol)

  • Co-adsorbent solution (e.g., this compound or CDCA, at a concentration typically in the range of 1-20 mM)

  • Electrolyte solution (containing an I⁻/I₃⁻ redox couple)

  • Platinized counter electrode

  • Surlyn sealant

  • Screen printer or doctor blade

  • Furnace

  • Solar simulator

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates thoroughly.

    • Deposit a layer of TiO₂ paste onto the FTO glass using screen printing or the doctor blade technique.

    • Sinter the TiO₂ film in a furnace at temperatures ramping up to 450-500°C to ensure good particle necking and remove organic binders.

    • Treat the sintered TiO₂ film with a TiCl₄ solution to improve electron transport.

    • Cool the photoanodes to room temperature before dye sensitization.

  • Dye Sensitization with Co-adsorbent:

    • Prepare the dye solution containing the co-adsorbent. The ratio of dye to co-adsorbent is a critical parameter to optimize. A common starting point is a molar ratio of 1:10 to 1:100 (dye:co-adsorbent).

    • Immerse the prepared TiO₂ photoanodes in the dye/co-adsorbent solution for a specific duration (typically 12-24 hours) at room temperature in the dark.

    • After sensitization, rinse the photoanodes with the solvent used for the dye solution to remove non-adsorbed dye molecules.

  • DSSC Assembly:

    • Place a Surlyn sealant around the dye-sensitized area of the photoanode.

    • Position the platinized counter electrode on top of the photoanode.

    • Heat the assembly to seal the two electrodes together.

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; clean_fto [label="Clean FTO Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; deposit_tio2 [label="Deposit TiO₂ Paste", fillcolor="#F1F3F4", fontcolor="#202124"]; sinter_tio2 [label="Sinter TiO₂ Film\n(450-500°C)", fillcolor="#FBBC05", fontcolor="#202124"]; dye_sensitization [label="Dye Sensitization\n(with Co-adsorbent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assembly [label="Assemble Cell\n(with Counter Electrode)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrolyte_filling [label="Fill with Electrolyte", fillcolor="#F1F3F4", fontcolor="#202124"]; seal [label="Seal Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Finished DSSC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> clean_fto [arrowhead=vee]; clean_fto -> deposit_tio2 [arrowhead=vee]; deposit_tio2 -> sinter_tio2 [arrowhead=vee]; sinter_tio2 -> dye_sensitization [arrowhead=vee]; dye_sensitization -> assembly [arrowhead=vee]; assembly -> electrolyte_filling [arrowhead=vee]; electrolyte_filling -> seal [arrowhead=vee]; seal -> end [arrowhead=vee]; } dot Caption: Experimental Workflow for DSSC Fabrication.

Data Presentation: Performance of DSSCs

The performance of a DSSC is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The following tables summarize the performance of DSSCs with cyanoacrylic acid-based dyes and the effect of co-adsorbents.

Table 1: Comparison of Photovoltaic Performance of Dyes with Different Anchoring Groups

DyeAnchoring GroupVoc (V)Jsc (mA/cm²)FFη (%)Reference
PTZ-CAThis compound0.686.130.722.99
PTZ-HAHydroxamic Acid0.708.180.714.06
BTPA-CAThis compound0.7111.230.715.65
BTPA-HAHydroxamic Acid0.7312.160.706.22

Table 2: Effect of Co-adsorbent on DSSC Performance

DyeCo-adsorbentVoc (V)Jsc (mA/cm²)FFη (%)Reference
HD-2None0.6419.00.6057.46
HD-2SA10 (cyanoacetanilide)0.6519.50.6438.25
DNone---4.22
DCDCA---5.47

Mechanisms of Action

Electron Injection and Dye Regeneration

The fundamental process in a DSSC involves the photo-excitation of the dye, followed by electron injection into the TiO₂ conduction band. The cyanoacrylic acid anchor plays a critical role in this process by providing strong electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the TiO₂ conduction band. The oxidized dye is then regenerated by the iodide/triiodide redox couple in the electrolyte.

// Nodes process [label="{ 1. Light Absorption | 2. Electron Injection | 3. Electron Transport | 4. Dye Regeneration | 5. Redox Couple Regeneration}", fillcolor="#F1F3F4", fontcolor="#202124"]; dye [label="Dye (S)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dye_excited [label="Excited Dye (S*)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dye_oxidized [label="Oxidized Dye (S⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; tio2 [label="TiO₂ Conduction Band", fillcolor="#F1F3F4", fontcolor="#202124"]; electrolyte [label="I⁻/I₃⁻ Redox Couple", fillcolor="#F1F3F4", fontcolor="#202124"]; counter_electrode [label="Counter Electrode", fillcolor="#F1F3F4", fontcolor="#202124"]; external_circuit [label="External Circuit", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dye -> dye_excited [label="hν", arrowhead=vee]; dye_excited -> dye_oxidized [label="e⁻ injection", arrowhead=vee]; dye_excited -> tio2 [style=invis]; dye_oxidized -> dye [label="Regeneration\n(I⁻ → I₃⁻)", arrowhead=vee]; tio2 -> external_circuit [label="e⁻", arrowhead=vee]; external_circuit -> counter_electrode [label="e⁻", arrowhead=vee]; counter_electrode -> electrolyte [label="I₃⁻ → I⁻", arrowhead=vee]; electrolyte -> dye_oxidized [style=invis];

// Invisible edges for alignment process:f0 -> dye [style=invis]; process:f1 -> dye_excited [style=invis]; process:f2 -> tio2 [style=invis]; process:f3 -> dye_oxidized [style=invis]; process:f4 -> electrolyte [style=invis]; } dot Caption: Charge Transfer Processes in a DSSC.

Role of Co-adsorbent in Performance Enhancement

Co-adsorbents, such as this compound derivatives, improve DSSC performance through several mechanisms:

  • Reduced Dye Aggregation: By co-adsorbing onto the TiO₂ surface, they physically separate dye molecules, preventing the formation of aggregates that can quench excited states and hinder electron injection.

  • Passivation of Surface States: They can passivate surface trap states on the TiO₂, reducing the likelihood of charge recombination between injected electrons and the oxidized dye or the electrolyte.

  • Modified Surface Energetics: Adsorption of co-adsorbents can shift the conduction band edge of the TiO₂, potentially increasing the driving force for electron injection and leading to a higher Voc.

// Nodes coadsorbent [label="Co-adsorbent\n(e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; aggregation [label="Reduced Dye\nAggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; passivation [label="Passivation of\nTiO₂ Surface States", fillcolor="#34A853", fontcolor="#FFFFFF"]; energetics [label="Modified Surface\nEnergetics", fillcolor="#34A853", fontcolor="#FFFFFF"]; injection [label="Improved Electron\nInjection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recombination [label="Reduced Charge\nRecombination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; voc [label="Increased Voc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; efficiency [label="Enhanced Overall\nEfficiency (η)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges coadsorbent -> aggregation [arrowhead=vee]; coadsorbent -> passivation [arrowhead=vee]; coadsorbent -> energetics [arrowhead=vee]; aggregation -> injection [arrowhead=vee]; passivation -> recombination [arrowhead=vee]; energetics -> voc [arrowhead=vee]; injection -> efficiency [arrowhead=vee]; recombination -> efficiency [arrowhead=vee]; voc -> efficiency [arrowhead=vee]; } dot Caption: Mechanism of Co-adsorbent Action in DSSCs.

Conclusion and Future Outlook

This compound is an indispensable building block in the design of high-performance organic sensitizers for dye-sensitized solar cells. The cyanoacrylic acid anchoring group derived from it provides a robust and efficient means of attaching dyes to the TiO₂ photoanode and facilitating charge transfer. Furthermore, the use of this compound derivatives as co-adsorbents offers a promising strategy to further enhance the efficiency and stability of DSSCs. Future research in this area will likely focus on the development of novel D-π-A dyes with tailored electronic and optical properties, as well as the exploration of new co-adsorbent systems to optimize the dye-TiO₂ interface for even more efficient solar energy conversion. The protocols and data presented herein provide a solid foundation for researchers to build upon in this exciting and important field.

Application Notes and Protocols: Cyanoacetic Acid as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyanoacetic acid and its derivatives, such as cyanoacetamides and this compound hydrazide, are exceptionally versatile C3 building blocks in organic synthesis, particularly for the construction of a diverse array of heterocyclic scaffolds with significant pharmaceutical potential. The presence of a reactive methylene group activated by adjacent nitrile and carboxyl functionalities allows for a wide range of classical and multicomponent reactions (MCRs). These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step, making them highly valuable in drug discovery and development pipelines.

The resulting heterocyclic compounds, including quinolines, thiophenes, pyrazoles, and thiazoles, form the core structures of numerous therapeutic agents. These scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Key Synthetic Transformations

Several powerful synthetic methodologies utilize this compound derivatives to build pharmaceutically relevant molecules:

  • Gewald Three-Component Reaction (3CR): This reaction efficiently produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, a cyanoacetamide (or other active methylene nitrile), and elemental sulfur.[1][2] The 2-aminothiophene core is a privileged structure in medicinal chemistry, acting as a bioisostere for anthranilic acid and appearing in drugs like the antipsychotic olanzapine and the anti-inflammatory tinoridine.[1]

  • Friedländer Annulation: This classical reaction provides a straightforward route to quinoline derivatives by condensing a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing an α-methylene group, such as a cyanoacetamide.[3][4] The resulting 2-aminoquinoline scaffold is found in molecules that have been investigated as potent and selective inhibitors of enzymes like β-secretase 1 (BACE1), a key target in Alzheimer's disease.

  • Knoevenagel Condensation: This is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound (like this compound) with an aldehyde or ketone.[5][6] The resulting α,β-unsaturated products are crucial intermediates for synthesizing a wide variety of more complex heterocyclic systems.

  • Hydrazide-based Cyclizations: this compound hydrazide is a key precursor for synthesizing five- and six-membered nitrogen-containing heterocycles like pyrazoles and thiazoles. These scaffolds are well-represented in pharmaceuticals and are known to exhibit significant antimicrobial and anticancer activities.[7][8]

Applications in Drug Discovery

The derivatives of this compound are instrumental in the development of novel therapeutic agents targeting a range of diseases:

  • Anticancer Agents: The 2-aminothiophene and pyrazole scaffolds are frequently explored for their antiproliferative properties. For instance, certain pyrazole derivatives have shown potent inhibitory effects against various cancer cell lines.

  • Neurodegenerative Diseases: 2-Aminoquinoline derivatives synthesized using cyanoacetamides have been identified as promising inhibitors of BACE1, an enzyme central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting BACE1, these compounds can reduce the production of amyloid-β (Aβ) peptides, which are responsible for the formation of amyloid plaques in the brain.[9][10][11]

  • Antimicrobial Agents: Thiazole and pyrazole derivatives derived from this compound hydrazide have demonstrated significant activity against various bacterial and fungal strains, offering a pathway to new antibiotics and antifungals.[7][12][13]

Below is a logical workflow for the synthesis and evaluation of pharmaceutical candidates starting from this compound.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_reactions Synthetic Methodologies cluster_scaffolds Core Pharmaceutical Scaffolds cluster_evaluation Drug Discovery & Evaluation A This compound E Cyanoacetamides / Cyanoacetates A->E F This compound Hydrazide A->F I Knoevenagel Condensation A->I B Amines / Alcohols B->E C Aldehydes / Ketones G Gewald 3CR C->G H Friedländer Annulation C->H 2-Aminobenzaldehyde C->I D Other Reagents (e.g., Sulfur, Hydrazine) D->F Hydrazine D->G Sulfur E->G E->H J Heterocyclization F->J K 2-Aminothiophenes G->K L Quinolines H->L N Other Heterocycles I->N M Pyrazoles / Thiazoles J->M O Biological Screening (e.g., Anticancer, Antimicrobial) K->O L->O M->O N->O P Lead Optimization O->P Q Preclinical Development P->Q

Drug discovery workflow using this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-6-chloro-N-(2-bromobenzyl)quinoline-3-carboxamide (A BACE1 Inhibitor Precursor)

This protocol describes a one-pot variation of the Friedländer annulation to synthesize a substituted 2-aminoquinoline-3-carboxamide, a scaffold relevant for BACE1 inhibitors.[3]

Methodology:

  • Preparation of the Cyanoacetamide: In a 50 mL round-bottom flask, add 2-bromobenzylamine (1.0 eq) and methyl cyanoacetate (1.0 eq). Stir the mixture neatly (without solvent) at room temperature for 1 hour. The reaction progress can be monitored by TLC.

  • Friedländer Annulation: To the flask containing the freshly prepared cyanoacetamide, add 2-amino-4-chlorobenzaldehyde (1.0 eq), ethanol (20 mL), and a catalytic amount of sodium hydroxide (e.g., 0.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80 °C. Stir vigorously for 4-6 hours. Monitor the reaction for the disappearance of starting materials using TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL). Dry the product under vacuum. The product is often pure enough after filtration, but can be further purified by recrystallization from ethanol if necessary.

Quantitative Data:

Starting Material 1Starting Material 2Starting Material 3ProductYield
2-BromobenzylamineMethyl Cyanoacetate2-Amino-4-chlorobenzaldehyde2-Amino-6-chloro-N-(2-bromobenzyl)quinoline-3-carboxamide~90%[3]
Protocol 2: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol details the Gewald three-component reaction for the synthesis of a polysubstituted 2-aminothiophene.[1][2]

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).

  • Addition of Base: Slowly add triethylamine (2.0 eq) to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation. Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities. Dry the product in a vacuum oven.

Quantitative Data:

KetoneActive Methylene CompoundBaseProductYield
Butan-2-oneEthyl CyanoacetateTriethylamineEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate82%[1]

Biological Activity and Signaling Pathways

BACE1 Inhibition in Alzheimer's Disease

2-Aminoquinoline derivatives are potent inhibitors of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides in Alzheimer's disease. BACE1 cleaves the Amyloid Precursor Protein (APP) at the β-site, which is the rate-limiting step in Aβ generation. Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ plaque formation.[9][10][11]

BACE1_Pathway cluster_membrane Cell Membrane cluster_pathways APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway (AD Pathology) APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase Cleavage BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage sAPP_alpha sAPPα (Soluble fragment) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_1 γ-Secretase C83->gamma_secretase_1 P3 P3 peptide (Non-toxic) gamma_secretase_1->P3 sAPP_beta sAPPβ (Soluble fragment) BACE1->sAPP_beta C99 C99 fragment BACE1->C99 gamma_secretase_2 γ-Secretase C99->gamma_secretase_2 Abeta Aβ Peptides (Aβ40, Aβ42) gamma_secretase_2->Abeta Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Inhibitor 2-Aminoquinoline Inhibitor Inhibitor->BACE1 Inhibition

BACE1 signaling pathway in Alzheimer's disease.
Antimicrobial Activity of Thiazole Derivatives

Derivatives of this compound hydrazide are precursors to various thiazole-containing compounds that exhibit promising antimicrobial properties. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a series of thiazole derivatives synthesized from N'-(1-(furan-2-yl)ethylidene)-2-cyanoacetohydrazide.[7]

Antimicrobial Activity Data (MIC in µg/mL):

CompoundE. coliB. cereusB. subtilisC. albicans
Thiazole Derivative 112.5252512.5
Thiazole Derivative 22512.512.525
Thiazole Derivative 36.2512.56.2512.5
Ampicillin (Reference)6.256.256.25-
Cycloheximide (Reference)---6.25
Data is representative of compounds synthesized in the cited literature.[7]

This document provides a foundational overview and practical protocols for utilizing this compound as a key starting material in the synthesis of pharmaceutically relevant compounds. The methodologies described are robust, efficient, and adaptable for the generation of diverse chemical libraries for drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Knoevenagel Condensation with Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Knoevenagel condensation with cyanoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important C-C bond-forming reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to improve your reaction yield and product purity.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield is a common problem that can be attributed to several factors, from the choice of reactants and catalyst to the specific reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical for the reaction's success. Weak bases are typically employed to prevent the self-condensation of the aldehyde.[1]

    • Solution: Ensure your catalyst is active and not degraded. Consider screening different catalysts, as their effectiveness can be substrate-dependent. While traditional catalysts like piperidine are common, others such as diisopropylethylammonium acetate (DIPEAc), 1,4-diazabicyclo[2.2.2]octane (DABCO), and zinc oxide (ZnO) have been shown to provide excellent yields under milder conditions.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.

    • Solution: The reaction temperature should be carefully optimized. For instance, some protocols using DIPEAc specify heating at 65-70 °C.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4] The choice of solvent is also crucial; alcohols like ethanol are commonly used, while ionic liquids are emerging as green alternatives.[4]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium back towards the starting materials, thereby reducing the yield.[4]

    • Solution: To drive the reaction forward, consider removing water as it forms. This can be achieved using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or performing the reaction under conditions that favor water removal.[4]

  • Purity of Reactants: Impurities in the aldehyde or this compound can inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure that high-purity starting materials are used for the reaction.

Issue 2: Formation of Side Products

Q: My TLC plate shows multiple spots in addition to my desired product. What are the possible side reactions, and how can I minimize them?

A: The formation of side products is a common issue in Knoevenagel condensations. The two most prevalent side reactions are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the α,β-unsaturated product.

Strategies to Minimize Side Products:

  • Control Reactant Addition: To minimize the self-condensation of the aldehyde, add the aldehyde slowly to the mixture of this compound and the catalyst. This keeps the concentration of the enolizable aldehyde low at any given time.[5]

  • Optimize Stoichiometry: Using a slight excess of the this compound can sometimes help to consume the aldehyde more efficiently and reduce self-condensation.

  • Choice of Base: Using a strong base can promote the self-condensation of the aldehyde.[1] Therefore, using a weak base catalyst is generally recommended.

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to a Michael addition by another molecule of the deprotonated this compound.

    • Solution: This can often be controlled by carefully managing the reaction time and temperature. Stopping the reaction once the formation of the desired product is complete (as monitored by TLC) can prevent the subsequent Michael addition.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like this compound) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction to eliminate a molecule of water.[1] The reaction is typically catalyzed by a weak base, which deprotonates the this compound to form a reactive carbanion.[6] This carbanion then attacks the carbonyl carbon, leading to an alcohol intermediate, which subsequently undergoes dehydration to form a C=C double bond.[6]

Q2: How do electron-withdrawing and electron-donating groups on the aromatic aldehyde affect the reaction?

A2: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups (e.g., -NO₂, -Cl) generally make the carbonyl carbon more electrophilic and can accelerate the initial nucleophilic attack, potentially leading to higher yields and shorter reaction times. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.

Q3: What are some "green" or more environmentally friendly approaches to the Knoevenagel condensation?

A3: Several strategies can make the Knoevenagel condensation more environmentally benign. The use of water as a solvent, especially in combination with catalysts like ZnO, offers a green alternative to organic solvents. Ionic liquids are also being explored as recyclable and non-volatile reaction media.[7] Furthermore, employing heterogeneous catalysts that can be easily recovered and reused can reduce waste.[8] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and energy consumption.[9]

Quantitative Data Summary

The following tables summarize the yield of Knoevenagel condensation products under various catalytic conditions.

Table 1: Comparison of Different Catalysts for the Synthesis of Cyanoacrylates

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Diisopropylethylammonium acetate (DIPEAc)Hexane65-703-691-96
PiperidineEthanolReflux3-6Variable[4]
KOH (20 mol%)Water750.3393[9]
DABCO/[HyEtPy]Cl-H₂OIonic Liquid/Water500.1-0.783-99[2]
ZnOWaterRoom TempVariableExcellent

Table 2: Effect of Catalyst Loading on Yield (DIPEAc catalyzed reaction)

Catalyst Amount (mol%)Yield (%)Reference
2Low
5Moderate
1091
2091

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Diisopropylethylammonium Acetate (DIPEAc)

  • To a mixture of the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 mL), add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).

  • Heat the reaction mixture at 65-70 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate 8:2 mixture). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, cool the mixture to 40-45 °C.

  • If layers separate, isolate the product layer and concentrate it under vacuum.

  • Purify the resulting material using a suitable method, such as recrystallization.

Protocol 2: Knoevenagel Condensation using Potassium Hydroxide (KOH) under Microwave Irradiation [9]

  • In a microwave reactor vessel, combine the aldehyde (1 mmol), this compound (1 mmol), KOH (0.2 mmol, 0.7 M aqueous solution), and water (5 mL).

  • Irradiate the mixture with microwaves (50 W) for 20 minutes with stirring at 75 °C.

  • Monitor the reaction progress by TLC (e.g., using an EtOAc-hexane 8:2 mixture).

  • After completion, add 1 mL of HCl (3 M) and stir the solution for 30 minutes.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Aldehyde, This compound, Solvent & Catalyst reaction Heat and Stir (Monitor by TLC) reactants->reaction quench Quench Reaction (e.g., add acid/water) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Yield action_node action_node result_node result_node start Low Yield? catalyst Is the catalyst active and optimal? start->catalyst Yes conditions Are T° and time adequate? catalyst->conditions Yes action_catalyst Action: Screen different catalysts (e.g., DIPEAc, DABCO). Verify amount. catalyst->action_catalyst No water Is water being removed effectively? conditions->water Yes action_conditions Action: Increase temperature or extend reaction time. Monitor with TLC. conditions->action_conditions No purity Are reactants pure? water->purity Yes action_water Action: Use Dean-Stark trap or add molecular sieves. water->action_water No action_purity Action: Purify starting materials. purity->action_purity No success Improved Yield purity->success Yes action_catalyst->success action_conditions->success action_water->success action_purity->success

Caption: A troubleshooting decision tree for low-yield Knoevenagel reactions.

References

Technical Support Center: Cyanoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanoacetic acid. Our aim is to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of a chloroacetate salt (typically sodium chloroacetate) with an alkali metal cyanide (commonly sodium cyanide) in an aqueous solution, followed by acidification with a strong mineral acid like hydrochloric acid.[1][2][3]

Q2: My reaction mixture turned dark brown upon adding sodium cyanide to sodium chloroacetate. What is the cause and how can I prevent it?

A2: A dark brown coloration is often indicative of an exothermic reaction that is proceeding too quickly and without adequate temperature control. This can lead to the formation of "brown material" and the side product, sodium glycolate.[4] To prevent this, ensure efficient cooling and mixing as the sodium cyanide solution is added to the sodium chloroacetate solution. The temperature should be carefully monitored and maintained within the recommended range for the specific protocol.

Q3: I noticed a faint smell of almonds (bitter almonds) during the initial reaction. What does this signify?

A3: The smell of bitter almonds is characteristic of hydrogen cyanide (HCN) gas. This indicates the hydrolysis of sodium cyanide, which can occur if the reaction medium is not sufficiently basic or if there is localized acidity.[5] It is crucial to work in a well-ventilated fume hood and maintain the appropriate pH to minimize the liberation of this highly toxic gas.

Q4: After acidification and evaporation of the solvent, my yield of this compound is significantly lower than expected. What are the potential reasons?

A4: Low yields can be attributed to several factors. One common cause is the decomposition of this compound at elevated temperatures during the solvent evaporation step. It is recommended to keep the temperature below 70°C during this process.[6] Another possibility is the decarboxylation of this compound to acetonitrile and carbon dioxide, which occurs at temperatures around 160°C.[2] Incomplete reaction or loss of product during workup and purification are other potential causes.

Q5: My final product contains a significant amount of malonic acid. How can I minimize this impurity?

A5: Malonic acid is formed by the hydrolysis of the nitrile group of this compound.[7][8] This side reaction is promoted by prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. To minimize its formation, use the minimum necessary amount of acid for acidification and avoid excessive heating during workup. If malonic acid is a persistent issue, purification by recrystallization may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides step-by-step solutions.

Issue 1: Low Yield of Sodium Cyanoacetate in the Initial Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed to completion.Insufficient reaction time or temperature.Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Gentle heating may be required to initiate the reaction.
Incorrect stoichiometry of reactants.Verify the molar ratios of sodium chloroacetate and sodium cyanide. A slight excess of sodium cyanide (2-5%) is sometimes used to ensure complete conversion of the chloroacetate.[5]
Poor quality of reagents.Use reagents of appropriate purity. Impurities in sodium cyanide or sodium chloroacetate can interfere with the reaction.
Issue 2: Formation of Impurities During and After Acidification
Symptom Possible Cause Troubleshooting Steps
Presence of glycolic acid in the final product.Reaction between sodium chloroacetate and sodium hydroxide (if used for neutralization) or hydrolysis of chloroacetate. A patent suggests that sodium glycollate can amount to 1-2% of the sodium chloroacetate used.[5]Ensure complete neutralization of chloroacetic acid before the addition of cyanide. Control the temperature during the reaction to prevent vigorous side reactions.[4]
Presence of malonic acid.Hydrolysis of the nitrile group in this compound.Perform the acidification at a low temperature and avoid prolonged heating of the acidified solution. Use of a less concentrated acid can also help.
Presence of acetonitrile.Decarboxylation of this compound.Avoid temperatures above 160°C during all stages of the synthesis and purification.[2]

Summary of Common Side Reactions and Influencing Factors

Side Reaction Byproduct Favorable Conditions Mitigation Strategies Typical Yield of Byproduct
Vigorous ReactionGlycolate, "Brown Material"Poor temperature control, rapid addition of reagents.Maintain controlled temperature, slow addition of reagents with efficient stirring.Sodium glycollate can be 1-2% of the starting sodium chloroacetate.[5]
Cyanide HydrolysisHydrogen Cyanide (HCN)Acidic pH, excess cyanide.Maintain a slightly basic pH during the initial reaction, work in a fume hood.Not typically quantified as a product, but loss of cyanide reactant.
Product DecompositionVarious degradation productsHigh temperatures (>70°C) during workup.Use vacuum distillation at low temperatures for solvent removal.Can be significant if temperature is not controlled.
Nitrile HydrolysisMalonic AcidStrong acid or base, high temperatures, prolonged reaction times.Use stoichiometric amounts of acid for neutralization, minimize heating time.Varies depending on conditions; can be a major impurity.
DecarboxylationAcetonitrile, Carbon DioxideHigh temperatures (approaching 160°C).Avoid excessive heating during distillation and other purification steps.Occurs significantly at and above 160°C.[2]

Experimental Protocol: Synthesis of Ethyl Cyanoacetate

This protocol is adapted from a procedure in Organic Syntheses and illustrates the key steps where side reactions can occur.

  • Neutralization of Chloroacetic Acid:

    • Dissolve chloroacetic acid in water.

    • Carefully neutralize the solution with anhydrous sodium carbonate. Maintain the temperature to avoid unwanted side reactions.

  • Cyanation Reaction:

    • Prepare a solution of sodium cyanide in water.

    • Slowly add the sodium cyanide solution to the sodium chloroacetate solution with vigorous stirring and external cooling to manage the exothermic reaction. The temperature should be carefully controlled to prevent the formation of glycolate and colored byproducts.[4]

  • Acidification:

    • After the cyanation is complete, cool the reaction mixture.

    • Slowly add concentrated hydrochloric acid to the solution under a fume hood to liberate the this compound. This step should be done at a reduced temperature to minimize hydrolysis to malonic acid.

  • Workup and Purification:

    • Evaporate the water under reduced pressure, ensuring the bath temperature does not exceed 60-70°C to prevent decomposition of the this compound.[4]

    • The crude this compound can then be esterified or further purified. During esterification, avoid high temperatures during the removal of mineral acid to prevent the formation of diethyl malonate.[4]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation of Reactants cluster_synthesis Synthesis Steps cluster_purification Purification chloroacetic_acid Chloroacetic Acid neutralization 1. Neutralization (Chloroacetic Acid + Na2CO3) chloroacetic_acid->neutralization na2co3 Sodium Carbonate na2co3->neutralization nacn Sodium Cyanide cyanation 2. Cyanation (Sodium Chloroacetate + NaCN) nacn->cyanation hcl Hydrochloric Acid acidification 3. Acidification (Sodium Cyanoacetate + HCl) hcl->acidification neutralization->cyanation Sodium Chloroacetate cyanation->acidification Sodium Cyanoacetate evaporation 4. Solvent Evaporation (<70°C) acidification->evaporation Crude this compound final_product This compound evaporation->final_product

Caption: A flowchart of the this compound synthesis process.

Troubleshooting_Guide Troubleshooting Common Side Reactions cluster_issues Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered dark_color Dark Brown Mixture start->dark_color low_yield Low Final Yield start->low_yield malonic_acid_impurity Malonic Acid Impurity start->malonic_acid_impurity vigorous_reaction Runaway Exothermic Reaction dark_color->vigorous_reaction decomposition Thermal Decomposition (>70°C) low_yield->decomposition decarboxylation Decarboxylation (>160°C) low_yield->decarboxylation hydrolysis Nitrile Hydrolysis malonic_acid_impurity->hydrolysis control_temp Improve Cooling & Slow Reagent Addition vigorous_reaction->control_temp low_temp_evap Vacuum Evaporation (<70°C) decomposition->low_temp_evap avoid_high_temp Avoid High Temperatures During Purification decarboxylation->avoid_high_temp control_ph_temp Control pH & Temperature During Acidification hydrolysis->control_ph_temp

Caption: A troubleshooting guide for this compound synthesis.

References

Technical Support Center: Purification of Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of cyanoacetic acid from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Crude this compound typically contains several impurities stemming from its synthesis, which often involves the reaction of a chloroacetate salt with sodium cyanide followed by acidification.[1][2] Common impurities include:

  • Inorganic Salts: Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are major byproducts, depending on the acid (hydrochloric or sulfuric acid) used for acidification.[3][4]

  • Water: The reaction is typically carried out in an aqueous solution.[3]

  • Colored By-products: The reaction can produce highly-colored impurities.[5]

  • Unreacted Starting Materials: Traces of sodium chloroacetate and sodium cyanide may remain.

  • Side-reaction Products: Glycolate can be formed if the reaction temperature becomes too high.[6]

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are:

  • Solvent Extraction: This method is effective for separating this compound from aqueous solutions containing inorganic salts.[3][7] Aliphatic ketones or ester solvents are commonly used.[3][4]

  • Crystallization: This is a common method to obtain high-purity crystalline this compound. It can be performed from a single solvent or a two-solvent system.[3][5]

  • Vacuum Distillation: This technique is used to remove solvents and water from the this compound solution at lower temperatures to prevent decomposition.[6][8]

  • Melt Crystallization: A multi-stage process used for purification without the need for solvents.[9]

Q3: Why is it important to control the temperature during the purification of this compound?

A3: this compound is thermally sensitive and can decompose at elevated temperatures.[3] Decomposition can occur at temperatures near the boiling point of water and becomes more significant at temperatures around 160°C, where it can release toxic fumes of nitrogen oxides and hydrogen cyanide.[3][10] Therefore, evaporation and distillation steps are often performed under reduced pressure to lower the operating temperature.[6][8]

Q4: Can I use any solvent for the extraction of this compound?

A4: Not all solvents are suitable. The ideal solvent should have high solubility for this compound, limited solubility in the aqueous inorganic salt solution, and should not react with the product.[3] Aliphatic ketones with 4 to 5 carbon atoms (e.g., methyl ethyl ketone, methyl isobutyl ketone) and various ester solvents (e.g., ethyl acetate, ethyl formate) have been shown to be effective.[3][4][11]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crystals - Too much solvent was used, leading to significant loss of the compound in the mother liquor.[12]- The solution was not sufficiently concentrated before cooling.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool again to recover more product.- Before discarding the mother liquor, test for residual product by dipping a glass rod, letting it dry, and checking for crystal formation.[12]- Ensure the funnel is pre-warmed before hot filtration to prevent the product from crystallizing on the filter paper.[13]
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the crystallization solvent is higher than the melting point of the this compound (66°C).- The compound is coming out of solution too quickly at a temperature above its melting point.[12]- High concentration of impurities.- Lower the cooling temperature of the solution.- Re-heat the solution and add a small amount of additional solvent to slow down the crystallization process.[12]- Consider a preliminary purification step like extraction to remove a significant portion of impurities.- If colored impurities are present, try adding activated carbon to the hot solution before filtration.[5]
Crystals Form Too Quickly - The solution is supersaturated.- The cooling process is too rapid.- Reheat the solution to redissolve the crystals and add a small amount of extra solvent.[12]- Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.[12]
No Crystals Form - The solution is not saturated.- The solution is supersaturated but requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration and then cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound to the cooled solution.[5]
Extraction & Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Layers During Extraction - Formation of an emulsion.- Similar densities of the aqueous and organic phases.- Allow the mixture to stand for a longer period.- Gently swirl the separation funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the density of the aqueous phase.
Product Decomposition During Vacuum Distillation - The temperature of the heating bath is too high.- The vacuum is not low enough, resulting in a higher boiling point.- Ensure the heating bath temperature is carefully controlled and not significantly higher than the boiling point of the solvent at the applied pressure.- Check the vacuum system for leaks to ensure a sufficiently low pressure is achieved.[14]
"Bumping" During Vacuum Distillation - Uneven boiling of the liquid.- Use a stir bar or boiling chips to ensure smooth boiling.[14]- Ensure the flask is not more than two-thirds full.

Experimental Protocols

Protocol 1: Purification by Solvent Extraction and Crystallization

This protocol is based on methods described in patents for the recovery of this compound from an aqueous inorganic salt solution.[3][5]

  • Extraction:

    • The crude aqueous reaction mixture, containing this compound and inorganic salts, is transferred to a separation funnel.

    • An equal volume of an appropriate extraction solvent (e.g., methyl ethyl ketone or ethyl acetate) is added.[3][4]

    • The funnel is stoppered and shaken gently, with periodic venting, for 5-15 minutes.[4][11]

    • The layers are allowed to separate, and the lower aqueous layer containing the inorganic salts is drained off.

    • The extraction process is repeated 4 to 10 times with fresh solvent to maximize the recovery of this compound.[4][11]

    • The organic extracts are combined.

  • Solvent Removal and Dehydration:

    • The combined organic extract is transferred to a round-bottom flask.

    • The solvent is removed by vacuum distillation.[4] If using a ketone solvent, water can be removed as an azeotrope.[3]

    • The distillation is continued until a concentrated solution of this compound is obtained.

  • Crystallization:

    • The concentrated solution is cooled to approximately 55°C.[5]

    • A few seed crystals of pure this compound are added to induce crystallization.[5]

    • The solution is then cooled slowly over a period of about eight hours to approximately 25°C to allow for the formation of pure crystals.[5]

    • The resulting white crystals are collected by vacuum filtration.

    • The crystals are washed with a small amount of cold solvent and then dried under vacuum.

Quantitative Data from Literature
Parameter Value Reference
Extraction Temperature 20 - 90 °C[4][11]
Extraction Solvent to Aqueous Phase Ratio (v/v) 1:1 to 5:1[4][11]
Number of Extractions 4 - 10[4][11]
Each Extraction Time 5 - 15 minutes[4][11]
Vacuum Distillation Temperature (for water removal) 88 - 92 °C[8]
Vacuum Pressure (for water removal) 0.092 - 0.098 MPa[8]
Crystallization Seeding Temperature 55 °C[5]
Final Crystallization Temperature ~25 °C[5]
Final Product Purity (after crystallization) 98 - 100%[5]

Visualizations

Experimental Workflow for Purification

G A Crude Reaction Mixture (this compound, Water, Inorganic Salts) B Solvent Extraction (e.g., with Methyl Ethyl Ketone) A->B C Aqueous Layer (Inorganic Salts) B->C Discard/Recycle D Organic Extract (this compound, Solvent, Water) B->D E Vacuum Distillation (Solvent & Water Removal) D->E F Recovered Solvent E->F Recycle G Concentrated this compound E->G H Crystallization (Slow Cooling & Seeding) G->H I Mother Liquor H->I Recycle/Re-process J Vacuum Filtration & Drying H->J K Pure Crystalline this compound J->K

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Crystallization

G start Start Crystallization no_crystals No Crystals Form start->no_crystals oil_out Oiling Out Occurs start->oil_out low_yield Low Yield start->low_yield success Successful Crystallization start->success step1 Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->step1 Try step2 Re-heat Solution Add More Solvent Cool Slowly oil_out->step2 Try step3 Concentrate Mother Liquor low_yield->step3 Try step1->success step2->success step3->success

Caption: Troubleshooting guide for common crystallization issues.

References

Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the decarboxylation of cyanoacetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the decarboxylation of this compound derivatives?

A1: The most common and robust method for the decarboxylation of this compound esters is the Krapcho decarboxylation. This reaction is particularly effective for esters bearing an electron-withdrawing group, such as a nitrile, at the β-position.[1][2][3] It typically involves heating the substrate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, often a halide such as lithium chloride (LiCl).[1][3]

Q2: My Krapcho decarboxylation is not proceeding to completion. What are the likely causes?

A2: Incomplete Krapcho decarboxylation can be attributed to several factors:

  • Insufficient Temperature: The reaction is thermally driven and often requires high temperatures, typically between 120 °C and 180 °C.[1]

  • Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or HMPT are generally required.[2][4]

  • Ineffective Salt: The choice and amount of salt are crucial. Lithium chloride (LiCl) is often the most effective due to the Lewis acidity of the lithium cation.[1]

  • Lack of Water: A stoichiometric amount of water is necessary for the protonation of the carbanion intermediate formed after the loss of CO2.[1]

Q3: I am observing a significant amount of a side product that appears to be a carboxylic acid or an amide. What is happening?

A3: The formation of a carboxylic acid or an amide side product is likely due to the hydrolysis of the nitrile group.[5][6] This can occur under both acidic and basic conditions. The presence of water, especially at elevated temperatures, can facilitate this side reaction. Milder reaction conditions and minimizing excess water can help to reduce the extent of nitrile hydrolysis.[5]

Q4: Can I perform the decarboxylation under aqueous conditions?

A4: While the traditional Krapcho decarboxylation uses polar aprotic solvents, some variations can be performed in aqueous media, particularly with microwave assistance.[7] However, the solubility of the substrate and the potential for side reactions like nitrile hydrolysis should be carefully considered.

Q5: My starting material is a this compound, not an ester. How should I approach the decarboxylation?

A5: Direct thermal decarboxylation of this compound can be achieved by heating. For example, heating this compound to 160 °C yields acetonitrile and carbon dioxide. However, for substituted cyanoacetic acids, careful optimization of the temperature is required to avoid decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the decarboxylation of this compound derivatives.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS. Optimal temperatures are typically in the 120-180 °C range for Krapcho reactions.[1]
Inappropriate solvent.Ensure a polar aprotic solvent such as DMSO, DMF, or HMPT is being used.[2][4]
Incorrect salt or insufficient amount.Use a stoichiometric or slight excess of an effective salt like LiCl. For less reactive substrates, consider using a more nucleophilic salt like LiI or NaI.[1]
Insufficient water (for Krapcho reaction).Ensure at least one equivalent of water is present, especially if using anhydrous solvents.[1]
Formation of Byproducts Nitrile hydrolysis to amide or carboxylic acid.Minimize reaction time and temperature. Ensure the reaction is carried out under neutral or slightly acidic conditions if possible. Reduce the amount of water if excess is present.[5]
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
Difficulty in Product Isolation/Purification High boiling point of the solvent (e.g., DMSO).After the reaction, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.[1]
Emulsion formation during workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Krapcho decarboxylation of various this compound esters, demonstrating the impact of different parameters.

SubstrateSaltSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonateLiClDMSO/H₂O160-1802-6High[1]
Ethyl 2-cyano-2-phenylacetateNaClDMSO/H₂O140485[8]
Ethyl 2-cyano-2-phenylacetateLiClDMSO/H₂O140292[8]
Isatin + Ethyl cyanoacetateNone (DBU base)H₂O801270[7]
Isatin + Ethyl cyanoacetateNaCl (DBU base)H₂O80870[7]
Substituted β-ketoestersLiClDMSOHigh-Good[3]

Experimental Protocols

Protocol 1: General Krapcho Dealkoxycarbonylation of an Ethyl Cyanoacetate Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted ethyl cyanoacetate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted ethyl cyanoacetate (1 equivalent), lithium chloride (1.2 equivalents), DMSO, and water (1.2 equivalents). The amount of DMSO should be sufficient to dissolve the reactants upon heating.

  • Stir the mixture at room temperature to ensure all solids are dissolved.

  • Heat the reaction mixture to 160-180 °C and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine to remove residual DMSO and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Protocol 2: Thermal Decarboxylation of a Substituted this compound

This protocol is a general method for the decarboxylation of a this compound.

Materials:

  • Substituted this compound

  • High-boiling point inert solvent (e.g., diphenyl ether) - optional

Procedure:

  • Place the substituted this compound in a round-bottom flask equipped with a distillation apparatus.

  • If the product is volatile, a solvent-free reaction is preferred. If the substrate is prone to charring, a high-boiling inert solvent can be used.

  • Heat the flask gradually in an oil bath or with a heating mantle.

  • The decarboxylation will start, evidenced by the evolution of carbon dioxide gas.

  • Continue heating until the gas evolution ceases. The temperature required will depend on the substrate.

  • If the product is volatile, it can be distilled directly from the reaction flask.

  • If a solvent was used, the product can be isolated by distillation or crystallization after cooling the reaction mixture.

  • Purify the product as necessary.

Visualizations

Decarboxylation_Mechanism start This compound Derivative (Ester) intermediate1 Halide Attack on Ester Alkyl Group start->intermediate1 X⁻ (e.g., Cl⁻) Heat, DMSO intermediate2 Carboxylate Anion Formation intermediate1->intermediate2 SN2 Displacement intermediate3 Decarboxylation (Loss of CO2) intermediate2->intermediate3 Heat intermediate4 Carbanion Intermediate intermediate3->intermediate4 product Decarboxylated Product (Nitrile) intermediate4->product Protonation (from H₂O) side_reaction Nitrile Hydrolysis product->side_reaction H₂O, Heat (Acid or Base) amide Amide side_reaction->amide Partial Hydrolysis acid Carboxylic Acid side_reaction->acid Complete Hydrolysis

Caption: Krapcho Decarboxylation Mechanism and Potential Side Reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Adequate (120-180 °C)? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is a Polar Aprotic Solvent (e.g., DMSO) Used? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Use Appropriate Solvent check_solvent->change_solvent No check_salt Is an Effective Salt (e.g., LiCl) Present in Sufficient Amount? check_solvent->check_salt Yes change_solvent->check_salt add_salt Add/Change Salt check_salt->add_salt No check_water Is Water Present (for Krapcho)? check_salt->check_water Yes add_salt->check_water add_water Add Stoichiometric Water check_water->add_water No side_products Are Side Products (Amide/Acid) Observed? check_water->side_products Yes add_water->side_products optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Control Water Content side_products->optimize_conditions Yes success Successful Decarboxylation side_products->success No optimize_conditions->success

Caption: Troubleshooting Workflow for Decarboxylation Issues.

Issue_Diagnosis symptom Symptom Low Conversion Byproduct Formation cause_low Potential Causes (Low Conversion) Low Temperature Wrong Solvent Ineffective Salt No Water symptom:f1->cause_low:head cause_byproduct Potential Causes (Byproducts) Nitrile Hydrolysis Decomposition symptom:f2->cause_byproduct:head solution_low Solutions (Low Conversion) Increase Temperature Change to DMSO/DMF Use LiCl Add H₂O cause_low:f1->solution_low:f1 cause_low:f2->solution_low:f2 cause_low:f3->solution_low:f3 cause_low:f4->solution_low:f4 solution_byproduct Solutions (Byproducts) Minimize H₂O/Heat Lower Temperature cause_byproduct:f1->solution_byproduct:f1 cause_byproduct:f2->solution_byproduct:f2

Caption: Diagnosing Common Decarboxylation Problems.

References

Technical Support Center: Managing the Hygroscopic Nature of Cyanoacetic Acid in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of cyanoacetic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is a hygroscopic solid, which means it readily absorbs moisture from the atmosphere.[1][2] This can cause the crystalline solid to become a pale yellow liquid or clump together, which may affect its reactivity and the accuracy of measurements.[2]

Q2: How should I properly store this compound to minimize moisture absorption?

A2: To minimize moisture absorption, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For highly sensitive applications, storage in a desiccator or a glovebox with a dry atmosphere is recommended.

Q3: My this compound has clumped together. Can I still use it?

A3: Clumped this compound indicates moisture absorption. While it may still be usable for some applications, the presence of water can negatively impact reactions that require anhydrous conditions. For best results, it is recommended to dry the this compound before use or use a fresh, unopened container.

Q4: How can I dry this compound that has absorbed moisture?

A4: this compound can be dried by recrystallization from a suitable solvent mixture like benzene/acetone (2:3) and then drying over a desiccant such as silica gel. Gentle heating under vacuum is another option, but care must be taken as this compound decomposes at 160 °C.[1]

Q5: Does the presence of water always negatively impact reactions with this compound?

A5: Not necessarily. While many organic reactions require anhydrous conditions to proceed efficiently and avoid side reactions, some, like certain Knoevenagel condensations, have been successfully performed in aqueous media.[4][5][6] In some "green chemistry" approaches, water is intentionally used as a solvent. The impact of water is context-dependent and should be evaluated for each specific reaction.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Knoevenagel Condensation

Possible Cause: The hygroscopic nature of your this compound may be introducing variable amounts of water into your reaction, leading to inconsistent results, especially in non-aqueous solvent systems.

Troubleshooting Steps:

  • Assess the State of Your Reagent: Visually inspect your this compound. If it appears clumpy or wet, it has likely absorbed a significant amount of moisture.

  • Dry the this compound: Before use, dry the this compound using one of the methods described in the FAQs (Q4).

  • Use Anhydrous Reaction Conditions: Ensure all your glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incorporate a Dehydrating Agent: For particularly moisture-sensitive reactions, consider adding a dehydrating agent like anhydrous copper sulfate to the reaction mixture.[7]

  • Run a Control Reaction: If possible, perform the reaction with a fresh, unopened bottle of this compound and compare the results with those obtained using your current stock.

Issue 2: Difficulty in Weighing and Handling this compound

Possible Cause: Due to its hygroscopic nature, this compound can be challenging to weigh accurately as it continuously absorbs moisture from the air.

Troubleshooting Steps:

  • Minimize Exposure to Air: Work quickly when weighing this compound. Have all your equipment and vessels ready before opening the reagent container.

  • Use a Glovebox or Glove Bag: For the most accurate measurements and to prevent moisture contamination, handle and weigh this compound inside a glovebox or glove bag with a dry, inert atmosphere.

  • Weigh by Difference: Quickly cap the weighing vessel after adding the approximate amount of this compound. Record the weight, transfer the reagent to your reaction flask, and then re-weigh the empty (or near-empty) vessel. The difference in weight will give you a more accurate measure of the transferred reagent.

Quantitative Data

The impact of water on the Knoevenagel condensation can vary significantly depending on the specific substrates, catalyst, and solvent system used. While some protocols have been optimized for aqueous conditions, others require a strictly anhydrous environment for optimal yield and purity.

Reaction ConditionExpected OutcomeCitation
Knoevenagel condensation in hexane with DIPEAc catalystGood to excellent yields. Anhydrous conditions are implied for this non-polar solvent system to avoid potential side reactions.
Knoevenagel condensation using KOH in water with microwave irradiationGood yields (65-97%). Demonstrates the feasibility and efficiency of using water as a solvent under specific conditions.[5][8]
Knoevenagel condensation with a [Bmim][OAc] ionic liquid catalyst in waterHigh purity and excellent yield. The reaction proceeded smoothly in an aqueous medium.[4][6]

Experimental Protocols

Protocol 1: Knoevenagel Condensation under Anhydrous Conditions

This protocol is adapted for the synthesis of cyanoacrylates where the exclusion of water is critical for achieving high yields and purity.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol, dried)

  • Anhydrous solvent (e.g., toluene, 10 mL)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • To the round-bottom flask, add the dried this compound (1.0 mmol) and the aldehyde (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux. Water formed during the reaction can be azeotropically removed using the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with brine (saturated aqueous NaCl solution) to remove the catalyst and any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as required.

Visualizations

Troubleshooting_Hygroscopic_Cyanoacetic_Acid cluster_start Problem Identification cluster_investigation Troubleshooting Workflow cluster_solution Resolution start Experiment with This compound issue Inconsistent Results or Low Yield? start->issue check_reagent Inspect this compound: Clumped or Wet? issue->check_reagent Yes outcome Improved and Consistent Yields issue->outcome No dry_reagent Dry the Reagent (Desiccator/Vacuum) check_reagent->dry_reagent Yes use_anhydrous Implement Anhydrous Techniques (Dry Glassware, Inert Atmosphere) check_reagent->use_anhydrous No, but still problematic dry_reagent->use_anhydrous add_dehydrating_agent Consider Adding a Dehydrating Agent (e.g., Anhydrous CuSO4) use_anhydrous->add_dehydrating_agent control_reaction Run a Control with Fresh Reagent add_dehydrating_agent->control_reaction control_reaction->outcome

Caption: Troubleshooting workflow for issues related to hygroscopic this compound.

Knoevenagel_Condensation_Anhydrous_Workflow cluster_preparation Preparation cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_workup Work-up and Purification prep_glassware Dry Glassware (Oven, >4h @ 120°C) add_reactants Charge Flask with Dried this compound, Aldehyde, and Anhydrous Solvent prep_glassware->add_reactants prep_reagent Dry this compound (if necessary) prep_reagent->add_reactants add_catalyst Add Catalyst (e.g., Piperidine) add_reactants->add_catalyst reflux Heat to Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor Progress by TLC reflux->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete wash Wash with Brine cool_down->wash dry_organic Dry Organic Layer (Anhydrous Na2SO4) wash->dry_organic concentrate Concentrate Under Reduced Pressure dry_organic->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for anhydrous Knoevenagel condensation.

References

Technical Support Center: Knoevenagel Condensation of Ketones with Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knoevenagel condensation of ketones with cyanoacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of less reactive ketones with this compound.

Issue 1: Low to No Product Yield

  • Question: My Knoevenagel condensation with a ketone is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in the Knoevenagel condensation of ketones can be attributed to several factors, primarily the lower reactivity of ketones compared to aldehydes.[1] Here is a systematic approach to troubleshoot this issue:

    • Insufficient Reaction Temperature: Ketones often require higher temperatures to react.[2] Consider increasing the reaction temperature to a range of 100-160°C, depending on the specific ketone. For example, cyclohexanone reactions are often conducted between 100-120°C, while the less reactive cyclododecanone may require 130-140°C.[2]

    • Catalyst Inefficiency: While weak bases like piperidine or ammonium acetate are standard, they may not be effective for unreactive ketones.[3] Consider using a stronger base catalyst system, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water, which has been shown to be effective even at room temperature for ketones like cyclohexanone and acetone.[1]

    • Inadequate Water Removal: The condensation reaction produces water. Failure to remove it can shift the equilibrium back towards the reactants.[4] If using a solvent that forms an azeotrope with water (e.g., benzene, toluene), employ a Dean-Stark apparatus.

    • Steric Hindrance: Bulky substituents on the ketone can impede the reaction.[5] In such cases, longer reaction times and higher temperatures may be necessary.

    • Decomposition of this compound: this compound can decompose at excessively high temperatures, leading to lower yields. A controlled addition of a solution of this compound in acetic acid can help manage the reaction temperature and prevent decomposition.[2]

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. How can I identify and minimize their formation?

  • Answer: The two most common side reactions are the self-condensation of the ketone and the Michael addition of this compound to the α,β-unsaturated product.

    • Self-Condensation of Ketone: This is more likely to occur with strong bases.[3]

      • Solution: Use a weaker base catalyst, such as ammonium acetate, or carefully control the amount of a stronger base.[2] Slowly adding the ketone to the reaction mixture can also help minimize its self-condensation.[5]

    • Michael Addition: The highly activated α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of deprotonated this compound.

      • Solution: Use a 1:1 molar ratio of the ketone and this compound to minimize the presence of excess nucleophile.

Frequently Asked Questions (FAQs)

  • Q1: Why are ketones less reactive than aldehydes in the Knoevenagel condensation?

    • A1: Ketones are generally less reactive than aldehydes due to two main factors: steric hindrance and electronic effects. The two alkyl groups on the ketone's carbonyl carbon make it more sterically hindered for the nucleophilic attack by the enolate of this compound. Electronically, the alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.

  • Q2: What is the role of acetic acid when used as a solvent with this compound?

    • A2: Using a solution of this compound in acetic acid allows for a controlled, even addition to the reaction mixture. This helps to manage the exothermic nature of the reaction and the rate of CO2 evolution during in-situ decarboxylation, preventing a violent reaction and potential decomposition of the this compound at high temperatures.[2]

  • Q3: Can microwave irradiation be used to improve the reaction with ketones?

    • A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating the Knoevenagel condensation, often leading to shorter reaction times and higher yields, even under solvent-free conditions.[6][7][8]

  • Q4: What is the Doebner modification and is it applicable here?

    • A4: The Doebner modification involves the use of pyridine as a solvent. When the active methylene compound contains a carboxylic acid group, such as in this compound, this modification facilitates both the condensation and a subsequent decarboxylation in a single step.[3][9]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Cyclohexanone with this compound (High Temperature)

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclohexanone and a catalytic amount of ammonium acetate.

  • Heating: Heat the mixture to 100-120°C.[2]

  • Reactant Addition: Prepare a solution of this compound in glacial acetic acid (e.g., a 1:1 weight ratio).[2] Add this solution dropwise to the heated ketone-catalyst mixture.

  • Reaction Monitoring: Monitor the reaction progress by observing the evolution of CO2 gas and by using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into cold water. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: DBU-Catalyzed Knoevenagel Condensation of Acetone with Ethyl Cyanoacetate (Room Temperature)

This protocol uses ethyl cyanoacetate as an example, but can be adapted for this compound.

  • Reactant Mixture: In a round-bottom flask, combine acetone (1 mmol), ethyl cyanoacetate (1 mmol), and a DBU/water complex (formed by reacting 1 mmol of DBU with 25 mmol of water).[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction with acetone is reported to be complete in 45 minutes.[1]

  • Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and air dry.

Data Presentation

Table 1: Reaction Conditions for Knoevenagel Condensation of Ketones with this compound/Esters

KetoneActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
CyclododecanoneThis compoundAmmonium AcetateAcetic Acid130-14016 h93.8[2]
CyclohexanoneThis compoundAmmonium AcetateAcetic Acid100-120--[2]
CyclohexanoneEthyl CyanoacetateDBU/H₂OWaterRoom Temp.40 min95[1]
AcetoneEthyl CyanoacetateDBU/H₂OWaterRoom Temp.45 min92[1]

Mandatory Visualizations

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Ketone (R-CO-R') Alkoxide Alkoxide Intermediate Ketone->Alkoxide Cyanoacetic_Acid This compound (NC-CH2-COOH) Enolate Enolate (NC-CH(-)-COOH) Cyanoacetic_Acid->Enolate + Base Base Base (B:) Base->Enolate Enolate->Alkoxide + Ketone Beta_Hydroxy β-Hydroxy Adduct Alkoxide->Beta_Hydroxy + BH+ Product α,β-Unsaturated Cyano Acid Beta_Hydroxy->Product - H2O (Dehydration) Water Water (H2O) Product->Water BH Protonated Base (BH+) BH->Beta_Hydroxy

Caption: Mechanism of the Knoevenagel condensation of a ketone with this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Temp Is Reaction Temperature Sufficiently High? (100-160°C for ketones) Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is the Catalyst Effective? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Change_Catalyst Consider Stronger Base (e.g., DBU) or Different Catalyst System Check_Catalyst->Change_Catalyst No Check_Water Is Water Being Removed? Check_Catalyst->Check_Water Yes Change_Catalyst->Check_Water Remove_Water Use Dean-Stark or Other Water Removal Method Check_Water->Remove_Water No Check_Side_Products Are Side Products Observed? Check_Water->Check_Side_Products Yes Remove_Water->Check_Side_Products Minimize_Side_Products Adjust Stoichiometry (1:1) Use Weaker Base Slow Addition of Ketone Check_Side_Products->Minimize_Side_Products Yes Success Improved Yield Check_Side_Products->Success No Minimize_Side_Products->Success

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation of ketones.

References

Technical Support Center: Cyanoacrylate Monomer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of cyanoacrylate monomers during synthesis and storage.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis, purification, and storage of cyanoacrylate monomers in a question-and-answer format.

Question: My Knoevenagel condensation reaction mixture turned into a solid mass before the depolymerization step. What happened?

Answer: This indicates premature bulk polymerization of the intermediate oligomers. The primary causes are the loss of acidic conditions or the presence of strong basic catalysts. Cyanoacrylates are extremely sensitive to anionic polymerization initiated by bases.[1][2]

  • Troubleshooting Steps:

    • Catalyst Neutralization: Ensure that the basic catalyst (e.g., piperidine) used in the condensation reaction is fully neutralized with an acid, such as phosphorus pentoxide (P₂O₅) or p-toluenesulfonic acid, before attempting to remove the solvent or apply high heat for depolymerization.[3][4]

    • Avoid Strong Bases: The Knoevenagel reaction for cyanoacrylate synthesis is base-catalyzed. However, residual strong bases can trigger rapid polymerization of the resulting oligomer.[1][5] Use the catalyst judiciously and ensure it is neutralized or removed.

    • Temperature Control: While heat is required for the condensation, excessive temperatures can accelerate unwanted side reactions. Maintain the recommended temperature for the specific alkyl cyanoacetate being used.

Question: I have a very low yield of monomer after the depolymerization ("cracking") and distillation step. How can I improve it?

Answer: A low monomer yield is typically due to incomplete depolymerization or repolymerization of the monomer in the collection vessel.[4][6]

  • Troubleshooting Steps:

    • Depolymerization Temperature & Pressure: The "cracking" process requires high temperatures (150–250°C) under high vacuum.[4][7] Ensure your system can maintain a stable, high temperature and a low pressure to facilitate the efficient vaporization of the monomer as it forms.

    • Stabilize the Distillate: The freshly distilled monomer is highly pure and extremely reactive. The collection flask must contain both an anionic and a free-radical inhibitor to prevent the collected monomer from immediately polymerizing.[4][8] Gaseous inhibitors like sulfur dioxide (SO₂) are often introduced into the distillation apparatus to stabilize the monomer vapors before condensation.[4][6]

    • Short Path Distillation: The path from the cracking vessel to the condenser should be as short as possible to minimize the time the hot monomer vapor is in contact with surfaces, reducing the chance of premature polymerization.[3]

Question: My purified and stabilized cyanoacrylate monomer solidified in the storage container. What is the cause?

Answer: Premature polymerization during storage is almost always caused by contamination with moisture, exposure to high temperatures, or insufficient inhibitor concentration.[9][10]

  • Troubleshooting Steps:

    • Moisture Contamination: Moisture is a potent initiator of anionic polymerization.[9][11] Ensure all storage containers are scrupulously dry. Use containers with tight-fitting caps and consider storing them in a desiccator. Each time an opened container is exposed to ambient air, moisture is introduced.[9]

    • Temperature Control: Store cyanoacrylate monomers in a cool, dark place. Refrigeration is often recommended for unopened containers.[9] However, if you refrigerate an opened bottle, allow it to warm to room temperature before opening to prevent condensation from forming inside.[9]

    • Inhibitor Depletion: The stabilizers are consumed over time. If the monomer is stored for extended periods or exposed to conditions that accelerate polymerization, the inhibitors may become depleted. Verify that the correct types and amounts of inhibitors were added post-purification.

Question: The viscosity of my monomer seems to have increased, and it cures slower than expected. Is this related to polymerization?

Answer: Yes, an increase in viscosity and a decrease in curing speed are classic signs of partial polymerization.[9] As oligomers form, the concentration of active monomer decreases, leading to slower reaction kinetics and increased viscosity.[9] To confirm this, you can perform a viscosity measurement and compare it to the specification of the pure monomer.

Quantitative Data on Stabilization

Proper stabilization requires a combination of anionic and free-radical inhibitors. The concentrations must be optimized to ensure shelf stability without overly inhibiting the desired polymerization during application.

Stabilizer TypeExamplesTypical Concentration (ppm)Primary Function & Notes
Anionic (Acidic) Sulfur Dioxide (SO₂), Sulfonic Acids (e.g., methanesulfonic acid), Boric Acid Chelates, Phosphorus Pentoxide (P₂O₅)10 - 100Prevents anionic polymerization initiated by weak bases (like moisture).[6][8] SO₂ is often used as a vapor-phase stabilizer.[8] Strong acids can completely halt polymerization.[12]
Free-Radical Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), p-Methoxy Phenol (MEHQ), Butylated Hydroxy Anisole (BHA)15 - 500+Prevents polymerization initiated by free radicals, often from light exposure or impurities.[13][14] Often used in combination; for example, 20-50 ppm of HQ combined with a larger amount of BHA.[13][14]

Experimental Protocols

Protocol 1: Generalized Synthesis of Cyanoacrylate Monomer

This protocol describes the Knoevenagel condensation followed by thermal depolymerization, a common method for synthesizing cyanoacrylate esters.[1][4][5]

  • Condensation Reaction:

    • In a multi-necked flask equipped with a mechanical stirrer, condenser, and a means for azeotropic water removal (e.g., Dean-Stark trap), combine an alkyl cyanoacetate, a formaldehyde source (e.g., paraformaldehyde), and a non-aqueous solvent (e.g., toluene).[5]

    • Add a basic catalyst, such as piperidine, to initiate the condensation.[3]

    • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically.

    • Once water evolution ceases, the reaction is complete. The mixture contains a low-molecular-weight cyanoacrylate polymer/oligomer.

  • Depolymerization (Cracking):

    • Cool the reaction mixture and add an acidic catalyst neutralizer and depolymerization aid, such as phosphorus pentoxide (P₂O₅).[3][4]

    • Add free-radical inhibitors like hydroquinone to the mixture.[4]

    • Remove the solvent under reduced pressure.

    • Heat the resulting viscous oligomer mixture to 150-250°C under a high vacuum.

    • The polymer will "crack" or depolymerize, yielding gaseous monomer.

  • Purification and Stabilization:

    • Pass the monomer vapor through a short-path distillation apparatus. It is critical to introduce an acidic vapor-phase stabilizer, like SO₂, into the system to prevent repolymerization.[4][6]

    • Collect the condensed liquid monomer in a receiving flask that has been pre-charged with both anionic and free-radical stabilizers.

    • The crude monomer can be redistilled under high vacuum to achieve high purity.

Protocol 2: Viscosity Measurement to Detect Partial Polymerization

This protocol is used to determine the dynamic viscosity of a cyanoacrylate monomer sample, which can indicate if premature oligomerization has occurred.[9]

  • Apparatus: A rotational viscometer (e.g., Brookfield type).

  • Methodology:

    • Bring the cyanoacrylate monomer sample to a constant, specified temperature (typically 25°C) using a water bath.

    • Select the appropriate spindle and rotational speed for the expected viscosity of the monomer (typically very low, <10 cP).

    • Immerse the spindle in the monomer to the specified depth.

    • Allow the reading to stabilize and then record the viscosity value in centipoise (cP) or millipascal-seconds (mPa·s).[9]

    • An elevated viscosity compared to a fresh, pure standard indicates the presence of oligomers.

Visualizations

Troubleshooting_Workflow Figure 1. Troubleshooting Logic for Premature Polymerization start Premature Polymerization Observed q_when When did polymerization occur? start->q_when synthesis During Synthesis / Depolymerization q_when->synthesis Synthesis storage During Storage / Post-Purification q_when->storage Storage cause_synthesis Probable Causes: - Incomplete catalyst neutralization - Lack of inhibitors in distillation path - Excessive temperature synthesis->cause_synthesis cause_storage Probable Causes: - Moisture contamination - High temperature exposure - Inhibitor depletion storage->cause_storage solution_synthesis Solutions: - Add P₂O₅ or sulfonic acid before cracking - Stabilize collection flask & vapor path - Verify temperature control cause_synthesis->solution_synthesis solution_storage Solutions: - Use dry, sealed containers (desiccator) - Store in a cool, dark place - Verify stabilizer concentrations cause_storage->solution_storage

Caption: Troubleshooting workflow for premature polymerization.

Synthesis_Workflow Figure 2. General Workflow for Cyanoacrylate Synthesis reactants Reactants (Alkyl Cyanoacetate + Paraformaldehyde) condensation Knoevenagel Condensation (Base Catalyst) reactants->condensation oligomer Polymer/ Oligomer Slurry condensation->oligomer depolymerization Depolymerization (Cracking) (150-250°C + Vacuum) oligomer->depolymerization purification Distillation & Collection depolymerization->purification product Stabilized Monomer purification->product

Caption: General workflow for cyanoacrylate synthesis.

References

Technisches Support-Zentrum: Reduzierung von Verunreinigungen bei der industriellen Herstellung von Cyanessigsäure

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Reduzierung von Verunreinigungen bei der industriellen Herstellung von Cyanessigsäure.

Fehlerbehebungsleitfaden

Dieser Leitfaden im Frage-und-Antwort-Format befasst sich mit spezifischen Problemen, die während der Synthese und Reinigung von Cyanessigsäure auftreten können.

Problem 1: Geringe Ausbeute des Endprodukts

  • Frage: Unsere Cyanessigsäuresynthese nach der Kolbe-Nitrilsynthese (Umsetzung von Chloressigsäure mit Natriumcyanid) zeigt eine konstant niedrige Ausbeute. Was sind die möglichen Ursachen und wie können wir die Ausbeute verbessern?

  • Antwort: Eine geringe Ausbeute kann auf mehrere Faktoren zurückzuführen sein:

    • Nebenreaktionen: Die Bildung von Nebenprodukten wie Glykolsäure durch Hydrolyse von Chloressigsäure oder die Bildung von Isonitrilen kann die Ausbeute an Cyanessigsäure verringern.[1][2][3] Eine präzise Kontrolle der Reaktionstemperatur ist entscheidend, da höhere Temperaturen Nebenreaktionen begünstigen können.

    • Unvollständige Reaktion: Stellen Sie sicher, dass die Reaktionszeit ausreichend ist und eine gute Durchmischung der Reaktanten erfolgt, um eine vollständige Umsetzung zu gewährleisten.

    • Verlust während der Aufarbeitung: Bei der Extraktion und Kristallisation kann es zu Produktverlusten kommen. Optimieren Sie die Extraktionsbedingungen (Lösungsmittel, Anzahl der Extraktionsschritte) und die Kristallisationsparameter (Temperatur, Kühlrate), um die Ausbeute zu maximieren.

Problem 2: Verfärbung des Produkts

  • Frage: Das erhaltene Cyanessigsäureprodukt weist eine gelbliche bis bräunliche Verfärbung auf. Was verursacht diese Verfärbung und wie können wir sie entfernen?

  • Antwort: Verfärbungen können durch Zersetzungsprodukte oder Verunreinigungen entstehen.

    • Thermische Zersetzung: Cyanessigsäure ist thermisch instabil und kann sich bei erhöhten Temperaturen zersetzen, was zu farbigen Nebenprodukten führen kann.[4] Vermeiden Sie hohe Temperaturen während der Destillation und Trocknung. Eine Vakuumdestillation bei niedrigeren Temperaturen wird empfohlen.

    • Verunreinigungen im Ausgangsmaterial: Die Qualität der Ausgangsmaterialien (Chloressigsäure, Natriumcyanid) kann die Farbe des Endprodukts beeinflussen. Verwenden Sie hochreine Ausgangsmaterialien.

    • Entfernung der Verfärbung: Eine Behandlung mit Aktivkohle vor der Kristallisation kann helfen, farbige Verunreinigungen zu adsorbieren. Eine anschließende Umkristallisation aus einem geeigneten Lösungsmittel kann die Reinheit und Farbe des Produkts weiter verbessern.

Problem 3: Hoher Gehalt an anorganischen Salzen

  • Frage: Unsere Analyse zeigt einen hohen Gehalt an Natriumchlorid im Endprodukt. Wie können wir den Salzgehalt effektiv reduzieren?

  • Antwort: Anorganische Salze, hauptsächlich Natriumchlorid, sind ein häufiges Nebenprodukt der Synthese.

    • Optimierte Extraktion: Eine sorgfältige Lösungsmittelextraktion ist entscheidend, um die Cyanessigsäure von den in der wässrigen Phase gelösten Salzen zu trennen. Die Wahl des Extraktionsmittels und die Anzahl der Extraktionsschritte beeinflussen die Effizienz der Trennung.

    • Umkristallisation: Eine Umkristallisation der rohen Cyanessigsäure aus einem Lösungsmittel, in dem das Salz nur schlecht löslich ist, kann den Salzgehalt erheblich reduzieren.

    • Schmelzkristallisation: Die Schmelzkristallisation ist eine lösungsmittelfreie Methode zur Reinigung, die sehr effektiv bei der Entfernung von anorganischen Salzen sein kann.

Problem 4: Vorhandensein von Malonsäure als Verunreinigung

  • Frage: Wir haben Malonsäure als signifikante Verunreinigung in unserem Cyanessigsäureprodukt identifiziert. Wie entsteht diese und wie können wir ihre Bildung minimieren?

  • Antwort: Malonsäure entsteht durch die Hydrolyse der Nitrilgruppe der Cyanessigsäure.[5][6][7][8][9]

    • Kontrolle des pH-Wertes: Die Hydrolyse wird sowohl durch Säuren als auch durch Basen katalysiert.[5][6][7][8][9] Eine sorgfältige Kontrolle des pH-Wertes während der gesamten Synthese und Aufarbeitung ist entscheidend, um diese Nebenreaktion zu minimieren. Vermeiden Sie extreme pH-Bedingungen und längere Verweilzeiten in stark sauren oder basischen Lösungen.

    • Temperaturkontrolle: Erhöhte Temperaturen können die Hydrolyserate beschleunigen. Führen Sie die Reaktion und die Aufarbeitungsschritte bei möglichst niedrigen Temperaturen durch.

Häufig gestellte Fragen (FAQs)

Synthese und Verunreinigungen

  • F1: Was sind die häufigsten Verunreinigungen bei der industriellen Herstellung von Cyanessigsäure?

    • Die häufigsten Verunreinigungen sind Wasser, anorganische Salze (z. B. Natriumchlorid), unumgesetzte Ausgangsmaterialien (Chloressigsäure, Cyanid), Glykolsäure und Malonsäure.[1][2][3]

  • F2: Wie kann die Bildung von Glykolsäure als Nebenprodukt minimiert werden?

    • Die Bildung von Glykolsäure erfolgt durch die Hydrolyse von Chloressigsäure. Dies kann durch eine genaue Kontrolle der Reaktionstemperatur und die Vermeidung eines Überschusses an Wasser in der Reaktionsmischung minimiert werden.

Reinigungsmethoden

  • F3: Welche Reinigungsmethoden sind für Cyanessigsäure am effektivsten?

    • Die gebräuchlichsten und effektivsten Methoden sind die Lösungsmittelextraktion, die Umkristallisation und die Schmelzkristallisation. Die Wahl der Methode hängt von der Art und dem Ausmaß der Verunreinigungen sowie von den gewünschten Reinheitsanforderungen ab.

  • F4: Welches Lösungsmittel eignet sich am besten für die Extraktion von Cyanessigsäure?

    • Ester wie Ethylacetat und Propylacetat sowie Ketone wie Methylethylketon und Methylisobutylketon haben sich als wirksame Extraktionsmittel für Cyanessigsäure erwiesen. Die Wahl hängt von der spezifischen Prozessanforderung und der Löslichkeit der Verunreinigungen ab.

Analytische Methoden

  • F5: Wie kann die Reinheit von Cyanessigsäure und der Gehalt an Verunreinigungen quantitativ bestimmt werden?

    • Die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion ist eine weit verbreitete und zuverlässige Methode zur Quantifizierung der Reinheit von Cyanessigsäure und zur Bestimmung des Gehalts an organischen Verunreinigungen.[10][11] Anorganische Verunreinigungen können durch Ionenchromatographie oder andere geeignete analytische Techniken bestimmt werden.

Daten zur Reinigungseffizienz

Die folgende Tabelle fasst typische Reinheitsgrade von Cyanessigsäure nach verschiedenen Reinigungsschritten zusammen. Die genauen Werte können je nach den spezifischen Prozessbedingungen variieren.

ReinigungsmethodeAusgangsreinheit (typisch)Erreichbare Reinheit (typisch)Hauptsächlich entfernte Verunreinigungen
Lösungsmittelextraktion 85-90%95-98%Anorganische Salze, wasserlösliche Verunreinigungen
Umkristallisation 95-98%> 99%Anorganische Salze, organische Nebenprodukte
Schmelzkristallisation 90-95%> 99,5%Anorganische Salze, Wasser, organische Nebenprodukte

Experimentelle Protokolle

1. Protokoll zur Lösungsmittelextraktion

  • Vorbereitung: Die wässrige Reaktionsmischung, die rohe Cyanessigsäure und anorganische Salze enthält, wird in einen Scheidetrichter gegeben.

  • Extraktion: Fügen Sie ein geeignetes organisches Lösungsmittel (z. B. Ethylacetat) im Verhältnis 1:1 (v/v) zur wässrigen Phase hinzu.

  • Mischen: Schütteln Sie den Scheidetrichter kräftig für 2-3 Minuten, um eine intensive Durchmischung der beiden Phasen zu gewährleisten. Entlüften Sie den Trichter regelmäßig.

  • Phasentrennung: Lassen Sie den Scheidetrichter stehen, bis sich die organische und die wässrige Phase vollständig getrennt haben.

  • Abtrennung: Lassen Sie die untere wässrige Phase ab. Fangen Sie die obere organische Phase in einem separaten Gefäß auf.

  • Wiederholung: Wiederholen Sie die Extraktionsschritte 2-5 mit frischem organischem Lösungsmittel 2-3 Mal, um eine maximale Extraktion der Cyanessigsäure zu gewährleisten.

  • Aufarbeitung: Vereinigen Sie die organischen Phasen und trocknen Sie sie über einem geeigneten Trockenmittel (z. B. wasserfreies Natriumsulfat). Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck im Rotationsverdampfer, um die gereinigte Cyanessigsäure zu erhalten.

2. Protokoll zur Schmelzkristallisation

  • Schmelzen: Erhitzen Sie die rohe Cyanessigsäure in einem geeigneten Behälter, bis sie vollständig geschmolzen ist.

  • Kontrolliertes Abkühlen: Kühlen Sie die Schmelze langsam und kontrolliert ab. Die Kühlrate sollte langsam genug sein, um die Bildung großer, reiner Kristalle zu ermöglichen.

  • Kristallisation: Bei Erreichen der Kristallisationstemperatur beginnen sich reine Cyanessigsäurekristalle zu bilden, während die Verunreinigungen in der verbleibenden Schmelze angereichert werden.

  • Abtrennung: Trennen Sie die festen Kristalle von der flüssigen Schmelze durch Filtration oder Zentrifugation.

  • Schwitzen (optional): Erhöhen Sie die Temperatur der abgetrennten Kristalle leicht, um an der Oberfläche anhaftende Verunreinigungen abzuschmelzen und die Reinheit weiter zu erhöhen.

  • Trocknung: Trocknen Sie die gereinigten Kristalle unter Vakuum, um restliche flüchtige Bestandteile zu entfernen.

Visualisierungen

Troubleshooting_Cyanoacetic_Acid cluster_synthesis Syntheseproblem cluster_purity Reinheitsproblem cluster_causes Mögliche Ursachen cluster_solutions Lösungsansätze Geringe Ausbeute Geringe Ausbeute Nebenreaktionen Nebenreaktionen Geringe Ausbeute->Nebenreaktionen Unvollständige Reaktion Unvollständige Reaktion Geringe Ausbeute->Unvollständige Reaktion Produktverlust Produktverlust Geringe Ausbeute->Produktverlust Verfärbung Verfärbung Thermische Zersetzung Thermische Zersetzung Verfärbung->Thermische Zersetzung Unreine Ausgangsmaterialien Unreine Ausgangsmaterialien Verfärbung->Unreine Ausgangsmaterialien Aktivkohlebehandlung Aktivkohlebehandlung Verfärbung->Aktivkohlebehandlung Hoher Salzgehalt Hoher Salzgehalt Ineffiziente Extraktion Ineffiziente Extraktion Hoher Salzgehalt->Ineffiziente Extraktion Malonsäure Verunreinigung Malonsäure Verunreinigung Hydrolyse der Nitrilgruppe Hydrolyse der Nitrilgruppe Malonsäure Verunreinigung->Hydrolyse der Nitrilgruppe Temperaturkontrolle Temperaturkontrolle Nebenreaktionen->Temperaturkontrolle Reaktionszeit/Mischung optimieren Reaktionszeit/Mischung optimieren Unvollständige Reaktion->Reaktionszeit/Mischung optimieren Aufarbeitung optimieren Aufarbeitung optimieren Produktverlust->Aufarbeitung optimieren Thermische Zersetzung->Temperaturkontrolle Vakuumdestillation Vakuumdestillation Thermische Zersetzung->Vakuumdestillation Hochreine Reagenzien Hochreine Reagenzien Unreine Ausgangsmaterialien->Hochreine Reagenzien Extraktionsparameter anpassen Extraktionsparameter anpassen Ineffiziente Extraktion->Extraktionsparameter anpassen Umkristallisation / Schmelzkristallisation Umkristallisation / Schmelzkristallisation Ineffiziente Extraktion->Umkristallisation / Schmelzkristallisation Hydrolyse der Nitrilgruppe->Temperaturkontrolle pH-Wert Kontrolle pH-Wert Kontrolle Hydrolyse der Nitrilgruppe->pH-Wert Kontrolle

Abbildung 1: Logischer Workflow zur Fehlerbehebung bei der Cyanessigsäure-Produktion.

Purification_Workflow Rohe Cyanessigsäure Rohe Cyanessigsäure Lösungsmittelextraktion Lösungsmittelextraktion Rohe Cyanessigsäure->Lösungsmittelextraktion Entfernung von Salzen Umkristallisation Umkristallisation Lösungsmittelextraktion->Umkristallisation Feinreinigung Schmelzkristallisation Schmelzkristallisation Lösungsmittelextraktion->Schmelzkristallisation Alternative Feinreinigung Hochreine Cyanessigsäure Hochreine Cyanessigsäure Umkristallisation->Hochreine Cyanessigsäure Schmelzkristallisation->Hochreine Cyanessigsäure

Abbildung 2: Vereinfachter experimenteller Arbeitsablauf für die Reinigung von Cyanessigsäure.

References

Technical Support Center: Cyanoacetic Acid Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the work-up of reactions involving cyanoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Knoevenagel condensation using this compound?

A typical work-up involves cooling the reaction mixture, followed by washing with water to remove catalysts (like piperidine) and water-soluble byproducts. The organic layer is then dried over an agent like anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the crude product is purified, commonly by recrystallization or column chromatography.[1]

Q2: My product seems to be water-soluble. How can I modify the extraction process?

If your product has significant water solubility, you may be losing it during the aqueous wash. To minimize this, use saturated brine (NaCl solution) for washing, which can decrease the solubility of organic compounds in the aqueous layer. Additionally, perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Always check the aqueous layer for your product via TLC before discarding it.[2][3]

Q3: What are the primary safety concerns when working up reactions with this compound?

The primary concern is the potential for generating highly toxic hydrogen cyanide (HCN) gas. This can occur if the reaction mixture is acidified, as this compound can decompose. All work should be performed in a well-ventilated chemical fume hood.[4][5][6] Waste containing cyanide must be handled and disposed of as hazardous waste, kept separate from acidic waste streams.[4]

Q4: Can I use silica gel column chromatography to purify my product?

Yes, but with caution. Silica gel is acidic and can cause decomposition of acid-sensitive products. If your product is unstable, consider using a neutral stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a base like triethylamine in the eluent.[2]

Q5: How can I tell if the reaction has gone to completion before starting the work-up?

Reaction progress should be monitored using an appropriate analytical technique, most commonly Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This prevents premature quenching and work-up of an incomplete reaction.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of products from this compound-mediated reactions.

Problem: Low or No Yield

Q: I have a very low yield after work-up. What are the possible causes?

Several factors could contribute to low yield. Consider the following troubleshooting steps:

  • Incomplete Reaction: Was the reaction monitored to completion (e.g., by TLC)? An incomplete reaction is a common cause of low yield. Consider extending the reaction time or increasing the temperature.[2]

  • Product Lost During Work-up:

    • Aqueous Solubility: Your product might be partially soluble in the aqueous wash. Check the aqueous layer for your product. Using brine for washes can help.[3]

    • Emulsion Formation: Did an emulsion form during extraction? Emulsions can trap the product. To break them, add brine or filter the mixture through a pad of Celite.[2]

    • Volatility: Is your product volatile? Significant amounts could be lost during solvent removal on a rotary evaporator. Use lower temperatures and be cautious.[3]

  • Product Decomposition: The product may be unstable under the reaction or work-up conditions.

    • Temperature: this compound itself decomposes at 160 °C.[7][8] If your reaction temperature is high, the product or starting material may be decomposing.

    • pH Sensitivity: Your product may have degraded during an acidic or basic wash. Test the stability of your product by exposing a small sample to the work-up conditions and monitoring by TLC.[3]

Problem: Purification Difficulties

Q: My crude product is an oil that won't crystallize, and it streaks on a TLC plate. What should I do?

This often indicates the presence of impurities.

  • Residual Catalyst/Base: If a basic catalyst like piperidine was used, it might still be present. Perform an acidic wash (e.g., with dilute HCl) during the work-up to remove it. Be cautious if your product is acid-sensitive.

  • Side Products: Highly colored impurities or by-products may be present.[9] Column chromatography is often the best method to remove these. Experiment with different solvent systems to achieve good separation.

  • Recrystallization Issues: If crystallization fails, try using a different solvent system, adding a seed crystal, or cooling the solution very slowly.[10]

Q: I'm seeing multiple unexpected spots on my TLC after work-up. What happened?

This could be due to side reactions or product decomposition during the work-up.

  • Side Reactions: Aromatic aldehydes with electron-withdrawing groups tend to react more easily than those with electron-donating groups, which might lead to incomplete reactions or side products under certain conditions.[11]

  • Decomposition on Silica: As mentioned, silica gel can cause decomposition. If the TLC profile worsens after spotting and letting it sit for a while, this is a likely cause. Consider alternative purification methods.[2]

Process and Troubleshooting Diagrams

A general workflow for the work-up of this compound reactions is presented below.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase start Reaction Completion (Monitor by TLC) quench Cool & Quench Reaction start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product concentrate->purify recrystal Recrystallization purify->recrystal If Solid chrom Column Chromatography purify->chrom If Oily/Impure end Pure Product recrystal->end chrom->end G start Low Yield Observed check_tlc Check Final Reaction TLC: Starting Material (SM) Remaining? start->check_tlc incomplete Diagnosis: Incomplete Reaction Solution: Increase reaction time/temp. check_tlc->incomplete Yes check_workup Check Work-up Procedure: Product water soluble? check_tlc->check_workup No (SM consumed) loss_extraction Diagnosis: Loss during extraction Solution: Use brine, re-extract aqueous layers. check_workup->loss_extraction Yes check_stability Check Product Stability: Degradation on TLC/NMR? check_workup->check_stability No decomposition Diagnosis: Product Decomposition Solution: Milder work-up (no acid/base), lower temp. check_stability->decomposition Yes other Other Issues: Volatility, transfer loss, etc. check_stability->other No

References

Validation & Comparative

A Comparative Guide to Cyanoacetic Acid and Malonic Acid in the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. The choice of the active methylene compound is critical to the success of this reaction. This guide provides an in-depth, objective comparison of two of the most common reagents used in this condensation: cyanoacetic acid and malonic acid. We will delve into their reactivity, typical reaction conditions, and yields, supported by experimental data.

At a Glance: Key Physicochemical Properties

A fundamental difference between this compound and malonic acid lies in their acidity, which significantly influences their reactivity. The pKa value is a direct measure of this acidity; a lower pKa indicates a stronger acid.

CompoundStructurepKa1pKa2
This compoundNCCH₂COOH2.47-
Malonic AcidHOOCCH₂COOH2.835.69

Data sourced from various chemical databases.

The lower pKa of this compound suggests that its methylene protons are more acidic and therefore more readily abstracted by a base to form the reactive carbanion, which can lead to faster reaction rates under similar conditions.

Performance in the Knoevenagel Condensation: A Data-Driven Comparison

The following tables summarize experimental data for the Knoevenagel condensation of various aromatic aldehydes with this compound and malonic acid under different reaction conditions. It is important to note that a direct comparison of yields is challenging due to the variance in catalysts, solvents, and reaction times across different studies.

This compound: Representative Experimental Data

The following data was obtained under microwave irradiation (50 W) at 75 °C in water, using KOH (20 mol%) as the catalyst.[1]

AldehydeProductReaction Time (min)Yield (%)
Benzaldehyde2-Cyano-3-phenylacrylic acid2097
4-Chlorobenzaldehyde2-Cyano-3-(4-chlorophenyl)acrylic acid2097
4-Methoxybenzaldehyde2-Cyano-3-(4-methoxyphenyl)acrylic acid2097
4-Nitrobenzaldehyde2-Cyano-3-(4-nitrophenyl)acrylic acid2095
Malonic Acid: Representative Experimental Data (Doebner Modification)

The Doebner modification of the Knoevenagel condensation is a widely used method for the reaction of malonic acid with aldehydes, typically employing pyridine as the solvent and piperidine as a catalyst. This modification is often accompanied by decarboxylation.

AldehydeProductReaction ConditionsYield (%)
BenzaldehydeCinnamic acidPyridine, Piperidine, 4 hours heating on a water-bath94.6
4-Methoxybenzaldehyde4-Methoxycinnamic acidPyridine, Piperidine, Reflux59
3-Nitrobenzaldehyde3-Nitrocinnamic acidPyridine, Piperidine, Reflux for 2 hours~35 (impure)

Data compiled from multiple sources.

Experimental Protocols

General Procedure for Knoevenagel Condensation with this compound

A mixture of the aldehyde (1 mmol), this compound (1 mmol), and KOH (20 mol%, 0.7 M) in water (5 mL) is placed in a microwave reactor. The mixture is irradiated at 50 W and stirred at 75 °C for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is acidified with HCl (3 M), and the product is extracted with ethyl acetate.[1]

General Procedure for Knoevenagel Condensation with Malonic Acid (Doebner Modification)

To a solution of the aldehyde (e.g., 1.06 g of benzaldehyde) and malonic acid (1.04 g) in pyridine, a catalytic amount of piperidine (a few drops) is added. The mixture is then heated on a water bath for several hours. The reaction progress can be monitored by the evolution of carbon dioxide. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product, which is then collected by filtration, washed with cold water, and recrystallized.

Mechanistic Differences and Side Reactions

The general mechanism of the Knoevenagel condensation involves the base-catalyzed formation of a carbanion from the active methylene compound, followed by a nucleophilic attack on the carbonyl group of the aldehyde or ketone, and subsequent dehydration.

With malonic acid, particularly in the Doebner modification, the initial condensation product, an α,β-unsaturated dicarboxylic acid, readily undergoes decarboxylation to yield a cinnamic acid derivative. This decarboxylation is a key feature of using malonic acid in this context.

Potential Side Reactions:

  • With this compound: The nitrile group is generally stable under the reaction conditions. However, under harsh basic conditions, hydrolysis of the nitrile to a carboxylic acid or amide could potentially occur, though this is not commonly reported as a major side reaction in Knoevenagel condensations.

  • With Malonic Acid: The primary "side reaction" is the often-desired decarboxylation. In some cases, the dicarboxylic acid intermediate can be isolated. Self-condensation of the aldehyde or ketone can occur if a strong base is used.

Visualizing the Pathways

To better illustrate the mechanistic workflows, the following diagrams have been generated using the DOT language.

Knoevenagel_General_Mechanism cluster_activation Activation of Methylene Compound cluster_condensation Condensation cluster_dehydration Dehydration Active_Methylene Active Methylene (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') Active_Methylene->Carbanion Deprotonation Base Base Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Alcohol β-Hydroxy Intermediate Alkoxide->Alcohol Protonation Final_Product α,β-Unsaturated Product Alcohol->Final_Product Elimination of H₂O

Caption: Generalized Knoevenagel Condensation Mechanism.

Doebner_Modification Malonic_Acid Malonic Acid Condensation Knoevenagel Condensation Malonic_Acid->Condensation Aldehyde Aldehyde Aldehyde->Condensation Unsaturated_Diacid α,β-Unsaturated Dicarboxylic Acid Condensation->Unsaturated_Diacid Decarboxylation Decarboxylation (-CO₂) Unsaturated_Diacid->Decarboxylation Cinnamic_Acid Cinnamic Acid Derivative Decarboxylation->Cinnamic_Acid

Caption: Doebner Modification Pathway with Malonic Acid.

Conclusion

Both this compound and malonic acid are effective reagents for the Knoevenagel condensation, each with its own set of advantages.

  • This compound is generally more reactive due to the higher acidity of its methylene protons, potentially leading to faster reactions and higher yields under milder conditions. The resulting α,β-unsaturated cyanoacrylic acids are stable and versatile intermediates for further synthetic transformations.

  • Malonic acid , through the Doebner modification, provides a direct route to cinnamic acid derivatives via a condensation-decarboxylation sequence. While the reaction conditions are often more classical (e.g., refluxing pyridine), it offers a convenient one-pot procedure for accessing these important compounds.

The choice between this compound and malonic acid will ultimately depend on the desired final product, the available reaction conditions, and the substrate scope of the intended application. For rapid and high-yielding synthesis of α,β-unsaturated systems where the cyano group is desired or can be further manipulated, this compound is an excellent choice. For the direct synthesis of cinnamic acids, the Doebner modification with malonic acid remains a reliable and widely used method.

References

A Comparative Guide to the Reactivity of Ethyl Cyanoacetate and Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug discovery, the selection of appropriate starting materials is paramount to the success of a synthetic route. Among the versatile building blocks available, ethyl cyanoacetate and cyanoacetic acid are frequently employed for the introduction of a cyanomethyl or related functionalities. Both possess an active methylene group flanked by electron-withdrawing groups, rendering them valuable precursors for a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the reactivity of ethyl cyanoacetate and this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Chemical Properties: A Tale of Two Functional Groups

The primary difference between ethyl cyanoacetate and this compound lies in the functional group attached to the acetyl moiety: an ethyl ester versus a carboxylic acid. This distinction significantly influences their physical and chemical properties, which in turn dictates their reactivity and suitability for specific transformations.

This compound is a considerably stronger acid than acetic acid, with a pKa of approximately 2.5. This heightened acidity is attributed to the powerful electron-withdrawing effect of the adjacent nitrile group, which stabilizes the resulting carboxylate anion. In contrast, ethyl cyanoacetate does not possess this acidic proton on the carboxyl group. However, the methylene protons in both molecules are acidic and readily abstracted by a base to form a stabilized carbanion, which is the key to their utility in condensation reactions.

PropertyEthyl CyanoacetateThis compound
Molar Mass 113.11 g/mol 85.06 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline solid
Boiling Point 208-210 °CDecomposes at 160 °C
Melting Point -22 °C66-69 °C
pKa (of methylene protons) ~11~9
Solubility Soluble in most organic solventsSoluble in water, ethanol, and ether

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of carbon-carbon double bond formation, readily employs both ethyl cyanoacetate and this compound as the active methylene component. The reaction involves the condensation of an aldehyde or ketone with the active methylene compound, typically catalyzed by a base, followed by dehydration to yield an α,β-unsaturated product.

While both compounds are effective, the choice between them often depends on the desired product and the reaction conditions. Ethyl cyanoacetate is widely used due to its excellent solubility in common organic solvents and the stability of the resulting ester product. This compound, on the other hand, offers the potential for subsequent decarboxylation of the resulting α,β-unsaturated carboxylic acid, providing a route to vinyl nitriles.

Experimental Data Snapshot: Knoevenagel Condensation Yields

Direct comparative studies under identical conditions are scarce in the literature. However, the following tables summarize typical high-yielding conditions reported for each reagent with benzaldehyde as a model substrate.

Table 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineTolueneReflux4 h92
DIPEAcHexane65-703 h91
TriphenylphosphineNeat801 h95[1]

Table 2: Knoevenagel Condensation of Benzaldehyde with this compound

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Ammonium AcetateTolueneReflux2 h85[2]
KOHWater7520 min (Microwave)92[3]

It is important to note that the differing catalysts, solvents, and energy sources (conventional heating vs. microwave) make a direct reactivity comparison based solely on this data challenging. However, the extensive literature on the use of ethyl cyanoacetate in Knoevenagel condensations suggests its broad applicability and efficiency.[4][5][6][7]

Experimental Protocols: Knoevenagel Condensation

Protocol 1: Knoevenagel Condensation of an Aldehyde with Ethyl Cyanoacetate using Piperidine

  • To a solution of the aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in toluene (50 mL), add piperidine (1 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation of an Aldehyde with this compound using KOH

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), this compound (1 mmol), and a catalytic amount of KOH in water.

  • Irradiate the mixture in a microwave reactor at a specified temperature and time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent for purification.

Knoevenagel_Condensation cluster_activation Activation of Methylene Compound cluster_condensation Condensation and Dehydration Active_Methylene Ethyl Cyanoacetate or This compound Carbanion Stabilized Carbanion Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine, KOH) Base->Carbanion Intermediate Aldol-type Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of the Knoevenagel condensation.

Reactivity in Michael Addition

The Michael addition, or conjugate addition, is another pivotal reaction where both ethyl cyanoacetate and this compound can serve as the "Michael donor." The reaction involves the 1,4-addition of a nucleophile (the enolate derived from the active methylene compound) to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor."

In a direct comparison of radical-induced addition reactions to oct-1-ene, ethyl cyanoacetate was found to be significantly more reactive than diethyl malonate, which was used as a reference point.[8] While this is not a Michael addition, it provides a quantitative measure of the relative reactivity of the C-H bond in the active methylene group, suggesting ethyl cyanoacetate is a highly reactive substrate.

The use of this compound in Michael additions is less commonly reported. This is likely due to the presence of the acidic carboxylic acid proton, which can interfere with the basic catalysts typically required to generate the enolate. The carboxylate anion that would be formed under basic conditions is a poorer nucleophile than the enolate of ethyl cyanoacetate.

Experimental Data Snapshot: Michael Addition

Table 3: Michael Addition of Chalcone with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Reaction TimeYield (%)
Sodium EthoxideEthanolReflux6 h85
Basic AluminaMethanolRoom Temp24 h90
KF/Al2O3AcetonitrileReflux3 h92
Experimental Protocol: Michael Addition

Protocol 3: Michael Addition of an α,β-Unsaturated Ketone with Ethyl Cyanoacetate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl cyanoacetate dropwise at 0 °C.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • Add the α,β-unsaturated ketone dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Michael_Addition cluster_donor_formation Michael Donor Formation cluster_conjugate_addition Conjugate Addition Donor_Start Ethyl Cyanoacetate Enolate Enolate Donor_Start->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Adduct_Intermediate Enolate Intermediate Enolate->Adduct_Intermediate 1,4-Addition Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Adduct_Intermediate Product Michael Adduct Adduct_Intermediate->Product Protonation

Caption: General mechanism of the Michael addition.

Comparative Summary and Conclusion

Both ethyl cyanoacetate and this compound are valuable C2 synthons due to the reactivity of their active methylene group. The choice between them is dictated by the specific synthetic strategy and desired outcome.

Ethyl Cyanoacetate:

  • Advantages: Generally more versatile due to its solubility in a wide range of organic solvents and compatibility with various basic catalysts. It is the preferred reagent for many Knoevenagel condensations and Michael additions where the ester functionality is desired in the final product.[6][9]

  • Disadvantages: The ester group may be susceptible to hydrolysis under certain reaction conditions.

This compound:

  • Advantages: The carboxylic acid functionality allows for subsequent transformations, most notably decarboxylation, which provides a route to compounds with a vinyl nitrile moiety. It is also highly reactive in Knoevenagel condensations, sometimes offering advantages in aqueous media.[3]

  • Disadvantages: Its acidic nature can interfere with basic catalysts, making it less suitable for certain reactions like the Michael addition. Its solubility is also more limited to polar, protic solvents.

Experimental_Workflow Start Reaction Setup (Reagents & Solvent) Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification End Characterized Product Purification->End

Caption: A typical experimental workflow for synthesis and purification.

References

Cyanoacetic Acid vs. Meldrum's Acid: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of reagents for constructing carbon-carbon bonds is critical for efficiency, yield, and scalability. Among the plethora of options, cyanoacetic acid and Meldrum's acid have emerged as versatile and powerful tools, particularly in reactions relying on active methylene compounds. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Acids

While both this compound and Meldrum's acid are valued for the reactivity of their α-protons, their fundamental structures and properties differ significantly, influencing their behavior in chemical reactions.

PropertyThis compoundMeldrum's Acid
IUPAC Name 2-Cyanoacetic acid2,2-Dimethyl-1,3-dioxane-4,6-dione
Molecular Formula C₃H₃NO₂C₆H₈O₄
Molecular Weight 85.06 g/mol 144.13 g/mol
Appearance White, hygroscopic solidWhite crystalline powder
pKa ~2.5~4.8 - 5.5[1][2]
Solubility Soluble in water and organic solvents.[3]Soluble in ethanol, acetone, and other organic solvents; limited solubility in water.[4]

This compound is a simple, bifunctional molecule containing both a nitrile and a carboxylic acid group. Its notable acidity, significantly higher than acetic acid, makes it a potent nucleophile precursor. In contrast, Meldrum's acid, a cyclic diester of malonic acid, exhibits an unusually high acidity for a β-dicarbonyl compound, a consequence of its rigid, boat-like conformation that enhances the stability of the corresponding enolate.[1][5]

Performance in Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation, a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated compounds, serves as an excellent platform to compare the reactivity of this compound and Meldrum's acid.

Table 2: Knoevenagel Condensation of Benzaldehyde with this compound/Ethyl Cyanoacetate

Catalyst/SolventTemperatureReaction TimeYieldReference
DBU/H₂ORoom Temp.20 min96% (ethyl ester)[6]
DABCO/[HyEtPy]Cl-H₂O50 °C5-40 min83-99% (ethyl ester)[7]
Cu-Mg-Al LDH/Ethanol80 °C-95% (ethyl ester)[8]
DIPEAc/HexaneReflux3-6 h91% (ethyl ester)
KOH/H₂O (Microwave)75 °C20 min71%[9]

Table 3: Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid

Catalyst/SolventTemperatureReaction TimeYieldReference
Piperidine/AcOHRoom Temp.17-18 h63-80%[10]
Proline (solventless)Room Temp.15 min88%[3]
Ethylammonium nitrateRoom Temp.-High[11]
Water75 °C2 h-[5]

From the available data, several advantages of using this compound (or its esters) can be inferred:

  • Milder Reaction Conditions: this compound can often achieve high yields under milder conditions, including room temperature reactions with suitable catalysts.[6]

  • Faster Reaction Times: In many instances, reactions with this compound derivatives proceed more rapidly than those with Meldrum's acid.[6][7][9]

  • Versatility in Catalysis: A wide range of catalysts, from organic bases to heterogeneous catalysts, can be effectively employed with this compound.

Meldrum's acid, on the other hand, often requires longer reaction times or elevated temperatures to achieve comparable yields.[10] However, its high acidity allows for catalyst-free condensations in some cases, particularly in polar solvents like water.[5]

Experimental Protocols

Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

Protocol: To a mixture of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) is added a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water. The reaction mixture is stirred at room temperature for 20 minutes. The product, ethyl 2-cyano-3-phenylacrylate, is then isolated.[6]

Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid

Protocol: Benzaldehyde (1 mmol) and Meldrum's acid (1 mmol) are suspended in water (5 mL). The mixture is heated to 75°C with vigorous stirring for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration and washed with cold water.[5]

Subsequent Transformations: Decarboxylation and Thermolysis

A key difference between the products derived from this compound and Meldrum's acid lies in their subsequent reactivity. The Knoevenagel product of this compound can undergo decarboxylation, typically upon heating in the presence of a base like pyridine, to yield a substituted alkene. This is a crucial step in the Doebner modification of the Knoevenagel condensation.[12]

Decarboxylation_Pathway Knoevenagel_Product Knoevenagel Product (from this compound) Heat_Pyridine Heat, Pyridine Knoevenagel_Product->Heat_Pyridine Decarboxylated_Alkene Substituted Alkene Heat_Pyridine->Decarboxylated_Alkene CO2 CO₂ Heat_Pyridine->CO2 elimination

Caption: Decarboxylation of a Knoevenagel product from this compound.

The Knoevenagel adducts of Meldrum's acid, upon thermolysis, do not simply decarboxylate. Instead, they fragment to generate a highly reactive ketene intermediate, along with acetone and carbon dioxide.[13][14] These ketenes can then be trapped by various nucleophiles, offering a distinct synthetic pathway.

Thermolysis_Pathway Meldrum_Adduct Knoevenagel Product (from Meldrum's Acid) Heat Heat Meldrum_Adduct->Heat Ketene Ketene Intermediate Heat->Ketene Acetone_CO2 Acetone + CO₂ Heat->Acetone_CO2 fragmentation

Caption: Thermolysis of a Knoevenagel product from Meldrum's acid.

Practical Considerations: Cost, Stability, and Handling

Cost: While a direct cost comparison is subject to market fluctuations, this compound is generally considered a more cost-effective reagent for large-scale synthesis due to its simpler structure and more established manufacturing processes.[15]

Stability and Handling: this compound is a hygroscopic solid and should be stored in a dry environment. It is also classified as toxic and requires careful handling with appropriate personal protective equipment.[15] Meldrum's acid is a stable crystalline solid that is relatively easy to handle.[4] However, it can be sensitive to strong bases and decomposes at elevated temperatures.[4]

Conclusion: Making the Right Choice

The selection between this compound and Meldrum's acid is contingent on the specific requirements of the synthetic target and the desired reaction pathway.

Advantages of this compound:

  • Higher Reactivity: Often leads to faster reactions and higher yields under milder conditions.

  • Cost-Effectiveness: Generally more economical for large-scale applications.

  • Direct Access to α,β-Unsaturated Nitriles and Carboxylic Acids: The Knoevenagel products can be readily decarboxylated.

Advantages of Meldrum's Acid:

  • High Acidity: Can facilitate reactions with less basic catalysts or even in the absence of a catalyst.

  • Unique Subsequent Reactivity: Thermolysis of its Knoevenagel adducts provides access to reactive ketene intermediates, opening up different synthetic possibilities.

  • Ease of Handling: As a stable, crystalline solid, it is often more convenient to handle than the hygroscopic this compound.

Ultimately, for straightforward Knoevenagel condensations where the primary goal is the formation of an α,β-unsaturated system, this compound and its esters often present a more efficient and economical choice. However, when the synthetic strategy involves the generation of a ketene intermediate for subsequent transformations, Meldrum's acid is the indispensable reagent. A thorough evaluation of the reaction scope, desired downstream chemistry, and practical considerations will guide the synthetic chemist to the optimal choice between these two powerful reagents.

Experimental_Workflow cluster_Cyanoacetic_Acid This compound Pathway cluster_Meldrums_Acid Meldrum's Acid Pathway C_Start Start: Benzaldehyde + This compound/Ester C_Reaction Knoevenagel Condensation (e.g., DBU, H₂O, RT) C_Start->C_Reaction C_Product α,β-Unsaturated Cyano-ester C_Reaction->C_Product C_Decarboxylation Decarboxylation (Heat, Pyridine) C_Product->C_Decarboxylation C_Final Substituted Alkene C_Decarboxylation->C_Final M_Start Start: Benzaldehyde + Meldrum's Acid M_Reaction Knoevenagel Condensation (e.g., Proline, RT) M_Start->M_Reaction M_Product Benzylidene Meldrum's Acid M_Reaction->M_Product M_Thermolysis Thermolysis (Heat) M_Product->M_Thermolysis M_Intermediate Ketene Intermediate M_Thermolysis->M_Intermediate M_Trapping Nucleophilic Trapping M_Intermediate->M_Trapping M_Final Acyl Derivative M_Trapping->M_Final

Caption: Comparative experimental workflows for this compound and Meldrum's acid.

References

A Researcher's Guide to Alternatives for Cyanoacetic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. While cyanoacetic acid has long been a staple reagent in this field, a range of alternative active methylene compounds offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides a comprehensive comparison of key alternatives—malononitrile, ethyl cyanoacetate, and Meldrum's acid—supported by experimental data and detailed protocols to inform your synthetic strategies.

The utility of active methylene compounds in the construction of diverse heterocyclic scaffolds is well-established. These reagents, characterized by a methylene group flanked by two electron-withdrawing groups, are crucial building blocks in a variety of condensation and multicomponent reactions. This guide focuses on the practical application of prominent alternatives to this compound, offering a comparative analysis to aid in the selection of the optimal reagent for specific synthetic targets.

Comparative Performance of Alternative Reagents

The choice of an active methylene compound can significantly impact the outcome of a heterocyclic synthesis. Factors such as yield, reaction time, and the accessible range of derivatives vary considerably between reagents. The following sections provide a detailed comparison of malononitrile, ethyl cyanoacetate, and Meldrum's acid in the synthesis of key heterocyclic systems.

Synthesis of Functionalized Pyridones

A one-pot, three-component reaction for the synthesis of N-amino-3-cyano-2-pyridone derivatives highlights the comparative performance of different activated nitrile substrates.[1][2][3][4] In a study by Hosseini and Bayat (2018), cyanoacetohydrazide, various aromatic aldehydes, and different activated nitriles (malononitrile, ethyl cyanoacetate, and cyanoacetamide) were reacted in the presence of piperidine.[1][2][3][4] The results, summarized in the table below, demonstrate that malononitrile and ethyl cyanoacetate are effective alternatives to this compound derivatives for the synthesis of this class of pyridones, with yields being influenced by the nature of the aromatic aldehyde and the specific active methylene compound used.[1][2][3][4]

Aldehyde (Ar)Activated NitrileProductReaction Time (h)Yield (%)
4-ClC6H4Malononitrile6-Amino-4-(4-chlorophenyl)-1-imino-1,2-dihydropyridine-3,5-dicarbonitrile1090
4-ClC6H4Ethyl CyanoacetateEthyl 6-amino-4-(4-chlorophenyl)-1-imino-2-oxo-1,2-dihydropyridine-3-carboxylate1285
4-MeOC6H4Malononitrile6-Amino-1-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3,5-dicarbonitrile1092
4-MeOC6H4Ethyl CyanoacetateEthyl 6-amino-1-imino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate1288
4-NO2C6H4Malononitrile6-Amino-1-imino-4-(4-nitrophenyl)-1,2-dihydropyridine-3,5-dicarbonitrile1288
4-NO2C6H4Ethyl CyanoacetateEthyl 6-amino-1-imino-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate1482

Table 1: Comparison of Malononitrile and Ethyl Cyanoacetate in the Synthesis of N-amino-3-cyano-2-pyridone Derivatives. [1][2][3][4]

Synthesis of 2-Aminothiophenes (Gewald Reaction)

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[5][6] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Both malononitrile and ethyl cyanoacetate are commonly employed as the active methylene component.

A comparative study on the synthesis of 2-amino-3-nitrothiophenes provides insight into the utility of precursors derived from the Gewald reaction.[6] While this study focuses on subsequent nitration, it underscores the importance of the initial Gewald synthesis in accessing the necessary 2-aminothiophene starting materials. The choice between malononitrile and ethyl cyanoacetate in the Gewald reaction influences the substituent at the 3-position of the thiophene ring (cyano vs. ester), which can be a key consideration for further derivatization.

Carbonyl CompoundActive Methylene NitrileBaseSolventReaction TimeYield (%)
CyclohexanoneMalononitrileMorpholineEthanol1 h85-95
CyclohexanoneEthyl CyanoacetateMorpholineEthanol1 h80-90
AcetophenoneMalononitrileTriethylamineDMF2-4 h75-85
AcetophenoneEthyl CyanoacetateTriethylamineDMF2-4 h70-80

Table 2: Representative Yields for the Gewald Synthesis of 2-Aminothiophenes using Malononitrile and Ethyl Cyanoacetate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these alternative reagents.

General Procedure for the One-Pot Synthesis of N-amino-3-cyano-2-pyridone Derivatives[1][2][3][4]

A mixture of cyanoacetohydrazide (1 mmol), an aromatic aldehyde (1 mmol), and the activated nitrile substrate (malononitrile or ethyl cyanoacetate, 1 mmol) is dissolved in a 1:1 mixture of water and ethanol (10 mL). Piperidine (0.1 mmol) is added, and the reaction mixture is refluxed for the time specified in Table 1. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

General Procedure for the Knoevenagel Condensation with Malononitrile or Ethyl Cyanoacetate[7][8]

To a solution of an aromatic aldehyde (4 mmol) and either malononitrile (4 mmol) or ethyl cyanoacetate (4 mmol) in distilled water (35 mL), cetyltrimethylammonium bromide (CTMAB) (0.2 mmol for malononitrile, 0.4 mmol for ethyl cyanoacetate) is added. The mixture is stirred at room temperature for 1.5 hours for malononitrile or 12 hours for ethyl cyanoacetate. The resulting precipitate is allowed to stand overnight, collected by suction filtration, washed with water and petroleum ether, and dried at room temperature.

Reaction Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the sequence of events and the relationships between different components of the synthesis.

One_Pot_Pyridone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cyanoacetohydrazide Cyanoacetohydrazide Reaction One-Pot Reaction Cyanoacetohydrazide->Reaction Aldehyde Aldehyde Aldehyde->Reaction Active_Nitrile Malononitrile or Ethyl Cyanoacetate Active_Nitrile->Reaction Piperidine Piperidine (catalyst) Piperidine->Reaction Solvent H2O/EtOH (1:1) Solvent->Reaction Reflux Reflux Reflux->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Pyridone N-amino-3-cyano-2-pyridone Derivative Workup->Pyridone

Caption: Workflow for the one-pot synthesis of N-amino-3-cyano-2-pyridone derivatives.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde Stirring Stirring Aldehyde->Stirring Active_Methylene Malononitrile or Ethyl Cyanoacetate Active_Methylene->Stirring Catalyst CTMAB Catalyst->Stirring Solvent Water Solvent->Stirring Temperature Room Temperature Temperature->Stirring Precipitation Precipitation Stirring->Precipitation Workup Filtration, Washing, Drying Precipitation->Workup Arylidene_Product Arylidene Malononitrile or Arylidene Ethyl Cyanoacetate Workup->Arylidene_Product

Caption: General workflow for the Knoevenagel condensation.

Conclusion

Malononitrile, ethyl cyanoacetate, and Meldrum's acid represent powerful and versatile alternatives to this compound for the synthesis of a wide array of heterocyclic compounds. The choice of reagent should be guided by the specific synthetic target, desired functional group handles, and optimization of reaction conditions. This guide provides a foundation for exploring these alternatives, with the provided data and protocols serving as a starting point for further investigation and methods development in your research.

References

The Versatility of Cyanoacetic Acid: A Comparative Guide for Drug Discovery Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthons is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. Cyanoacetic acid and its derivatives have long been valued as versatile building blocks in the synthesis of a wide array of pharmaceuticals. This guide provides an objective comparison of this compound-derived synthons with a primary alternative, malonic acid and its esters, supported by experimental data from the synthesis of key active pharmaceutical ingredients (APIs).

Executive Summary

This compound emerges as a highly efficient and reactive synthon in drug discovery, particularly in reactions requiring activated methylene groups. Its heightened acidity compared to malonic acid esters allows for milder reaction conditions and often leads to higher yields in key transformations such as the Knoevenagel condensation. This guide delves into a comparative analysis of these synthons through the lens of two case studies: the anticonvulsant drug Gabapentin and the analgesic Pregabalin. The experimental data demonstrates that while both this compound and malonic acid derivatives are viable synthons, the cyano-activated counterparts frequently offer advantages in terms of reaction efficiency and yield.

Reactivity and Key Chemical Transformations

This compound (NCCH₂COOH) is a bifunctional molecule featuring both a nitrile and a carboxylic acid group.[1] The electron-withdrawing nature of the nitrile group significantly increases the acidity of the α-protons, making it a highly reactive methylene compound. This enhanced reactivity is central to its utility in a variety of pivotal chemical reactions in drug synthesis, including:

  • Knoevenagel Condensation: A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound and its esters are excellent substrates for this reaction, often proceeding under milder conditions than their malonic ester counterparts.

  • Michael Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The carbanion generated from this compound derivatives readily participates in this reaction.

  • Alkylation: The introduction of an alkyl group onto the α-carbon.

  • Heterocycle Formation: The versatile reactivity of both the nitrile and the active methylene group makes this compound derivatives ideal precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Malonic acid (HOOCCH₂COOH) and its esters, such as diethyl malonate, are the most common alternatives to this compound for these transformations. While structurally similar, the methylene protons of malonic esters are generally less acidic than those of cyanoacetic esters, which can necessitate the use of stronger bases or more forcing reaction conditions.

Comparative Case Study 1: Synthesis of Gabapentin

Gabapentin, an anticonvulsant drug, can be synthesized through routes starting from either this compound derivatives or, in principle, from malonic acid derivatives. The key intermediate in many syntheses is 1,1-cyclohexanediacetic acid monoamide.

This compound-Based Route

A common industrial synthesis of a key Gabapentin intermediate involves the Knoevenagel condensation of cyclohexanone with a this compound derivative.[2][3]

Experimental Protocol: Knoevenagel Condensation of Cyclohexanone with this compound [3]

  • Preparation of this compound Alkali Solution: An aqueous solution of this compound (e.g., 249g of 70% solution) is mixed with an alkali solution (e.g., 90g NaOH in 210g water) at a temperature below 10°C.

  • Condensation: Cyclohexanone (e.g., 98g) is slowly added to the this compound alkali solution while maintaining the temperature at approximately 15°C.

  • Reaction: The mixture is stirred for a significant duration (e.g., 8 hours) to ensure the completion of the condensation reaction.

  • Work-up: The subsequent steps involve hydrolysis and decarboxylation to yield the desired intermediate.[3]

This route benefits from the high reactivity of the this compound derivative, allowing for efficient condensation with the ketone.

Malonic Acid Ester-Based Route (Hypothetical Comparison)

While a direct, detailed industrial synthesis of Gabapentin from diethyl malonate is less commonly documented in the readily available literature, a hypothetical route would likely involve the following steps, based on standard malonic ester chemistry:

  • Knoevenagel Condensation: Reaction of cyclohexanone with diethyl malonate, typically requiring a base such as piperidine or an ammonium salt like ammonium acetate.[4]

  • Subsequent Transformations: The resulting α,β-unsaturated ester would then need to undergo further transformations, such as Michael addition and decarboxylation, to form the 1,1-cyclohexanediacetic acid backbone.

Comparison of Knoevenagel Condensation: Cyclohexanone

SynthonCatalyst/BaseSolventTemperature (°C)Reaction TimeYieldReference
Ethyl Cyanoacetate DABCO / [HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂ORoom Temp.5-40 min83-99%[5]
Diethyl Malonate Immobilized GelatineDMSORoom Temp.12 h85-89%[6]

Note: Yields are for the Knoevenagel condensation product and may vary based on the specific aldehyde or ketone used. The data presented is for illustrative comparison of reactivity.

The data suggests that the Knoevenagel condensation with ethyl cyanoacetate can be significantly faster than with diethyl malonate, even when efficient catalytic systems are employed for the latter.

Synthetic Workflow for Gabapentin Intermediate Synthesis (this compound Route)

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Alkaline Hydrolysis Cyclohexanone Cyclohexanone Reactant_A Reactant A Cyclohexanone->Reactant_A Alkali Cyanoacetic_Acid This compound Cyanoacetic_Acid->Reactant_A Reactant_B Reactant B Reactant_A->Reactant_B Strong Acid Lactam_Intermediate Lactam Intermediate Reactant_B->Lactam_Intermediate Extraction Reactant_C Reactant C Lactam_Intermediate->Reactant_C Alkali Monoamide_Crude Cyclohexanediacetic Acid Monoamide (Crude) Reactant_C->Monoamide_Crude Strong Acid

Caption: Workflow for the synthesis of a Gabapentin intermediate.

Comparative Case Study 2: Synthesis of Pregabalin

Pregabalin, another anticonvulsant, provides a clearer example where both this compound and malonic acid derivatives have been successfully employed in its synthesis, allowing for a more direct comparison.

This compound Ester-Based Route

A common synthetic strategy for Pregabalin involves the Knoevenagel condensation of isovaleraldehyde with an alkyl cyanoacetate, followed by a Michael addition.[1][3]

Experimental Protocol: Pregabalin Synthesis via Cyanoacetate [3]

  • Knoevenagel Condensation: Isovaleraldehyde and methyl cyanoacetate undergo condensation in an ethanol solvent with piperidine as a catalyst.

  • Michael Addition: The product from the first step reacts with diethyl malonate in n-hexane with di-n-propylamine as a catalyst.

  • Hydrolysis and Decarboxylation: The resulting adduct is subjected to acid hydrolysis and decarboxylation under heating with a strong acid.

  • Subsequent Steps: The route continues with aminolysis, Hoffman degradation, and chiral resolution to yield the final (S)-Pregabalin.[3]

This route leverages the reactivity of the cyanoacetate for the initial C-C bond formation.

Malonic Acid Ester-Based Route

An alternative synthesis of Pregabalin utilizes diethyl malonate as the starting active methylene compound.[7][8]

Experimental Protocol: Pregabalin Synthesis via Diethyl Malonate [7]

  • Knoevenagel Condensation: Isovaleraldehyde is condensed with diethyl malonate in the presence of diisopropylamine in acetic acid.

  • Cyanide Addition: The resulting α,β-unsaturated diester undergoes a Michael addition with potassium cyanide.

  • Hydrolysis and Decarboxylation: The cyano diester is then hydrolyzed and decarboxylated in a one-pot process.

  • Resolution and Reduction: The resulting racemic acid is resolved, and subsequent reduction of the nitrile yields Pregabalin.[7]

Comparison of Key Steps in Pregabalin Synthesis

FeatureThis compound Ester RouteMalonic Acid Ester Route
Initial Condensation Knoevenagel with isovaleraldehydeKnoevenagel with isovaleraldehyde
Key Nucleophile Carbanion of diethyl malonate in Michael additionCyanide ion in Michael addition
Reported Overall Yield Not explicitly stated, but individual step yields are high[3]25-29% (after resolution)[7]
Reagent Toxicity Avoids the use of potassium cyanide in the main chain constructionUtilizes potassium cyanide, a highly toxic reagent

Synthetic Workflow for Pregabalin Synthesis (Malonic Acid Ester Route)

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Resolution & Reduction Isovaleraldehyde Isovaleraldehyde Unsaturated_Diester α,β-Unsaturated Diester Isovaleraldehyde->Unsaturated_Diester Diisopropylamine, Acetic Acid Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Unsaturated_Diester Cyano_Diester Cyano Diester Unsaturated_Diester->Cyano_Diester KCN KCN KCN->Cyano_Diester Racemic_Acid Racemic Cyano Acid Cyano_Diester->Racemic_Acid One-pot Resolved_Acid Resolved (S)-Acid Racemic_Acid->Resolved_Acid (S)-(+)-Mandelic Acid Pregabalin Pregabalin Resolved_Acid->Pregabalin Reduction

Caption: Workflow for the synthesis of Pregabalin via a malonic ester route.

Advantages and Disadvantages

This compound and its Derivatives:

  • Advantages:

    • Higher Reactivity: The α-protons are more acidic, allowing for the use of weaker bases and milder reaction conditions.[9]

    • Faster Reaction Times: As seen in the Knoevenagel condensation, reactions can proceed more rapidly.[5]

    • Versatility in Heterocycle Synthesis: The nitrile group provides a handle for the construction of various nitrogen-containing rings.

    • Avoidance of Highly Toxic Reagents: In some synthetic routes, such as for Pregabalin, using a this compound derivative can circumvent the need for reagents like potassium cyanide in the main carbon framework construction.[3]

  • Disadvantages:

    • Potential for Unwanted Side Reactions: The high reactivity can sometimes lead to side reactions if conditions are not carefully controlled.

    • Toxicity: While avoiding reagents like KCN is an advantage, this compound itself and its derivatives are toxic and require careful handling.

Malonic Acid and its Derivatives:

  • Advantages:

    • Lower Cost and Wider Availability: Malonic esters are often readily available and can be more cost-effective for large-scale synthesis.

    • Well-Established Protocols: The malonic ester synthesis is a classic and well-documented reaction with a vast body of literature.

    • Generally Lower Toxicity: Compared to cyano-containing compounds, malonic acid and its esters are generally less hazardous.

  • Disadvantages:

    • Lower Reactivity: The less acidic α-protons often necessitate the use of stronger bases (e.g., sodium ethoxide) and/or higher reaction temperatures.

    • Slower Reaction Times: Condensation reactions can be significantly slower.[6]

    • Potential for Dialkylation: In alkylation reactions, dialkylation can be a significant side reaction, leading to purification challenges and lower yields of the desired mono-alkylated product.

Conclusion

The validation of this compound as a synthon in drug discovery is well-established, and a comparative analysis with malonic acid derivatives highlights its distinct advantages in specific contexts. The enhanced reactivity of the active methylene group in this compound and its esters often translates to milder reaction conditions, shorter reaction times, and, in some cases, higher yields. While malonic acid esters remain a staple in organic synthesis due to their lower cost and well-understood reactivity, this compound derivatives provide a powerful alternative, particularly when higher reactivity is desired or when the nitrile group can be strategically utilized for further transformations, such as the construction of heterocyclic systems. The choice between these two classes of synthons will ultimately depend on the specific synthetic challenge, including the nature of the target molecule, cost considerations, and the desired process conditions.

References

A Comparative Analysis of Catalysts for Cyanoacetic Acid Condensation in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Knoevenagel condensation of cyanoacetic acid with aldehydes is a critical reaction for the synthesis of a wide array of pharmacologically active molecules and key intermediates. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform the selection of the most suitable catalyst for specific research and development needs.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to a carbonyl group, followed by a dehydration reaction to form a C-C double bond.[1] The reaction is typically base-catalyzed, with the catalyst playing a crucial role in the deprotonation of the active methylene group.[2] This comparative study examines the performance of several common catalysts for the condensation of benzaldehyde with this compound or its closely related ester, ethyl cyanoacetate, providing a benchmark for catalyst selection.

Performance Comparison of Catalysts

The efficacy of different catalysts in the Knoevenagel condensation is evaluated based on key performance indicators such as reaction time, yield, and the conditions required. The following table summarizes quantitative data from various studies, offering a comparative overview of traditional and modern catalytic systems.

Catalyst TypeSpecific CatalystReactantAldehydeSolventTemperature (°C)TimeYield (%)
Inorganic Base Potassium Hydroxide (KOH)This compoundBenzaldehydeWater7520 min71[3]
Organic Base PiperidineEthyl CyanoacetateBenzaldehydeTolueneReflux8 h72
Organic Base DIPEAcEthyl CyanoacetateBenzaldehydeHexane65-703-6 h91
Ionic Liquid [Bmim][OAc]Ethyl CyanoacetateBenzaldehydeWater601 hHigh (not specified)[4]
Ionic Liquid [bnmim]OHThis compoundHeteroaryl aldehydesGrinding (solvent-free)Room Temp.5-15 min85-96

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: KOH-Catalyzed Condensation of Benzaldehyde with this compound[3]

Materials:

  • Benzaldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Potassium Hydroxide (KOH) (0.2 mmol, as a 0.7 M aqueous solution)

  • Water (5 mL)

  • Hydrochloric Acid (HCl) (3 M)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, a mixture of benzaldehyde (1.0 mmol), this compound (1.0 mmol), and a 0.7 M aqueous solution of KOH (0.2 mmol) in 5 mL of water is placed.

  • The suspension is stirred at 75 °C for 20 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, 1 mL of 3 M HCl is added, and the solution is stirred for an additional 30 minutes.

  • The product is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Protocol 2: Piperidine-Catalyzed Condensation of Benzaldehyde with Ethyl Cyanoacetate[4][7]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and toluene (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction is monitored by TLC.

  • Upon completion (typically after 8 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 3: Ionic Liquid [bnmim]OH-Catalyzed Condensation under Grinding[6]

Materials:

  • 4-oxo-(4H)-1-benzopyran-3-carbaldehyde or 2-chloroquinoline-3-carbaldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • 1-benzyl-3-methylimidazolium hydroxide ([bnmim]OH) (catalytic amount)

Procedure:

  • In a mortar, the heteroaryl aldehyde (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of the ionic liquid [bnmim]OH are combined.

  • The mixture is ground with a pestle at room temperature for 5-15 minutes.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the product is isolated. The ionic liquid can be recovered and reused.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of the base-catalyzed Knoevenagel condensation and a typical experimental workflow for comparing catalysts.

G cluster_mechanism Base-Catalyzed Knoevenagel Condensation Mechanism Reactants Benzaldehyde + this compound Carbanion Carbanion Intermediate Reactants->Carbanion Deprotonation Base Base (B:) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack Hydroxide β-Hydroxy Acid Alkoxide->Hydroxide Protonation Product α,β-Unsaturated Cyanoacrylic Acid Hydroxide->Product Dehydration Water H₂O

Base-catalyzed Knoevenagel condensation mechanism.

G cluster_workflow Experimental Workflow for Catalyst Comparison Start Reactants Preparation (Aldehyde, this compound) Catalyst_A Catalyst A Addition (e.g., KOH) Start->Catalyst_A Catalyst_B Catalyst B Addition (e.g., Piperidine) Start->Catalyst_B Catalyst_C Catalyst C Addition (e.g., Ionic Liquid) Start->Catalyst_C Reaction_A Reaction under Condition A Catalyst_A->Reaction_A Reaction_B Reaction under Condition B Catalyst_B->Reaction_B Reaction_C Reaction under Condition C Catalyst_C->Reaction_C Workup Work-up and Product Isolation Reaction_A->Workup Reaction_B->Workup Reaction_C->Workup Analysis Analysis (Yield, Purity, etc.) Workup->Analysis Comparison Comparative Analysis of Catalyst Performance Analysis->Comparison

Workflow for comparative catalyst study.

References

assessing the green chemistry aspects of cyanoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetic acid is a crucial intermediate in the pharmaceutical and chemical industries, serving as a building block for a wide range of organic molecules. As the chemical industry increasingly embraces the principles of green chemistry, it is imperative to evaluate the environmental footprint of established synthetic routes and explore more sustainable alternatives. This guide provides a comparative assessment of the traditional and greener synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their laboratory and industrial applications.

Comparison of this compound Synthesis Routes

The following table summarizes the key green chemistry metrics for the different synthesis routes of this compound.

MetricTraditional Route: Chloroacetic Acid & Sodium CyanideGreener Route 1: Formic Acid & AcetonitrileGreener Route 2: Electrosynthesis from Acetonitrile & CO2
Yield 93-98%[1]42-48%[2]Up to 61% (Faradaic Yield)[3]
Atom Economy ~50.3%100% (in theory)100% (in theory)
E-Factor High (significant salt waste)Low (potential for catalyst recycling)Low (main byproduct is unreacted starting material)
Starting Materials Chloroacetic acid, Sodium cyanideFormic acid, AcetonitrileAcetonitrile, Carbon dioxide
Reagents/Catalysts Sodium carbonate/hydroxide, Hydrochloric acidOrganometallic nickel catalystElectrolyte (e.g., Tetraalkylammonium salts)
Solvents WaterAcetonitrile (also a reactant)Acetonitrile (also a reactant)
Reaction Conditions 50-110°C, Atmospheric pressure[4]50-120°C, 1-6 MPa[2]Ambient temperature and pressure
Hazards Highly toxic sodium cyanide, Corrosive acidsPressurized CO2, Flammable acetonitrileElectrical hazards
Waste Products Sodium chloride, Sodium glycolate, Excess acidCatalyst residue, Unreacted starting materialsUnreacted starting materials, Electrolyte decomposition products

Experimental Protocols

Traditional Route: From Chloroacetic Acid and Sodium Cyanide

This method, while offering high yields, involves the use of highly toxic sodium cyanide and generates significant salt waste.

Methodology:

  • Neutralization: Chloroacetic acid is dissolved in water and neutralized with sodium carbonate or sodium hydroxide to form sodium chloroacetate. The pH is typically adjusted to the neutral to slightly alkaline range.[4][5]

  • Cyanation: An aqueous solution of sodium cyanide is added to the sodium chloroacetate solution. The reaction is exothermic and the temperature is typically controlled to 50-110°C.[4]

  • Acidification: After the cyanation is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to liberate the this compound.[4][6]

  • Isolation: The this compound is then isolated from the aqueous solution, which contains a large amount of sodium chloride, through methods like extraction or dehydration.[7]

Greener Route 1: From Formic Acid and Acetonitrile

This method avoids the use of highly toxic cyanides and corrosive acids, presenting a more environmentally friendly approach, although with currently lower reported yields.

Methodology:

  • Reaction Setup: Formic acid and acetonitrile are charged into a batch reactor.[2]

  • Catalyst Addition: An organometallic nickel catalyst is added to the reaction mixture.[2]

  • Reaction Conditions: The reactor is pressurized with carbon dioxide (1-6 MPa) and heated to a temperature between 50-120°C. The reaction is typically carried out for 12-24 hours.[2]

  • Product Isolation: After the reaction, the product is isolated and purified. The catalyst can potentially be recovered and recycled.

Greener Route 2: Electrosynthesis from Acetonitrile and Carbon Dioxide

This innovative approach utilizes electricity to drive the synthesis, offering a potentially clean and sustainable method with high atom economy.

Methodology:

  • Electrochemical Cell: The electrosynthesis is carried out in a divided electrochemical cell containing an anode and a cathode, separated by a diaphragm.[8][9]

  • Electrolyte: An electrolyte, such as a tetraalkylammonium salt, is dissolved in acetonitrile, which serves as both a reactant and the solvent.[8][9]

  • Reaction: Carbon dioxide is bubbled through the catholyte. An electric current is passed through the cell, leading to the reduction of CO2 at the cathode and the oxidation of acetonitrile at the anode to form this compound.[8][10]

  • Product Recovery: After the electrolysis, the this compound is recovered from the electrolyte solution.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis routes and the relationship between their green chemistry aspects.

Synthesis_Comparison cluster_traditional Traditional Route cluster_green1 Greener Route 1 cluster_green2 Greener Route 2 cluster_assessment Green Chemistry Assessment start_trad Chloroacetic Acid + Sodium Cyanide step1_trad Neutralization & Cyanation start_trad->step1_trad step2_trad Acidification step1_trad->step2_trad end_trad This compound + NaCl Waste step2_trad->end_trad atom_economy Atom Economy end_trad->atom_economy Low e_factor E-Factor end_trad->e_factor High hazards Hazards end_trad->hazards High (NaCN) start_green1 Formic Acid + Acetonitrile step1_green1 Catalytic Carboxylation start_green1->step1_green1 end_green1 This compound step1_green1->end_green1 end_green1->atom_economy High end_green1->e_factor Low end_green1->hazards Moderate (Pressure) start_green2 Acetonitrile + CO2 step1_green2 Electrochemical Synthesis start_green2->step1_green2 end_end_green2 end_end_green2 step1_green2->end_end_green2 end_green2 This compound end_green2->atom_economy High end_green2->e_factor Low end_green2->hazards Low (Electricity)

Caption: Comparative workflow of this compound synthesis routes.

Green_Chemistry_Metrics cluster_inputs Inputs cluster_process Chemical Process cluster_outputs Outputs cluster_metrics Green Chemistry Metrics reactants Reactants synthesis Synthesis reactants->synthesis atom_economy Atom Economy = (MW of Product / MW of Reactants) x 100 reactants->atom_economy solvents Solvents solvents->synthesis energy Energy energy->synthesis separation Separation synthesis->separation product Desired Product separation->product waste Waste separation->waste product->atom_economy e_factor E-Factor = Mass of Waste / Mass of Product product->e_factor waste->e_factor

Caption: Relationship between process components and green metrics.

References

A Comparative Guide to Cyanoacetic Acid and Malononitrile in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful tool for the construction of complex molecular architectures. The choice of the nucleophilic "Michael donor" is critical to the success of this reaction. Among the plethora of options, cyanoacetic acid and malononitrile stand out as highly versatile and reactive methylene compounds. This guide provides an objective, data-driven comparison of their performance in Michael addition reactions, offering insights to aid in reagent selection for research and development.

Reactivity Overview: Acidity as a Guiding Principle

The reactivity of active methylene compounds in Michael additions is intrinsically linked to the acidity of their α-protons. A lower pKa value indicates a more acidic proton, leading to easier formation of the carbanionic nucleophile under basic conditions and, generally, a higher propensity to act as a Michael donor.

Malononitrile is significantly more acidic (pKa ≈ 11 in water) than ethyl cyanoacetate (pKa ≈ 13.1), a commonly used ester of this compound.[1] This difference in acidity suggests that malononitrile can be deprotonated by weaker bases and may exhibit greater nucleophilicity in many cases. While data for this compound itself (pKa ≈ 2.45) is complicated by the acidity of the carboxylic acid proton, its esters provide a more relevant comparison for its C-H acidity in these reactions.[2]

Quantitative Comparison of Performance

The following table summarizes experimental data from various studies, showcasing the performance of malononitrile and ethyl cyanoacetate (as a proxy for this compound) in Michael addition reactions with α,β-unsaturated compounds.

NucleophileMichael AcceptorCatalyst/BaseSolventTime (h)Yield (%)Reference
Malononitrile ChalconeQuinine-Al(OiPr)3Toluene8099[3]
Malononitrile 2-Cyclohexen-1-oneQuinidine derivativeCH2Cl21299Organic & Biomolecular Chemistry, 2008, 6, 349-353
Malononitrile NitrostyreneBifunctional thioureaToluene2496Chirality, 2011, 23, 514-518[4]
Malononitrile Benzylidene malononitrileNo catalyst (tandem)Ethanol0.595New Journal of Chemistry, 2014, 38, 5425-5430
Ethyl Cyanoacetate ChalconeSodium acetateEthanol291Comptes Rendus Chimie, 2017, 20, 653-659[5]
Ethyl Cyanoacetate 2-Alkenyl aniline/AldehydeDBUCH2Cl21285RSC Advances, 2020, 10, 14351-14355
Ethyl Cyanoacetate AcetophenoneAmmonium acetateBenzene952-58Organic Syntheses, Coll. Vol. 4, p.441 (1963)
Ethyl Cyanoacetate Benzaldehyde (Knoevenagel)DBU/WaterWater0.1798Bull. Korean Chem. Soc. 2011, Vol. 32, No. 10

Experimental Protocols

Michael Addition of Malononitrile to Chalcone

This procedure is adapted from a high-yield, enantioselective protocol.

Materials:

  • Chalcone (0.1 mmol)

  • Malononitrile (0.105 mmol, 6.9 mg)

  • Quinine (3.2 mg, 0.01 mmol)

  • Aluminum isopropoxide (Al(OiPr)3, 0.01 mmol)

  • Dry Toluene (0.46 mL)

Procedure:

  • To a dry reaction tube under a nitrogen atmosphere, add quinine, chalcone, and 0.06 mL of dry toluene.

  • Add Al(OiPr)3 to the suspension and stir the mixture at 25 °C for 1 hour to form the catalyst solution.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of malononitrile in 0.4 mL of dry toluene.

  • Stir the reaction at 0 °C for 80 hours.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1:5) to afford the desired product.[3]

Tandem Knoevenagel-Michael Reaction with Ethyl Cyanoacetate

This protocol describes a sodium acetate-catalyzed multicomponent reaction.

Materials:

  • Aryl aldehyde (1 mmol)

  • 3-Methyl-2-pyrazolin-5-one (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Sodium acetate (0.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a flask, dissolve the aryl aldehyde, 3-methyl-2-pyrazolin-5-one, and ethyl cyanoacetate in ethanol.

  • Add sodium acetate to the solution.

  • Stir the reaction mixture at room temperature for the time specified by monitoring with TLC (typically 1-2 hours).

  • After completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, concentrate the filtrate and purify by recrystallization or column chromatography.[5]

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of a base-catalyzed Michael addition and a typical experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation ActiveMethylene Active Methylene (R1-CH2-R2) Base Base (B:) Carbanion Carbanion (R1-CH(-)-R2) ActiveMethylene->Carbanion MichaelAcceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Carbanion->MichaelAcceptor EnolateIntermediate Enolate Intermediate Carbanion->EnolateIntermediate ProtonatedBase Protonated Base (BH) ProtonatedBase->Base Regenerates MichaelAdduct Michael Adduct EnolateIntermediate->ProtonatedBase EnolateIntermediate->MichaelAdduct

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental_Workflow Start Reaction Setup Reactants Combine Michael Donor, Acceptor, and Solvent Start->Reactants Catalyst Add Catalyst/Base Reactants->Catalyst Reaction Stir at Specified Temperature and Time Catalyst->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for a Michael addition reaction.

Comparative Analysis

Malononitrile:

  • Advantages:

    • Higher Reactivity: Due to its lower pKa, malononitrile generally exhibits higher reactivity, allowing for the use of milder bases and often resulting in faster reaction times and higher yields.[1]

    • Versatility: It participates in a wide range of Michael additions with various acceptors, including chalcones, α,β-unsaturated ketones, and nitroolefins.[3][4]

    • High Yields: Numerous studies report excellent to quantitative yields in Michael additions involving malononitrile.[3]

  • Disadvantages:

    • Potential for Side Reactions: Its high reactivity can sometimes lead to side reactions, such as polymerization or double additions, if the reaction conditions are not carefully controlled.

This compound (and its Esters):

  • Advantages:

    • Good Yields in Tandem Reactions: Ethyl cyanoacetate has proven to be an effective nucleophile in tandem Knoevenagel-Michael reactions, often providing high yields of complex products in a single pot.[5]

    • Alternative Reactivity: The presence of the ester or carboxylic acid functionality provides a handle for further synthetic transformations.

  • Disadvantages:

    • Lower Reactivity: The higher pKa of the α-proton in ethyl cyanoacetate compared to malononitrile suggests a lower intrinsic nucleophilicity, potentially requiring stronger bases or longer reaction times.[6]

    • Free Acid Complications: The use of this compound itself can be complicated by the acidic carboxylic acid proton, which can interfere with basic catalysts. This is why its ester derivatives are more commonly employed as Michael donors.

Conclusion

Both malononitrile and this compound (typically as its esters) are valuable nucleophiles in Michael addition reactions. Malononitrile's higher acidity translates to greater reactivity, often leading to higher yields under milder conditions, making it a go-to reagent for a broad range of Michael acceptors. On the other hand, ethyl cyanoacetate, while less reactive, demonstrates significant utility, particularly in tandem reactions that build molecular complexity efficiently.

The choice between these two reagents will ultimately depend on the specific Michael acceptor, the desired reaction pathway (simple addition vs. tandem reaction), and the tolerance of the substrates to the required reaction conditions. For straightforward, high-yielding Michael additions, malononitrile is often the superior choice. For multicomponent, cascade reactions, ethyl cyanoacetate presents a powerful and effective alternative. Researchers should consider the pKa values as a primary indicator of reactivity and select the base and reaction conditions accordingly to achieve optimal results.

References

A Comparative Analysis of Cyanoacetylation Agents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of a cyanoacetyl group is a critical step in the construction of various heterocyclic compounds and pharmacologically active molecules. The efficiency of this transformation hinges on the choice of the cyanoacetylation agent. This guide provides an objective comparison of common cyanoacetylation agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific application.

A variety of reagents have been developed for cyanoacetylation, each with distinct advantages and limitations regarding reactivity, substrate scope, and reaction conditions. The most prominent agents include combinations like cyanoacetic acid with acetic anhydride, and specialized reagents such as 1-cyanoacetyl-3,5-dimethylpyrazole. Other methods involve the use of cyanoacetyl chloride or this compound activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like dimethylaminopyridine (DMAP)[1][2].

Performance Comparison of Cyanoacetylation Agents

The selection of a suitable agent is often a trade-off between reactivity, stability, cost, and ease of handling. The following table summarizes quantitative data on the performance of different agents across various substrates.

Cyanoacetylation AgentSubstrateReaction ConditionsReaction TimeYield (%)
This compound / Acetic AnhydrideIndole85°C10 min91%[3]
This compound / Acetic Anhydride6-AminopyrimidinesNot specifiedNot specifiedNot specified
1-Cyanoacetyl-3,5-dimethylpyrazoleSubstituted 2-AminothiophenesToluene, reflux (100-110°C)~ 1 hour80-92%[4]
Ethyl CyanoacetateAromatic Aldehydes (Knoevenagel)Microwave, 320 W, NH₄OAc50 secNot specified
MalononitrileAromatic Aldehydes (Knoevenagel)Microwave, 320 W, NH₄OAc20-50 secNot specified

Analysis of the data indicates that the combination of This compound and acetic anhydride is highly effective for electron-rich aromatic systems like indoles, providing excellent yields in a very short reaction time[3]. For the cyanoacetylation of amines, particularly substituted 2-aminothiophenes, 1-cyanoacetyl-3,5-dimethylpyrazole stands out as a superior reagent. It is noted for its convenience, faster reaction rates, and high product yields compared to alternatives like ethyl cyanoacetate or this compound itself[2][4]. The by-product of this reagent, 3,5-dimethylpyrazole, is highly soluble in most organic solvents, simplifying product isolation[2]. While ethyl cyanoacetate and malononitrile are classic reagents in related condensations, their direct use for N-cyanoacetylation of amines often requires prolonged reaction times[4].

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key cyanoacetylation reactions.

Protocol 1: Cyanoacetylation of Indole using this compound and Acetic Anhydride

This procedure is adapted from the synthesis of 3-cyanoacetylindole[3].

  • Reagents: A mixture of this compound and indole is prepared.

  • Solvent/Activator: Acetic anhydride is added to the mixture, serving as both a solvent and an activating agent for the this compound.

  • Reaction: The mixture is heated to 85°C for 10 minutes.

  • Work-up: The reaction is monitored for completion. Upon cooling, the product, 3-cyanoacetylindole, typically crystallizes and can be isolated.

  • Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Cyanoacetylation of 2-Aminothiophenes using 1-Cyanoacetyl-3,5-dimethylpyrazole

This general procedure is effective for a range of substituted 2-aminothiophenes[4].

  • Reagents: 1-Cyanoacetyl-3,5-dimethylpyrazole (1.0 equivalent) is added to a solution of the substituted 2-aminothiophene (1.0 equivalent).

  • Solvent: The reaction is conducted in toluene (e.g., 20 ml for a 10 mM scale reaction).

  • Reaction: The mixture is heated to reflux at 100-110°C for approximately 1 hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, the mixture is cooled to room temperature.

  • Purification: The crude product that forms is collected by filtration and recrystallized from ethanol to yield the pure N-substituted cyanoacetamide.

Visualizing the Process

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

G cluster_start Starting Materials A Substrate (Amine, Phenol, etc.) C Reaction Step (Solvent, Catalyst, Heat) A->C B Cyanoacetylation Agent B->C D Work-up (Cooling, Filtration) C->D E Purification (Recrystallization, Chromatography) D->E F Final Product (N-cyanoacetamide or Cyanoacetylated Compound) E->F

Caption: General workflow for a typical cyanoacetylation reaction.

G cluster_agents Cyanoacetylation Agents cluster_substrates Substrate Classes A1 This compound + Acetic Anhydride S1 Electron-Rich Aromatics (e.g., Indoles) A1->S1 Highly Effective A2 1-Cyanoacetyl- 3,5-dimethylpyrazole A2->S1 Effective S2 Aromatic Amines (e.g., Aminothiophenes) A2->S2 Superior Method A3 Ethyl Cyanoacetate S3 General Condensations (Slower for N-acylation) A3->S3 Commonly Used

Caption: Logical relationships between agents and substrate suitability.

References

literature review of cyanoacetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide to Cyanoacetic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives are fundamental synthons in medicinal chemistry, prized for their versatility in constructing a diverse range of pharmacologically active heterocyclic compounds. The unique reactivity imparted by the nitrile and active methylene groups makes this scaffold a cornerstone in the development of novel therapeutic agents. This guide provides a comparative analysis of this compound derivatives across key therapeutic areas, supported by quantitative data and detailed experimental protocols.

I. Antimicrobial Applications

Derivatives of this compound have been extensively explored for their efficacy against a spectrum of microbial pathogens. These compounds often function by inhibiting essential enzymes or disrupting cellular processes critical for microbial survival.

Comparative Antibacterial and Antifungal Activity

Numerous studies have demonstrated the potential of this compound derivatives as potent antimicrobial agents. The data below summarizes the Minimum Inhibitory Concentration (MIC) for several representative compounds against various bacterial and fungal strains. Lower MIC values indicate higher potency.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound/Derivative Class Target Organism MIC (µg/mL)
Cyanoacrylamide of 4-Aminosalicylic Acid Staphylococcus aureus 62.5
Bacillus subtilis 125
Escherichia coli 250
(Cyano-NNO-azoxy)pyrazole Staphylococcus aureus (MRSA) >128
Candida krusei 0.25[1]
Candida glabrata 0.5[1]
2-Amino-3-cyano-4H-chromenes Staphylococcus aureus 30 - 100

| | Escherichia coli | 30 - 100 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as per established guidelines to assess the potency of antimicrobial compounds.[2][3][4]

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture (18-24 hours). The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation and Incubation: Each well is inoculated with the final bacterial suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are included.[4] The plate is incubated at 35 ± 2°C for 16-20 hours.[2]

  • Reading the MIC: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

II. Anticancer Applications

The structural versatility of this compound has been leveraged to design potent anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.

Comparative Cytotoxic Activity

This compound derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison.

Table 2: Anticancer Activity of this compound Derivatives

Compound/Derivative Class Cancer Cell Line IC50 (µM)
Tetrazole-based Isoxazolines A549 (Lung) 1.49 - 1.51
MDA-MB-231 (Breast) 2.83
Pyrazole Sulfonamides MCF-7 (Breast) 17.28
HT-1080 (Fibrosarcoma) 15.59[5]
Benzoxazole-benzamides HCT-116 (Colon) 0.14

| (Cyano-NNO-azoxy)pyrazoles | A549 (Lung) | >100 |

Targeting Cellular Signaling Pathways

Many this compound-based anticancer agents function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers of tumor growth and proliferation.[6][7][8]

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.[9][10][11]

  • Reaction Setup: The assay is typically performed in a microplate format. A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and a kinase buffer.

  • Inhibitor Addition: The this compound derivative (test inhibitor) is added to the wells at various concentrations. A control reaction with no inhibitor is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP.[12] The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.[9]

  • Detection and Quantification: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[9]

    • Luminescence-based Assays: Measuring the amount of ADP produced, which is converted back to ATP to generate a light signal via a luciferase reaction (e.g., ADP-Glo™ Kinase Assay).[11]

  • IC50 Calculation: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[13][14]

Apoptosis_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_stain 3. Staining cluster_analysis 4. Analysis A Seed Cancer Cells (e.g., MCF-7) B Treat with Cyanoacetic Acid Derivative A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & Propidium Iodide (PI) E->F G Acquire Data via Flow Cytometry F->G H Quantify Cell Populations (Live, Apoptotic, Necrotic) G->H

Caption: Experimental workflow for quantifying apoptosis using flow cytometry.

  • Cell Culture and Treatment: Cancer cells are cultured and treated with the this compound derivative at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.[13]

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V conjugate (e.g., FITC-labeled) and Propidium Iodide (PI) are added to the cell suspension.[13]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[13]

III. Anti-inflammatory Applications

Chronic inflammation is linked to numerous diseases, and inhibiting key inflammatory enzymes is a major therapeutic strategy. This compound derivatives have been developed as potent anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2).

Comparative COX-2 Inhibitory Activity

Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[15][16][17]

Table 3: COX-2 Inhibitory Activity of this compound Derivatives

Compound/Derivative Class COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Pyrazole-bearing Methylamine (5u) >100 1.79 74.92[18]
Pyrazole-bearing Methylamine (5s) >100 2.51 72.95[18]
Pyrazole Sulfonamide Carboxylic Acid 11.9 0.4 29.73[19]
Benzo[d]thiazole Analog 5.2 0.28 18.6[19]

| Celecoxib (Reference) | 3.7 | 0.047 | 78.06[18] |

Mechanism of Selective COX-2 Inhibition

The COX-1 enzyme is constitutively expressed and plays a role in protecting the stomach lining, while the COX-2 enzyme is primarily induced at sites of inflammation.[20][21] Selective COX-2 inhibitors are designed to fit into the slightly larger active site of the COX-2 enzyme, thereby blocking the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[15][21]

COX_Inhibition_Logic Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Housekeeping) Arachidonic_Acid->COX1 COX2 COX-2 (Inflammation) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Protective Prostaglandins COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inhibitor Selective COX-2 Inhibitor (this compound Derivative) Inhibitor->COX2

Caption: Selective inhibition of the COX-2 inflammatory pathway.

References

Safety Operating Guide

Proper Disposal of Cyanoacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of cyanoacetic acid are paramount in research and development settings to ensure the safety of personnel and environmental protection. This compound is a corrosive and toxic compound that requires strict adherence to established protocols for its disposal. This guide provides essential safety and logistical information for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards and the necessary personal protective equipment (PPE).

Hazard Summary:

Hazard StatementDescription
Acute Toxicity Harmful if swallowed or inhaled.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Environmental Hazard Toxic to aquatic life.
Reactivity Contact with acids liberates toxic gas.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen cyanide.[2]
Physical Hazard Decomposes at 160°C (320°F), releasing acetonitrile and carbon dioxide.[2][3] A mixture with furfuryl alcohol can explode upon heating.[4]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[5][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Work in a well-ventilated area, preferably a chemical fume hood.[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in laboratory safety. The following procedure outlines the necessary steps for safe and compliant disposal.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

2. Spill and Leak Management:

  • In the event of a spill, immediately evacuate unnecessary personnel and ensure adequate ventilation.[1][7]

  • For small spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.[5] Do not use water to flush the spill area, as this can spread contamination.[1]

  • For large spills, restrict access to the area and contact your institution's environmental health and safety (EHS) department for assistance.[7]

3. Final Disposal:

  • This compound must be disposed of as hazardous waste.[8] Do not dispose of it in the regular trash or down the drain.[1]

  • The recommended method of disposal is through a licensed hazardous waste disposal company.[1][9]

  • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always follow all applicable federal, state, and local regulations for hazardous waste disposal.[8][10] Contact your institution's EHS department or your regional Environmental Protection Agency (EPA) office for specific guidance.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CyanoaceticAcidDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill: - Wear full PPE - Sweep/vacuum into labeled container - Avoid dust and water is_spill->small_spill Yes large_spill Large Spill: - Evacuate and restrict area - Contact EHS is_spill->large_spill Yes, Large collect_waste Collect in a labeled, sealed container is_spill->collect_waste No small_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs store_waste Store in a cool, dry, ventilated area away from incompatibles collect_waste->store_waste store_waste->contact_ehs disposal_company Arrange for pickup by a licensed hazardous waste disposal company contact_ehs->disposal_company end Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Guide to Handling Cyanoacetic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE) for Cyanoacetic Acid

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or a face shield are mandatory. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant gloves are required. Inspect gloves for any damage before use.[3][4]
Skin and Body Protection Wear a synthetic apron or a complete suit that protects against chemicals.[5][6] Appropriate protective clothing should be worn to minimize skin contact.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if exposure limits are exceeded.[1][2][5] In case of dust, fume, or mist generation, use a vapor and dust respirator.[5]

Operational Plan for Handling this compound

1. Pre-Handling Preparations:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling Procedures:

  • Grounding: Ground all equipment containing the material to prevent static discharges.[5]

  • Avoid Contact: Do not breathe dust, vapor, mist, or gas.[1] Avoid contact with skin, eyes, and clothing.[1][7]

  • Adding Water: Never add water to this product.[5]

  • Storage: Keep the container tightly closed when not in use and store in a cool, dry place away from heat and ignition sources.[1][5] Corrosive materials should be stored in a separate safety storage cabinet or room.[5]

3. Spill Management:

  • Small Spills: Use appropriate tools to place the spilled solid material into a suitable waste disposal container.[5]

  • Large Spills:

    • Stop the leak if it can be done without risk.[5]

    • Do not allow water to get inside the container.[5]

    • Use a water spray to reduce vapors.[5]

    • Prevent the spill from entering sewers, basements, or confined areas.[5]

    • Eliminate all potential ignition sources.[5]

    • Seek assistance for disposal.[5]

  • General Cleanup: Clean up spills immediately, observing all safety precautions. Avoid generating dusty conditions and ensure adequate ventilation.[1]

4. Disposal Plan:

  • Waste Container: Place waste material into a suitable, labeled disposal container.[1]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[8] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber.[6]

  • Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4][6]

Emergency Procedures for this compound Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[1] Do not allow the victim to rub their eyes.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Get medical aid immediately.[1]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, but do NOT use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately.[1]

Logical Workflow for Handling this compound

Cyanoacetic_Acid_Handling_Workflow A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Personal Protective Equipment B->C D Perform Work in Fume Hood C->D E Ground Equipment D->E F Store in Cool, Dry, Designated Area D->F G Manage Spills Appropriately D->G If Spill Occurs H Dispose of Waste & Contaminated PPE D->H After Task Completion G->H I Follow First-Aid for Exposure J Seek Immediate Medical Attention I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanoacetic acid
Reactant of Route 2
Cyanoacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.